Potassium 2-(hydroxymethyl)phenyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro-[2-(hydroxymethyl)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4,12H,5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPROQRWHGZZQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1CO)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660123 | |
| Record name | Potassium trifluoro[2-(hydroxymethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-74-4 | |
| Record name | Potassium trifluoro[2-(hydroxymethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Synthesis of Potassium 2-(hydroxymethyl)phenyltrifluoroborate: Principles, Protocol, and Applications
This technical guide provides a comprehensive overview of the synthesis of potassium 2-(hydroxymethyl)phenyltrifluoroborate, a versatile and increasingly important reagent in modern organic chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the strategic considerations, a field-proven experimental protocol, and the critical aspects of handling and characterization. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthetic process.
Introduction: The Strategic Advantage of Organotrifluoroborates
Potassium organotrifluoroborates have emerged as superior alternatives to their boronic acid counterparts in many synthetic applications, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] Their enhanced stability, ease of handling, and distinct reactivity profile offer significant advantages. Unlike boronic acids, which can be prone to dehydration to form cyclic boroxines and undergo protodeboronation, organotrifluoroborates are generally stable, crystalline solids that can be stored indefinitely without special precautions.[1][2]
The target molecule, this compound, incorporates a valuable hydroxymethyl functional group. This group serves as a versatile handle for further synthetic transformations, making the parent molecule a highly useful building block in the synthesis of complex organic structures, particularly in pharmaceutical and materials science research. The conversion from the corresponding boronic acid to the trifluoroborate salt "protects" the boronic acid functionality, masking its reactivity until it is unveiled under specific catalytic conditions.
The Synthetic Pathway: From Boronic Acid to Trifluoroborate
The most direct and reliable method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[3][4] This transformation is a straightforward and high-yielding fluorination of the boronic acid moiety.
Mechanism Rationale: The use of potassium hydrogen fluoride (KHF₂) is critical. While one might intuitively consider potassium fluoride (KF), it is generally ineffective at displacing the hydroxyl groups of boronic acids.[3] KHF₂, a source of both fluoride ions and HF, facilitates the reaction, likely through initial protonation of the boronic acid hydroxyls, making them better leaving groups for subsequent nucleophilic attack by fluoride. The reaction typically proceeds rapidly in a protic solvent mixture, such as methanol and water, to yield the desired trifluoroborate salt.[2]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the robust and well-validated procedure for the synthesis of potassium aryltrifluoroborates published in Organic Syntheses.[2]
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-(Hydroxymethyl)phenylboronic acid | 151.96 | 10.0 g | 65.8 | Starting material. Ensure high purity. |
| Potassium hydrogen fluoride (KHF₂) | 78.10 | 15.4 g | 197.4 | Corrosive. Handle with care.[2] |
| Methanol (MeOH) | 32.04 | 50 mL | - | ACS grade or higher. |
| Deionized Water (H₂O) | 18.02 | 65 mL | - | - |
| Acetonitrile (MeCN) | 41.05 | ~250 mL | - | For purification/washing. |
| Diethyl Ether (Et₂O) | 74.12 | ~300 mL | - | For precipitation. |
| Round-bottom flask | 500 mL | 1 | - | - |
| Magnetic stir bar | - | 1 | - | - |
| Ice bath | - | 1 | - | For temperature control. |
| Rotary evaporator | - | 1 | - | For solvent removal. |
| Sintered glass funnel | - | 1 | - | For filtration. |
Step-by-Step Procedure
-
Preparation of KHF₂ Solution: In a beaker, carefully dissolve potassium hydrogen fluoride (15.4 g, 197.4 mmol, 3.0 equiv) in deionized water (65 mL). Caution: KHF₂ is corrosive and will etch glassware over time.[2] Prepare this solution fresh before use.
-
Initial Reaction Setup: To a 500-mL round-bottom flask equipped with a magnetic stir bar, add 2-(hydroxymethyl)phenylboronic acid (10.0 g, 65.8 mmol, 1.0 equiv) and methanol (50 mL).
-
Reaction Execution: Stir the mixture to dissolve the boronic acid. Cool the flask in an ice bath to approximately 5 °C.
-
Addition of KHF₂: Slowly add the aqueous KHF₂ solution to the stirred, cooled methanolic solution of the boronic acid over 10 minutes. A thick white slurry is expected to form.[2]
-
Reaction Completion: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The reaction progress can be monitored by ¹¹B NMR, observing the disappearance of the boronic acid signal.[2]
-
Workup - Solvent Removal: Concentrate the reaction mixture using a rotary evaporator (bath temperature 40-50 °C) to remove the methanol and most of the water, resulting in a wet solid residue.
-
Workup - Azeotropic Drying: To remove residual water, add acetonitrile (2 x 50 mL) to the residue and concentrate to dryness on the rotary evaporator after each addition.[2]
-
Purification - Isolation of Crude Product: Add acetonitrile (~200 mL) to the dry residue and heat the mixture to reflux with stirring for 60-90 minutes. This step dissolves the product while leaving most of the excess inorganic salts (KHF₂/KF) undissolved.[2]
-
Purification - Filtration: Allow the mixture to cool to room temperature, then filter through a sintered glass funnel to remove the insoluble inorganic salts. Wash the collected solids with fresh acetonitrile (2 x 25 mL).
-
Purification - Final Product: Combine the filtrates and concentrate using a rotary evaporator to obtain a white solid. For further purification, this solid can be dissolved in a minimum amount of hot acetone or acetonitrile and precipitated by the addition of diethyl ether.[5]
-
Drying: Dry the final product under high vacuum to yield this compound as a white, crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Quality Control
The purity and identity of the synthesized this compound should be confirmed through standard analytical techniques.
-
NMR Spectroscopy: This is the most powerful tool for characterization.
-
¹H NMR: Will show characteristic aromatic proton signals and a singlet for the methylene (-CH₂-) protons of the hydroxymethyl group, along with a signal for the hydroxyl proton.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
¹⁹F NMR: Should exhibit a single, sharp resonance characteristic of the BF₃⁻ group.[6]
-
¹¹B NMR: A quartet is expected due to coupling with the three fluorine atoms, confirming the formation of the tetracoordinate borate species.[6]
-
-
Infrared (IR) Spectroscopy: Will show a broad O-H stretching band for the hydroxyl group and characteristic B-F stretching absorptions.
-
Melting Point: Organotrifluoroborates typically have high melting points, often decomposing above 300 °C.[2]
Safety, Handling, and Storage
Safety: Potassium hydrogen fluoride (KHF₂) is corrosive and toxic. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). In the presence of moisture, it can release hydrogen fluoride (HF).[2]
Storage: this compound is a bench-stable solid.[1] For long-term stability and to prevent slow hydrolysis, it should be stored in a tightly sealed container in a cool, dry place.
Conclusion
The synthesis of this compound from its corresponding boronic acid is a robust, efficient, and scalable process. By leveraging the unique properties of KHF₂, this procedure provides access to a stable, versatile building block for advanced organic synthesis. The enhanced stability and handling characteristics of this trifluoroborate salt, compared to the parent boronic acid, make it an invaluable tool for researchers in drug discovery and materials science, facilitating the construction of complex molecular architectures with greater efficiency and reliability.
References
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Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 88, 293. Available at: [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Available at: [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. Available at: [Link]
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Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). A Simple and Efficient Palladium-Catalyzed Reaction of Aryl Chlorides with Tetrahydroxydiboron. Journal of the American Chemical Society, 132(50), 17701–17703. Available at: [Link]
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ElectronicsAndBooks.com. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Available at: [Link]
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Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 663–673. Available at: [Link]
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Batey, R. A. (2006). Potassium Phenyltrifluoroborate. In Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
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Wipf Group, University of Pittsburgh. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Available at: [Link]
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O'Hara, F., & Blackmond, D. G. (2012). Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates. Angewandte Chemie International Edition, 51(48), 11990-11993. Available at: [Link]
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Silva, L. F., Jr., & de Souza, R. O. M. A. (2013). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 51(7), 398–402. Available at: [Link]
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properties of potassium 2-(hydroxymethyl)phenyltrifluoroborate
An In-Depth Technical Guide to Potassium 2-(hydroxymethyl)phenyltrifluoroborate: Properties, Synthesis, and Applications in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on this compound, a versatile and highly stable organoboron reagent. As a senior application scientist, the following narrative is structured to provide not only procedural details but also the underlying scientific rationale, empowering researchers to effectively integrate this compound into their synthetic strategies. We will explore its fundamental properties, detail its synthesis, and provide in-depth protocols for its most critical application—the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Ascendancy of Organotrifluoroborates
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a paramount objective. For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone methodology, traditionally relying on boronic acids and their esters as the nucleophilic partner.[1][2] However, the inherent instability of many boronic acids—their propensity for dehydration to form boroxines and susceptibility to protodeboronation—presents significant challenges related to purification, stoichiometry, and shelf-life.
Potassium organotrifluoroborates (POTs) have emerged as a superior class of reagents that elegantly circumvent these issues.[3] These tetracoordinate boron species are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for indefinite storage and simplified handling.[4][5] Their enhanced stability often translates to improved reaction stoichiometry and reproducibility.[5][6]
Within this class, This compound stands out. Its structure not only provides the robust trifluoroborate moiety for cross-coupling but also incorporates a versatile hydroxymethyl functional group.[7] This "handle" allows for subsequent synthetic manipulations, making it an exceptionally valuable building block for constructing complex molecular architectures, particularly in the fields of pharmaceutical and materials research.[7]
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is fundamental to its successful application and to ensuring laboratory safety.
Summary of Physicochemical Data
| Property | Value | Reference |
| CAS Number | 850623-74-4 | [7] |
| Molecular Formula | C₇H₇BF₃KO | [7][8] |
| Molecular Weight | 214.03 g/mol | [7][8] |
| Appearance | White crystalline solid | [9] |
| Melting Point | ~300 °C | [7][8] |
| Hazard Classification | GHS07 (Irritant) | [7][10] |
Stability and Storage
The defining characteristic of this compound is its exceptional stability. Unlike its boronic acid counterpart, it is a bench-stable solid that is not sensitive to air or moisture.[7] This stability is conferred by the tetracoordinate nature of the boron atom, which masks the inherent reactivity of the carbon-boron bond.[11]
Storage Protocol:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
-
Keep away from incompatible materials and foodstuffs.[12][14]
-
No special inert atmosphere is required for long-term storage.[15]
Safety and Handling
The compound is classified as an irritant.[7] Adherence to standard laboratory safety protocols is crucial to minimize risk.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a fully buttoned laboratory coat.
-
Respiratory Protection: Not typically required if handled in a certified chemical fume hood. An N95 respirator or higher may be used if weighing or transferring the powder in an open, less-ventilated area.[16]
Handling Protocol:
-
Engineering Controls: All weighing and transfer operations should be performed within a certified chemical fume hood to prevent the inhalation of dust.[16]
-
Dispensing: Use a clean, dry spatula to transfer the solid. Avoid generating dust clouds.[16]
-
Spill Management: In case of a spill, avoid creating dust. Carefully sweep the solid material into a designated hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water.[16]
-
Disposal: All waste, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste according to institutional and local regulations.[16]
Synthesis and Characterization
This compound is readily prepared from its corresponding boronic acid. The use of potassium hydrogen fluoride (KHF₂) is critical for this transformation.
Synthetic Rationale
The conversion of a boronic acid to a potassium trifluoroborate is not achieved by simple treatment with potassium fluoride (KF).[17] The reaction requires potassium hydrogen fluoride (KHF₂), which acts as a more potent fluorinating agent capable of displacing the hydroxyl ligands of the trivalent boronic acid or its associated boroxine anhydrides.[17] The resulting trifluoroborate salt is often sparingly soluble in organic solvents, facilitating its isolation via precipitation or extraction.[7]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-(hydroxymethyl)phenylboronic acid (1.0 eq) in methanol, add an aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0-4.0 eq).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of a white precipitate may be observed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: The resulting solid can be purified by recrystallization. A common method involves dissolving the crude product in hot acetone and precipitating it with the addition of diethyl ether.[9] For products with low solubility, continuous Soxhlet extraction may be required for optimal isolation.[7]
-
Drying: Dry the purified white solid under vacuum to yield the final product.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques, such as ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy.[9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This transformation is a powerful tool for forging C(sp²)-C(sp²) bonds to create biaryl and hetero-biaryl structures, which are ubiquitous motifs in pharmaceuticals.[6]
Mechanistic Insights
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[18] A critical distinction when using organotrifluoroborates is the transmetalation step . The trifluoroborate anion is not inherently reactive enough to transmetalate to the palladium center. It must first be activated by a base. The base facilitates the hydrolysis or alcoholysis of the B-F bonds, generating a more reactive tricoordinate boronic acid or boronate ester in situ, which then readily participates in the catalytic cycle.[2] Cesium carbonate (Cs₂CO₃) is often the base of choice due to its high efficacy in promoting this activation.[9]
Caption: The Suzuki-Miyaura catalytic cycle using a potassium organotrifluoroborate.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with various aryl or heteroaryl halides. Optimization may be necessary depending on the specific substrates.
-
Reaction Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Catalyst and Ligand Addition: Add the palladium catalyst. A highly effective and versatile catalyst system is PdCl₂(dppf)·CH₂Cl₂ (1-5 mol%).[19] The catalyst should be handled quickly to minimize air exposure, although the reaction itself can often be run in an open atmosphere.[9][19]
-
Solvent Addition: Add the solvent system. A common and effective mixture is Tetrahydrofuran (THF) and water, typically in a 10:1 ratio.
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.
Conclusion: A Stable and Versatile Synthetic Tool
This compound has firmly established itself as a superior alternative to traditional boronic acids in modern organic synthesis. Its exceptional air and moisture stability simplifies handling and storage, while its high reactivity in palladium-catalyzed cross-coupling reactions enables the efficient construction of complex biaryl systems.[5][7] The presence of the hydroxymethyl group provides an additional layer of synthetic versatility, making it an invaluable building block for drug discovery and materials science. By understanding its properties, synthesis, and the mechanistic nuances of its application, researchers can confidently leverage this powerful reagent to advance their synthetic endeavors.
References
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Molander, G. A., & Brown, A. R. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Carl ROTH. Safety Data Sheet: Potassium tetrafluoroborate. (2025-03-10). [Link]
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Dreher, S. D., et al. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
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Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
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Molander, G. A. (2006). Potassium Phenyltrifluoroborate. Encyclopedia of Reagents for Organic Synthesis. [Link]
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PubChem. This compound. [Link]
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Dreher, S. D., et al. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. [Link]
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Dreher, S. D., et al. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
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Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ChemSrc. potassium (phenyl)trifluoroborate. [Link]
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Schmoranz, K., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232. [Link]
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The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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ChemOrgChem. (2022, December 11). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
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An In-depth Technical Guide to Potassium 2-(hydroxymethyl)phenyltrifluoroborate
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
In the landscape of synthetic organic chemistry, the pursuit of robust, efficient, and versatile reagents is a constant driving force. For decades, boronic acids and their esters have been the workhorses of palladium-catalyzed cross-coupling, particularly the Nobel Prize-winning Suzuki-Miyaura reaction. However, their inherent limitations—such as instability towards air and moisture, propensity for protodeboronation, and challenging purification due to the formation of boroxine anhydrides—have spurred the search for superior alternatives.
Enter potassium organotrifluoroborates. These crystalline, free-flowing solids have emerged as a premier class of organoboron reagents, offering remarkable stability to both air and moisture.[1][2][3] This stability is not merely a matter of convenience; it translates to enhanced reproducibility, simplified handling and storage, and precise stoichiometric control, as they exist as well-defined monomers.[1][4]
Within this class, Potassium 2-(hydroxymethyl)phenyltrifluoroborate (CAS 850623-74-4) stands out as a particularly valuable building block. It provides a stable and efficient means to introduce the 2-(hydroxymethyl)phenyl moiety, a versatile scaffold found in numerous pharmacologically active compounds and advanced materials.[5] The presence of the hydroxymethyl group offers a synthetic handle for post-coupling transformations, further expanding its utility in the construction of complex molecular architectures.[5][6] This guide provides an in-depth examination of its properties, mechanistic nuances in cross-coupling, and field-proven protocols for its application.
Physicochemical Properties and Strategic Handling
The reliability of any chemical transformation begins with a thorough understanding of the reagent's physical properties and safety profile. This compound is a well-behaved solid, simplifying its integration into synthetic workflows.
Key Properties Summary
| Property | Value | Source(s) |
| CAS Number | 850623-74-4 | [5][7] |
| Molecular Formula | C₇H₇BF₃KO | [5][7] |
| Molecular Weight | 214.03 g/mol | [5][7] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | ~300 °C | [5][7] |
| Stability | Stable in air and to moisture | [1][2][5] |
Safety and Handling
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. While organotrifluoroborates are generally less toxic than organotin or organozinc alternatives, proper handling is paramount.[9]
-
Classification: The compound is classified as an irritant (GHS07).[5][10]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Operations should be conducted in a well-ventilated chemical fume hood.[11] Avoid the formation and inhalation of dust.[5][11] In case of skin or eye contact, rinse immediately and thoroughly with water.[11][12]
-
Storage: The material's excellent stability allows for long-term storage at ambient temperature in a tightly sealed container.[1][8]
Synthesis: A Stable Reagent from Common Precursors
The widespread adoption of organotrifluoroborates is partly due to their straightforward and scalable preparation. The most common and cost-effective method involves the treatment of a corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[13][14][15] This process is often quantitative and yields a crystalline solid that can be easily isolated by filtration.
The general workflow is a self-validating system: the high stability and crystallinity of the trifluoroborate product facilitate its purification, ensuring a high-quality reagent for subsequent reactions.
Caption: General workflow for the synthesis of potassium aryltrifluoroborates.
The Suzuki-Miyaura Reaction: Mechanistic Causality and Advantages
The primary application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation for biaryl synthesis.[16][17] Understanding the "why" behind the experimental choices is critical for troubleshooting and optimization.
The Hydrolysis Gateway: Activating the Reagent
A common misconception is that the trifluoroborate salt directly participates in the transmetalation step of the catalytic cycle. In reality, the tetracoordinate boron "ate" complex is relatively unreactive.[4] The crucial first step, preceding the catalytic cycle, is the hydrolysis of the organotrifluoroborate to the corresponding boronic acid (or a related boronate species). This boronic acid is the actual active nucleophile that engages with the palladium catalyst.[4][18][19]
This hydrolysis is typically facilitated by the base and water present in the reaction medium. The rate of this hydrolysis is a critical parameter. A key advantage of many organotrifluoroborates is that they act as a reservoir for the boronic acid, releasing it slowly into the reaction.[18] This "slow-release" mechanism maintains a low steady-state concentration of the sensitive boronic acid, which significantly suppresses common side reactions like oxidative homocoupling and protodeboronation that plague reactions using boronic acids directly.[4][18][19] The choice of base and solvent system is therefore not just about the catalytic cycle itself, but also about controlling the rate of this initial activation step.
Caption: Suzuki-Miyaura cycle with the critical pre-hydrolysis of the trifluoroborate.
Field-Proven Experimental Protocol
The following protocol is a robust, self-validating starting point for the Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide.
Reagents and Equipment
-
Nucleophile: this compound (1.1 eq)
-
Electrophile: Aryl Bromide (1.0 eq)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: RuPhos (4 mol%)[14]
-
Base: K₃PO₄ (Potassium Phosphate, 3.0 eq)
-
Solvent: Toluene and Water (e.g., 10:1 ratio)
-
Equipment: Schlenk tube or similar reaction vessel, magnetic stirrer, heating mantle, inert gas line (Argon or N₂).
Step-by-Step Methodology
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 eq), this compound (0.55 mmol, 1.1 eq), and K₃PO₄ (1.5 mmol, 3.0 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add toluene (e.g., 2.5 mL) and deionized water (e.g., 0.25 mL) via syringe.
-
Degassing: Vigorously stir the mixture and sparge with a stream of argon through a needle for 15-20 minutes to thoroughly degas the solvent mixture.[14]
-
Catalyst/Ligand Premixing: In a separate small vial under argon, weigh the Pd(OAc)₂ (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%).
-
Catalyst Addition: Quickly add the solid catalyst/ligand mixture to the reaction vessel against a positive pressure of argon.
-
Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).
-
Reaction Monitoring (Self-Validation): The reaction progress can be monitored by periodically taking small aliquots (under argon), quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the aryl bromide starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion: A Stable and Strategic Reagent for Innovation
This compound exemplifies the strategic advantages of the organotrifluoroborate class. Its pronounced stability simplifies every stage of the synthetic process, from storage and handling to reaction execution, leading to more reliable and reproducible outcomes. For researchers in drug discovery and materials science, it is not merely an alternative to boronic acids but a superior tool for constructing complex biaryl structures with an embedded site for further functionalization. The robust and validated protocols associated with its use empower chemists to build molecular complexity with greater efficiency and confidence, accelerating the pace of innovation.
References
- Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. Benchchem.
- Organotrifluoroborate Salts.
- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.
- Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC - NIH.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH.
- Aminomethylations via Cross-Coupling of Potassium Organotrifluorobor
- Potassium 2-(hydroxymethyl)
- CAS 850623-74-4 Potassium 2-(hydroxymethyl)
- Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates.
- Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluorobor
- Biaryl Synthesis Definition - Organic Chemistry Key Term. Fiveable.
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. Benchchem.
- SAFETY D
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluorobor
- Biaryl synthesis using highly stablearyl [2-(hydroxymethyl) phenyl] dimethylsilanes and aryl iodides under fluoride-free conditions. The Sahoo Research Group.
- Potassium 2-(hydroxymethyl)
- Potassium Phenyltrifluoroborate.
- Potassium phenyltrifluorobor
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH.
- SAFETY D
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrog
- Potassium alkyltrifluorobor
- Potassium phenyltrifluorobor
- B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates.
- Potassium Trifluorobor
- Safety D
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- SAFETY D
- SAFETY D
- potassium (phenyl)
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed.
- Application Notes and Protocols: Potassium tert-Butyltrifluoroborate in Pharmaceutical Synthesis. Benchchem.
- Potassium Phenyltrifluorobor
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals. Benchchem.
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An In-depth Technical Guide to the Molecular Structure of Potassium 2-(hydroxymethyl)phenyltrifluoroborate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium 2-(hydroxymethyl)phenyltrifluoroborate (CAS 850623-74-4) is a versatile and increasingly important reagent in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its enhanced stability compared to boronic acids makes it a favored building block for complex molecular architectures.[1] This guide provides a comprehensive examination of its molecular structure, leveraging spectroscopic and crystallographic data from closely related analogs to offer field-proven insights for its application. We will delve into the nuances of its synthesis, structural characterization, and the implications of its molecular geometry on reactivity, with a focus on empowering researchers to utilize this reagent with a high degree of confidence and control.
Introduction: The Rise of Organotrifluoroborates in Synthesis
The advent of potassium organotrifluoroborates has marked a significant advancement in cross-coupling chemistry, offering a stable, crystalline, and easy-to-handle alternative to their boronic acid counterparts. These tetracoordinate boron species exhibit remarkable stability towards air and moisture, a critical attribute for multi-step syntheses and library generation in drug discovery.[1] The subject of this guide, this compound, with a molecular formula of C7H7BF3KO and a molecular weight of 214.03 g/mol , is particularly noteworthy due to the presence of a hydroxymethyl group, which serves as a valuable handle for further functionalization.[1]
This document will elucidate the key structural features of this molecule, providing a robust framework for understanding its reactivity in pivotal transformations such as the Suzuki-Miyaura cross-coupling reaction.
Synthesis and Structural Elucidation
The synthesis of this compound typically proceeds via the reaction of the corresponding 2-(hydroxymethyl)phenylboronic acid with potassium hydrogen fluoride (KHF2). This straightforward and efficient method yields the desired trifluoroborate salt as a stable, white solid.
Caption: General synthetic scheme for this compound.
While a definitive single-crystal X-ray diffraction study for this compound is not publicly available at the time of this writing, extensive crystallographic data on substituted phenyltrifluoroborate salts provide a reliable model for its solid-state structure.
Inferred Crystallographic Insights
Based on analogs, the boron atom is expected to adopt a distorted tetrahedral geometry, coordinated to the phenyl ring's ipso-carbon and three fluorine atoms. The potassium ion's coordination sphere is typically more irregular, involving interactions with the fluorine atoms of multiple trifluoroborate anions.
| Parameter | Expected Value/Geometry | Significance |
| Boron Geometry | Distorted Tetrahedral | Influences the steric profile and reactivity of the borate. |
| C-B Bond Length | ~1.6 Å | A key parameter for understanding the stability of the molecule. |
| B-F Bond Lengths | ~1.4 Å | Reflects the strength of the boron-fluorine bonds. |
| K+ Coordination | Irregular, high coordination number | Dictates the crystal packing and solubility. |
Spectroscopic Characterization: A Multi-Nuclear NMR Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for characterizing organotrifluoroborates in solution. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B NMR) is essential for unambiguous structure confirmation.
Experimental Protocol: NMR Sample Preparation and Acquisition
Objective: To obtain high-resolution NMR spectra for structural confirmation.
Materials:
-
This compound
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
Procedure:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
Caption: A typical workflow for the multi-nuclear NMR analysis of the title compound.
Expected NMR Spectral Data
The following table summarizes the anticipated chemical shifts (δ) for this compound based on data from analogous compounds.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Key Information |
| ¹H | ~7.0-7.5 | Multiplets | Aromatic protons. |
| ~4.5 | Singlet/Doublet | Methylene protons (CH₂). | |
| ~5.0 | Triplet/Broad Singlet | Hydroxyl proton (OH). | |
| ¹³C | ~125-140 | Multiple signals | Aromatic carbons. |
| ~65 | Single signal | Methylene carbon (CH₂). | |
| Broad signal | Ipso-carbon attached to boron. | ||
| ¹⁹F | -135 to -145 | Broad singlet or quartet | Fluorine atoms of the BF₃ group. |
| ¹¹B | +2 to +5 | Broad singlet or quartet | Tetracoordinate boron atom. |
The Molecular Structure and its Implications for Reactivity
The tetrahedral geometry of the trifluoroborate moiety plays a crucial role in the compound's stability and reactivity. This arrangement sterically protects the carbon-boron bond from premature protodeboronation, a common side reaction with boronic acids.
In the context of the Suzuki-Miyaura cross-coupling, the trifluoroborate acts as a latent nucleophile. The reaction is typically initiated by a base, which facilitates the transmetalation step with the palladium catalyst. The hydroxymethyl group at the ortho position can potentially influence the reaction kinetics through intramolecular interactions or by altering the electronic properties of the phenyl ring.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a robust and valuable reagent for synthetic chemists. While direct crystallographic data remains elusive, a comprehensive understanding of its molecular structure can be confidently inferred from the wealth of data on analogous compounds. Its key structural features—a stable tetracoordinate boron center and a functionalizable hydroxymethyl group—underpin its utility in modern organic synthesis. The experimental protocols and expected spectral data provided herein offer a practical guide for researchers to effectively utilize and characterize this important building block in their synthetic endeavors.
References
-
Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Retrieved from [Link]
-
SpectraBase. (n.d.). Potassium vinyltrifluoroborate. Retrieved from [Link]
-
Mason, H. E., Pautler, B. G., Baniassadi, A., Davis, S. A., & Schmidt, C. (2018). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Geochimica et Cosmochimica Acta, 241, 130-141. Retrieved from [Link]
-
ResearchGate. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved from [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). BF3K SI ChemSci Revisions Combined. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved from [Link]
-
ResearchGate. (2006). Potassium Phenyltrifluoroborate1,2. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Handling of Potassium 2-(hydroxymethyl)phenyltrifluoroborate
Introduction: A Stable and Versatile Reagent for Modern Synthesis
Potassium 2-(hydroxymethyl)phenyltrifluoroborate has emerged as a significant building block in contemporary organic synthesis, prized for its unique combination of stability and reactivity. As a member of the broader class of potassium organotrifluoroborates, it offers a compelling alternative to the more traditional boronic acids in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the hydroxymethyl group provides a valuable handle for further functionalization, expanding its utility in the synthesis of complex molecules for the pharmaceutical and materials science sectors.
This guide provides an in-depth exploration of the stability and handling of this compound, offering practical insights for researchers, scientists, and drug development professionals. By understanding the inherent properties of this reagent, chemists can unlock its full potential while ensuring safe and effective laboratory practice.
Chemical and Physical Properties: A Foundation of Stability
Potassium organotrifluoroborates, as a class, are recognized for their enhanced stability compared to their boronic acid counterparts, and this compound is no exception. This stability is a key advantage, simplifying storage and handling procedures.
| Property | Value | Source |
| CAS Number | 850623-74-4 | |
| Molecular Formula | C₇H₇BF₃KO | |
| Molecular Weight | 214.03 g/mol | |
| Appearance | White to off-white solid | General observation for organotrifluoroborates |
| Melting Point | ~300 °C | General observation for organotrifluoroborates |
The robust nature of this compound stems from the tetracoordinate boron center, which is less susceptible to protodeboronation—a common decomposition pathway for boronic acids. This inherent stability allows for prolonged storage under ambient conditions without significant degradation.
Stability Profile: Understanding the Nuances
While generally stable, a comprehensive understanding of the stability of this compound under various conditions is crucial for its effective use.
Air and Moisture Stability
A hallmark of potassium organotrifluoroborates is their notable stability towards air and moisture. Unlike many boronic acids which can be sensitive to atmospheric conditions, this compound can be handled in a standard laboratory environment without the need for strictly inert atmosphere techniques for routine weighing and transfer.
Hygroscopicity
The presence of the polar hydroxymethyl group may impart a degree of hygroscopicity to the molecule. While generally not problematic for short-term handling, for long-term storage, it is advisable to keep the compound in a tightly sealed container in a desiccator to prevent the absorption of atmospheric moisture. Increased water content could potentially affect the accuracy of weighing and, in some sensitive reactions, may influence the reaction kinetics. The hygroscopicity of organic compounds is influenced by the presence of polar functional groups, such as hydroxyl groups, which can form hydrogen bonds with water molecules.[1][2][3][4][5]
Thermal Stability
Safe Handling and Storage: A Commitment to Laboratory Safety
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds, such as potassium fluoride and other potassium aryltrifluoroborates, provide a strong basis for safe handling protocols.[6][9][10][11][12][13]
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar compounds, this compound should be treated as an irritant. The following GHS hazard statements are likely applicable:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, the following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In cases of poor ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.
-
Skin and Body Protection: A laboratory coat and appropriate clothing to prevent skin contact.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Dust Formation: This compound is a solid, and care should be taken to minimize the generation of dust during transfer and weighing.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
For long-term storage, a desiccator is recommended to mitigate potential hygroscopicity.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures. Its stability and ease of handling make it an attractive alternative to the corresponding boronic acid.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
The following protocol is a representative example for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization may be necessary for different substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Water, deionized
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Solvent Addition: Add anhydrous toluene and deionized water (typically in a 10:1 ratio) to the Schlenk tube via syringe.
-
Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes to remove dissolved oxygen.
-
Catalyst/Ligand Addition: In a separate vial, weigh the palladium(II) acetate (e.g., 2 mol%) and SPhos (e.g., 4 mol%). Add the catalyst and ligand to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere and Degassing: Palladium(0), the active catalytic species, is sensitive to oxidation by atmospheric oxygen. Removing oxygen from the reaction system is crucial to prevent catalyst deactivation and ensure efficient catalytic turnover.
-
Base: The base (e.g., K₂CO₃) is essential for the transmetalation step of the catalytic cycle. It activates the organotrifluoroborate, facilitating the transfer of the organic group to the palladium center.
-
Ligand: The phosphine ligand (e.g., SPhos) plays a critical role in stabilizing the palladium catalyst, promoting oxidative addition of the aryl halide, and facilitating reductive elimination to form the final product. The choice of ligand can significantly impact the reaction's efficiency and scope.
-
Solvent System: A biphasic solvent system, such as toluene/water, is often employed. The organic phase solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and the potassium trifluoroborate salt.
Catalytic Cycle
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- 11. Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to the Characterization of Potassium 2-(hydroxymethyl)phenyltrifluoroborate
Foreword: The Utility of a Modern Suzuki-Miyaura Reagent
For the modern researcher in medicinal and materials chemistry, the Suzuki-Miyaura cross-coupling reaction remains an indispensable tool for the construction of C-C bonds. The evolution of this reaction has been marked by the development of increasingly robust and user-friendly reagents. Potassium organotrifluoroborates have emerged as superior alternatives to their boronic acid counterparts, offering enhanced stability to air and moisture, which simplifies handling, storage, and reaction stoichiometry.[1][2]
This guide focuses on a particularly versatile building block: Potassium 2-(hydroxymethyl)phenyltrifluoroborate (CAS 850623-74-4). The presence of both a reactive borate group and a functionalizable hydroxymethyl handle on the same aromatic ring makes this reagent a highly valuable asset for multi-step synthetic campaigns. Herein, we provide a detailed monograph on its synthesis, physical properties, and comprehensive characterization data, grounded in established analytical protocols.
Synthesis and Structural Elucidation
The most common and reliable synthesis of this compound proceeds from its corresponding boronic acid. This transformation is a cornerstone of organoboron chemistry and relies on the high affinity of boron for fluoride.
Synthetic Workflow
The conversion of 2-(hydroxymethyl)phenylboronic acid to the trifluoroborate salt is typically achieved by treatment with potassium hydrogen fluoride (KHF₂).[3][4] This method is efficient, high-yielding, and generally results in a crystalline product that can be easily isolated.
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol
-
Rationale: This protocol is designed for high conversion and purity. The use of a methanol/water solvent system facilitates the dissolution of both the boronic acid and KHF₂, while the final product's lower solubility in the cooled mixture allows for precipitation and easy isolation.
-
Dissolution: To a solution of 2-(hydroxymethyl)phenylboronic acid (1.0 eq) in methanol (4 parts), add water (1 part). Stir until a homogenous solution is achieved.
-
Fluorination: Add solid potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq) portion-wise to the stirring solution at room temperature. A mild exotherm may be observed.
-
Precipitation: Stir the resulting suspension for 30-60 minutes at room temperature. The desired potassium trifluoroborate salt will begin to precipitate as a white solid.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold acetone to remove any unreacted starting material and excess KHF₂.
-
Drying: Dry the resulting white, crystalline solid under high vacuum to a constant weight.
Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this reagent is provided below.
| Property | Value | Source(s) |
| CAS Number | 850623-74-4 | [5] |
| Molecular Formula | C₇H₇BF₃KO | [6] |
| Molecular Weight | 214.03 g/mol | [5] |
| Exact Mass | 214.01800 u | |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | ~300 °C | [5] |
| Solubility | Soluble in polar solvents (DMSO, methanol, acetone); slightly soluble in water. | [8] |
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential to confirm the structural integrity and purity of the synthesized salt. The protocols and expected data outlined below are based on established methodologies for this class of compounds.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: Multinuclear NMR is the most powerful tool for characterizing organotrifluoroborates. Spectra are typically recorded in a polar aprotic solvent like DMSO-d₆, which provides excellent solubility.[8] The use of specific internal and external references is critical for accurate chemical shift reporting across different nuclei.
-
Sample Preparation: Prepare a solution of the sample (~10-20 mg) in deuterated dimethyl sulfoxide (DMSO-d₆, ~0.7 mL).
-
¹H NMR: Acquire the proton spectrum using standard parameters. The residual DMSO peak at δ 2.50 ppm serves as the internal reference.[8]
-
¹³C NMR: Acquire the carbon spectrum with proton decoupling. The central peak of the DMSO-d₆ septet at δ 39.5 ppm is used as the internal reference.[8]
-
¹⁹F NMR: Acquire the fluorine spectrum using a dedicated fluorine probe or channel. Use trifluoroacetic acid (CF₃CO₂H) as an external reference (δ 0.00 ppm).[8]
-
¹¹B NMR: Acquire the boron spectrum. Use boron trifluoride diethyl etherate (BF₃·Et₂O) as an external reference (δ 0.00 ppm).[8] A modified pulse sequence may be required to improve resolution and observe coupling, as ¹¹B is a quadrupolar nucleus.[8][9]
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment & Interpretation |
| ¹H | 7.0 - 7.6 | m | Ar-H (4H, aromatic protons) |
| ~4.9 - 5.2 | t (broad) | -CH ₂OH (1H, hydroxyl proton, exchanges with D₂O) | |
| ~4.4 - 4.6 | s or d | -CH ₂OH (2H, benzylic protons) | |
| ¹³C | 145 - 150 (very broad) | br s | C -BF₃ (ipso-carbon, signal is broad due to quadrupolar relaxation of ¹¹B) |
| 125 - 140 | m | C H (aromatic carbons) | |
| ~60 - 65 | s | -C H₂OH (benzylic carbon) | |
| ¹⁹F | -135 to -145 | q or br s | Ar-BF ₃ (Coupling to ¹¹B, J ≈ 45-55 Hz, may appear broad) |
| ¹¹B | 3.0 - 6.0 | q or br s | Ar-B F₃ (Tetracoordinate boron, coupling to three ¹⁹F nuclei, J ≈ 45-55 Hz) |
Infrared (IR) Spectroscopy
-
Trustworthiness: FTIR provides a self-validating fingerprint of the molecule's functional groups. The presence of a strong, broad O-H stretch and intense B-F stretching bands, coupled with the absence of the broad B-O-H stretches characteristic of the starting boronic acid, confirms the successful conversion.
-
Preparation: Mix a small amount of the sample (~1-2 mg) with dry potassium bromide (KBr, ~100 mg) and grind to a fine powder.
-
Pressing: Press the mixture into a translucent pellet using a hydraulic press.
-
Acquisition: Obtain the spectrum over the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | O-H stretch (hydroxyl group) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂) |
| 1600 - 1580 | Medium | Aromatic C=C stretch |
| 1480 - 1440 | Medium | Aromatic C=C stretch |
| 1150 - 950 | Very Strong | B-F stretch (characteristic of trifluoroborate) |
| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |
High-Resolution Mass Spectrometry (HRMS)
-
Authoritative Grounding: HRMS provides an exact mass measurement, confirming the elemental composition. For this ionic salt, analysis is best performed in negative ion mode to observe the trifluoroborate anion.
-
Technique: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis: The primary ion of interest will be the anionic component of the salt.
| Ion | Formula | Calculated m/z | Observed m/z |
| [M-K]⁻ | [C₇H₇BF₃O]⁻ | 175.0496 | 175.049x ± 5 ppm |
Core Application: Suzuki-Miyaura Cross-Coupling
The stability and reactivity of this compound make it an ideal partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It efficiently couples with a wide range of aryl and heteroaryl halides (or triflates).
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a stable, versatile, and highly effective reagent for modern organic synthesis. Its characterization is straightforward using standard analytical techniques, with multinuclear NMR providing the most definitive structural confirmation. The predictable spectroscopic signatures and reliable synthetic protocols detailed in this guide provide researchers with the necessary framework to confidently synthesize, validate, and deploy this valuable building block in their synthetic programs.
References
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
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Lima, C. G., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]
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ResearchGate (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]
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Royal Society of Chemistry (2015). Electronic Supplementary Information for Catalytic hydrolysis of ammonia-borane for chemical hydrogen storage. [Link]
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Bode, J. W. (2010). Synthesis of an Acyltrifluoroborate and its Fusion with Azides to Form Amides. NIH Public Access, Author Manuscript. [Link]
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Royal Society of Chemistry (2009). Electronic Supplementary Information for Organic and Biomolecular Chemistry. [Link]
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Organic Chemistry Portal (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. [Link]
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The Hartwig Group, UC Berkeley. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. [Link]
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Organic Chemistry Portal. Synthesis of aryltrifluoroborates. [Link]
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ResearchGate. Why we are unable to see B-F splittings in 11B or 19F NMR?[Link]
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eScholarship, University of California. Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. [Link]
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PubChem. This compound. [Link]
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ResearchGate (2006). Potassium Phenyltrifluoroborate. [Link]
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Molander, G. A., & Biolatto, B. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 71(19), 7152-7156. [Link]
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National Center for Biotechnology Information (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
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University of Regensburg. Chemical shifts. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
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SpectraBase. Benzyl alcohol - Optional[13C NMR] - Chemical Shifts. [Link]
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Royal Society of Chemistry. Supplementary Data for Organic & Biomolecular Chemistry. [Link]
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Oregon State University. 13C NMR Chemical Shifts. [Link]
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ResearchGate (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
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SpectraBase. 1-[(E)-but-2-enyl]-4-methoxy-benzene - Optional[13C NMR] - Chemical Shifts. [Link]
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An In-depth Technical Guide to the Solubility of Potassium 2-(hydroxymethyl)phenyltrifluoroborate for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, potassium organotrifluoroborates have emerged as a versatile and robust class of reagents. Their stability, ease of handling, and broad reactivity profile make them highly valuable building blocks. Among these, potassium 2-(hydroxymethyl)phenyltrifluoroborate offers unique advantages due to the presence of a key functional group that can significantly influence its physical and chemical properties. This guide provides a comprehensive technical overview of the solubility of this compound, offering insights into its behavior in various solvent systems and providing actionable protocols for its characterization and application.
Introduction to this compound
This compound is a crystalline, air- and moisture-stable organoboron compound.[1][2] Like other organotrifluoroborates, it serves as a protected form of the corresponding boronic acid, offering enhanced stability and shelf-life.[1][2] The presence of the 2-(hydroxymethyl) group on the phenyl ring introduces a polar, hydrogen-bond-donating moiety, which is anticipated to significantly impact its solubility profile compared to its parent compound, potassium phenyltrifluoroborate. This structural feature is of particular interest in the context of drug development, where aqueous solubility is a critical parameter influencing bioavailability and formulation.[3][4]
The general structure of potassium organotrifluoroborates provides them with greater stability compared to their boronic acid counterparts, which are prone to dehydration to form cyclic boroxines. The tetra-coordinate nature of the boron atom in the trifluoroborate salt renders it less susceptible to protodeboronation, a common side reaction with boronic acids.[5]
Solubility Profile: A Detailed Analysis
Qualitative Solubility in Common Laboratory Solvents
Potassium organotrifluoroborates, as a class, exhibit a strong preference for polar solvents.[6][7] This is due to the ionic nature of the potassium trifluoroborate salt. The solubility of this compound is expected to follow this trend, with high solubility in polar protic and aprotic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydroxymethyl group can participate in hydrogen bonding with protic solvents, and the ionic salt is well-solvated.[3][8] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | The high polarity of these solvents can effectively solvate the potassium cation and the trifluoroborate anion.[6][7] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Slight to Insoluble | These solvents have lower polarity and are generally poor solvents for ionic salts.[6] |
| Aromatic Hydrocarbons | Toluene, Benzene | Insoluble | Nonpolar nature of the solvent cannot effectively solvate the ionic compound.[6] |
| Halogenated Solvents | Dichloromethane, Chloroform | Insoluble | Generally considered nonpolar and are poor solvents for salts.[6] |
The Impact of the Hydroxymethyl Group on Aqueous Solubility
The introduction of a hydroxymethyl group onto an aromatic ring is a well-established strategy for increasing aqueous solubility in medicinal chemistry.[3][4] This is primarily due to the ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with water molecules.
While potassium phenyltrifluoroborate is described by some suppliers as "soluble in water," predictive models suggest a more modest solubility.[9][10][11] A predicted LogS of -3.12 for potassium phenyltrifluoroborate corresponds to a solubility of approximately 0.139 g/L.[12] In contrast, the presence of the hydroxymethyl group in this compound is expected to lead to a significant increase in its aqueous solubility. This enhanced water solubility can be advantageous in certain applications, such as in biological assays or for the development of aqueous-based reaction conditions.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of published quantitative data, it is imperative for researchers to experimentally determine the solubility of this compound in their specific solvent systems of interest. The following protocol outlines a reliable method for determining the equilibrium solubility of a solid compound.[1][6]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique.
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Detailed Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a vial.
-
Pipette a precise volume of the desired solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or on a stir plate and agitate the slurry for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[1] Maintaining a constant temperature is critical as solubility is temperature-dependent.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vial.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Analyze the diluted sample under the same HPLC conditions.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, taking the dilution factor into account.
-
Implications of Solubility in Research and Drug Development
The solubility of this compound has a direct impact on its utility in various stages of research and development.
Caption: Impact of solubility on key applications.
-
Organic Synthesis:
-
Reaction Conditions: The high solubility in polar aprotic solvents like DMF and acetonitrile makes these ideal choices for homogeneous reaction mixtures in applications such as Suzuki-Miyaura cross-coupling reactions. For reactions requiring less polar solvents, the use of phase-transfer catalysts or conversion to a more lipophilic salt (e.g., a tetraalkylammonium salt) may be necessary.[7]
-
Work-up and Purification: The solubility profile is critical for designing effective purification strategies. For instance, if the desired product is less polar, the water-soluble potassium trifluoroborate byproducts can be easily removed through an aqueous wash. Conversely, the compound can be precipitated from a reaction mixture by the addition of a non-polar anti-solvent.
-
-
Drug Development:
-
Biological Assays: The anticipated enhanced aqueous solubility of this compound is a significant advantage for in vitro biological screening. It allows for the preparation of stock solutions in aqueous buffers, minimizing the need for organic co-solvents like DMSO which can sometimes interfere with biological assays.
-
Formulation: For a compound to be developed as a therapeutic agent, its solubility is a key determinant of its formulation options. Good aqueous solubility opens the door to parenteral formulations and can improve dissolution rates for oral dosage forms, potentially enhancing bioavailability.
-
Conclusion
This compound is a valuable synthetic building block with a solubility profile that is heavily influenced by its ionic nature and the presence of the polar hydroxymethyl group. While it is expected to be highly soluble in polar solvents, particularly water, experimental verification is crucial for any specific application. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively characterize and utilize this versatile reagent, accelerating their scientific endeavors.
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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ASHP. (n.d.). Functional Group Characteristics and Roles. Retrieved from [Link]
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Wikipedia. (2023, December 2). Organotrifluoroborate. In Wikipedia. [Link]
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de Oliveira, R. B., & da Silva, E. T. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 14(8), 757. [Link]
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Al-Hadiya, Z. H. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 21(10), 1290. [Link]
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Wikipedia. (2023, October 28). Potassium tetraphenylborate. In Wikipedia. [Link]
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Theoretical Underpinnings of Phenyltrifluoroborate Chemistry: A Guide for Researchers
Introduction: The Rise of Organotrifluoroborates in Modern Synthesis
In the landscape of synthetic organic chemistry, the quest for stable, versatile, and efficient reagents is perpetual. Organoboron compounds, particularly boronic acids, have become indispensable tools for carbon-carbon bond formation, largely due to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, the inherent limitations of boronic acids, such as their propensity for protodeboronation and challenging purification, have spurred the development of more robust alternatives.[1] Among these, potassium organotrifluoroborates have emerged as exceptionally valuable reagents.[3]
Potassium phenyltrifluoroborate, a white, crystalline solid, is a leading member of this class.[4] Its remarkable stability in the presence of air and moisture allows for indefinite storage, a significant advantage in both academic and industrial settings.[5][6] This stability, however, does not compromise its reactivity in a wide array of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.[6][7] The unique properties of phenyltrifluoroborates stem from the tetracoordinate boron center, which imparts enhanced stability compared to their tricoordinate boronic acid counterparts.[8] This guide will delve into the theoretical and computational studies that have provided profound insights into the structure, reactivity, and mechanistic pathways of phenyltrifluoroborate compounds, equipping researchers with the knowledge to leverage these powerful reagents in their synthetic endeavors. The strategic incorporation of fluorinated compounds is a cornerstone of modern drug design, with organofluorine compounds representing a significant portion of FDA-approved drugs in recent years.[9][10][11]
Structural and Electronic Landscape of Phenyltrifluoroborates
The defining feature of a phenyltrifluoroborate is the anionic [PhBF₃]⁻ moiety. The boron atom is sp³-hybridized, forming a tetrahedral geometry with one phenyl group and three fluorine atoms. This structure is in contrast to the sp²-hybridized, trigonal planar geometry of phenylboronic acid. The presence of three highly electronegative fluorine atoms significantly influences the electronic properties of the boron center, making it more electron-rich than in boronic acids. This increased electron density at the boron center has important implications for the transmetalation step in cross-coupling reactions.
From a computational standpoint, Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the geometric and electronic structure of phenyltrifluoroborates.[12][13][14] Calculations can provide accurate predictions of bond lengths, bond angles, and charge distributions, which are crucial for understanding the molecule's reactivity. For instance, the calculated natural charges on the atoms can reveal the polarization of the C-B bond and the distribution of the negative charge across the trifluoroborate group.
Key Structural Parameters of Potassium Phenyltrifluoroborate
| Parameter | Description | Typical Value |
| C-B Bond Length | The distance between the phenyl carbon and the boron atom. | ~1.6 Å |
| B-F Bond Length | The distance between the boron and fluorine atoms. | ~1.4 Å |
| C-B-F Bond Angle | The angle between the carbon-boron and boron-fluorine bonds. | ~109.5° |
| F-B-F Bond Angle | The angle between two boron-fluorine bonds. | ~109.5° |
These parameters can be readily calculated using various DFT functionals and basis sets. The choice of computational method is critical for obtaining accurate results, and it is often necessary to benchmark different methods against experimental data where available.[13][14]
Theoretical Probing of Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[15][16] Phenyltrifluoroborates have proven to be excellent coupling partners in these reactions.[7][17] Computational studies have been instrumental in unraveling the intricate mechanistic details of this catalytic cycle.[18][19][20]
The generally accepted mechanism for the Suzuki-Miyaura reaction involving phenyltrifluoroborates consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[16]
Visualizing the Catalytic Cycle
Caption: Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, typically bearing phosphine ligands (L), to form a palladium(II) intermediate.[16] Theoretical studies can model the transition state of this step to determine the activation energy, providing insights into the reaction kinetics.
-
Transmetalation: This is often the rate-determining step and involves the transfer of the phenyl group from the boron atom to the palladium center. For phenyltrifluoroborates, this step requires prior hydrolysis or fluoride abstraction to generate a more reactive tricoordinate boron species.[21] DFT calculations have been employed to investigate the mechanism of this crucial step, exploring both stereoretentive and stereoinvertive pathways.[22] The nature of the base and solvent plays a critical role in facilitating this process.[21]
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the desired biaryl product (Ar-Ph) and regenerates the active palladium(0) catalyst.[16] Computational modeling of this step helps in understanding the factors that influence the efficiency of product formation.
Computational Protocol: Modeling the Suzuki-Miyaura Reaction
To provide a practical context, here is a generalized protocol for a computational study of the Suzuki-Miyaura reaction using DFT.
Experimental Workflow: Computational Investigation
Caption: Figure 2: Workflow for computational reaction modeling.
Step 1: Structure Preparation
-
Build the initial 3D structures of all reactants, intermediates, transition states, and products. This includes the Pd(0) catalyst, aryl halide, phenyltrifluoroborate, base, and solvent molecules.
Step 2: Geometry Optimization
-
Perform geometry optimizations for all species using a suitable DFT functional (e.g., M05-2X, B3LYP) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with an effective core potential for palladium).[12] Solvation effects can be included using a continuum solvation model like PCM or SMD.[12]
Step 3: Frequency Calculations
-
Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermochemical data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.
Step 4: Transition State Search
-
Locate the transition state structures for each elementary step of the reaction. This can be done using methods like synchronous transit-guided quasi-Newton (QST2/QST3) or by manually searching the potential energy surface.
Step 5: Intrinsic Reaction Coordinate (IRC) Calculations
-
Perform IRC calculations starting from the transition state structure to confirm that it connects the correct reactant and product minima on the potential energy surface.
Step 6: Constructing the Reaction Energy Profile
-
Use the calculated Gibbs free energies of all optimized structures to construct a reaction energy profile. This profile will show the relative energies of all intermediates and transition states, allowing for the identification of the rate-determining step and the overall reaction feasibility.
Theoretical Insights into Redox Properties
Recent theoretical studies have also focused on the one-electron redox potentials of organotrifluoroborate anions.[12] These studies are particularly relevant for understanding their reactivity in single-electron transfer (SET) processes, which are becoming increasingly important in dual catalytic systems. By calculating the Gibbs free energy of the organotrifluoroborate anions, their standard redox potentials (E°) can be predicted.[12] These calculations have shown that electron-donating groups on the phenyl ring lower the E° values, making the compound more susceptible to oxidation, while electron-withdrawing groups have the opposite effect.[12] The M05-2X DFT functional with a PCM solvation model has been found to provide accurate E° values.[12]
Applications in Drug Discovery and Development
The unique properties of phenyltrifluoroborates, elucidated through both experimental and theoretical studies, make them highly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The introduction of fluorine-containing moieties is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[9][23][24] The stability and predictable reactivity of phenyltrifluoroborates allow for their incorporation into late-stage functionalization strategies, enabling the rapid generation of diverse compound libraries for biological screening.[24][25] Theoretical studies can guide the design of novel phenyltrifluoroborate reagents with tailored electronic and steric properties to achieve specific synthetic outcomes, thereby accelerating the drug discovery process.
Conclusion
Theoretical and computational studies have provided an invaluable lens through which to understand the fundamental properties and reactivity of phenyltrifluoroborate compounds. From elucidating their electronic structure to mapping the intricate mechanistic pathways of the Suzuki-Miyaura cross-coupling reaction, these in silico investigations have complemented and guided experimental work. As computational methods continue to advance in accuracy and efficiency, they will undoubtedly play an even more critical role in the design of new reagents and catalytic systems, further expanding the synthetic utility of phenyltrifluoroborates in both academic research and the pharmaceutical industry.
References
- Zheng, W. et al. A theoretical study on one-electron redox potentials of organotrifluoroborate anions. RSC Adv., 2018, 8, 2748-2758.
- Molander, G. A., & Katona, B. Potassium Phenyltrifluoroborate. e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001.
- Darses, S., & Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev., 2008, 108 (1), 288–325.
- Molander, G. A., & Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. J. Org. Chem., 2003, 68 (11), 4302–4314.
- Ohishi, T. et al. Physicochemical properties of phenyltrifluoroborate-based room temperature ionic liquids. Ionics, 2014, 20, 1429–1435.
- Jubin, S. et al. Boron adatom adsorption on graphene: A case study in computational chemistry methods for surface interactions. Front. Phys., 2022, 10.
- Jubin, S. et al. Boron adatom adsorption on graphene: A case study in computational chemistry methods for surface interactions. arXiv, 2024.
- Molander, G. A., & Fumagalli, T. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel., 2007, 10(6), 725-34.
- Jubin, S. et al. Boron adatom adsorption on graphene: A case study in computational chemistry methods for surface interactions. OSTI.GOV, 2022.
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ChemSrc. potassium (phenyl)trifluoroborate. Available at: [Link].
- Campaña, A. G. et al. Suzuki–Miyaura coupling revisited: an integrated computational study. Org. Biomol. Chem., 2019, 17, 3556-3566.
- Frohn, H.-J. et al. A New Application of (Polyfluoroorgano)trifluoroborate Salts: The Palladium-Catalysed Cross-Coupling Reaction with Substituted Benzenediazonium Tetrafluoroborates. J. Fluorine Chem., 2002, 117 (2), 115-120.
- Gill, C. H. et al. Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angew. Chem. Int. Ed., 2017, 56 (42), 13022-13026.
- Molander, G. A., & Ellis, N. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Acc. Chem. Res., 2007, 40 (4), 275–286.
- Molander, G. A. et al. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Org. Lett., 2008, 10 (14), 3149–3152.
- Liu, Y. et al. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Adv., 2023, 13, 16990-16999.
- Kudo, K. et al. Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Chem. Eur. J., 2010, 16 (36), 11146-11152.
- Akpa, B. S. et al. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Tetrahedron Lett., 2012, 53 (19), 2419–2422.
- Hong, X. et al. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. J. Am. Chem. Soc., 2014, 136 (40), 14181–14193.
- Jubin, S. et al. Boron adatom adsorption on graphene: A case study in computational chemistry methods for surface interactions.
- Al-Amin, M. et al.
- Melnykov, K. P. et al. Fluorinated building blocks in drug design: new pathways and targets. RSC Med. Chem., 2024, 15, 2038-2059.
- Dembinski, R. et al. Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives. Bioorg. Chem., 2022, 119, 105560.
- Molander, G. A. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Synlett, 2007, 2007 (13), 1967-1978.
-
National Center for Biotechnology Information. Potassium phenyltrifluoroborate. PubChem Compound Database. Available at: [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. Boosting Drug Discovery: The Value of Fluorinated Phenylboronic Acids. Available at: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Compounds in Modern Drug Discovery. Available at: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Intermediates in Modern Drug Discovery. Available at: [Link].
- Dhungana, R. K. et al. Boron Chemistry: An Overview. In Boron-Containing Molecules: A New Hope for Medicine; ACS Symposium Series; American Chemical Society: Washington, DC, 2016; Vol. 1234, pp 1–25.
- Otsuka, M. et al. Fluorescence-Based High-Throughput Salt Screening. J. Pharm. Sci., 2018, 107 (1), 223-229.
-
ChemRxiv. Theoretical and Computational Chemistry. Available at: [Link].
Sources
- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 2. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. potassium (phenyl)trifluoroborate - 153766-81-5 - Structure, Synthesis, Properties [organoborons.com]
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- 7. pubs.acs.org [pubs.acs.org]
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- 13. Boron adatom adsorption on graphene: A case study in computational chemistry methods for surface interactions (Journal Article) | OSTI.GOV [osti.gov]
- 14. Frontiers | Boron adatom adsorption on graphene: A case study in computational chemistry methods for surface interactions [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. web.uvic.ca [web.uvic.ca]
- 22. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
palladium-catalyzed reactions with potassium 2-(hydroxymethyl)phenyltrifluoroborate
An In-Depth Guide to Palladium-Catalyzed Reactions with Potassium 2-(hydroxymethyl)phenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While boronic acids have traditionally been the nucleophilic partners of choice, their inherent limitations, such as instability towards air and moisture and a propensity for protodeboronation and trimerization, can complicate handling, storage, and stoichiometry.[2] Potassium organotrifluoroborates have emerged as superior alternatives, offering enhanced stability as crystalline, monomeric solids that are easy to handle and store indefinitely in air.[2][3]
This guide focuses on a particularly valuable member of this class: This compound . The presence of the ortho-hydroxymethyl group not only enhances solubility in polar solvents but also provides a versatile handle for further synthetic transformations, making it a highly attractive building block in medicinal chemistry and materials science.[4] As your senior applications resource, this document provides not just protocols, but the underlying rationale to empower you to adapt and innovate in your own research.
Caption: Structure of this compound.[5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[6]
Mechanistic Overview: The Palladium Catalytic Cycle
Understanding the catalytic cycle is paramount to troubleshooting and optimizing reactions. The process involves the interconversion of a palladium(0) and palladium(II) species.
-
Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive electrophiles like aryl chlorides.
-
Transmetalation : The organotrifluoroborate must be converted to a more active organoboron species. In the presence of a base and water, the B-F bonds are hydrolyzed, ultimately forming an arylboronic acid or a related boronate species in situ. This species then transfers its organic group to the Pd(II) center, displacing the halide.[2]
-
Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[7]
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Standard Coupling with an Aryl Bromide
This protocol is suitable for reacting this compound with activated or standard aryl bromides.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Triphenylphosphine (PPh₃) (4-6 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Deionized Water (e.g., 10:1 v/v)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol), this compound (0.55 mmol), and K₂CO₃ (1.5 mmol).
-
Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. [8]3. Add the palladium precatalyst, Pd(OAc)₂ (0.01 mmol), and the ligand, PPh₃ (0.02 mmol).
-
Add degassed toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Challenging Coupling with an Aryl Chloride
This protocol employs a more active catalyst system required for the less reactive C-Cl bond.
Materials:
-
Aryl Chloride (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(OAc)₂ (2-3 mol%)
-
RuPhos (4-6 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Deionized Water (10:1 v/v)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride (0.5 mmol), this compound (0.6 mmol), and Cs₂CO₃ (1.5 mmol).
-
In a separate vial, weigh the Pd(OAc)₂ (0.015 mmol) and RuPhos (0.03 mmol) and add them to the Schlenk tube under a positive flow of argon.
-
Evacuate and backfill the sealed tube with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe. [9]5. Heat the reaction mixture to 100-110 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress. Couplings with aryl chlorides are typically slower, requiring 12-24 hours.
-
Follow the same workup and purification procedure as described in Protocol 1.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of aryltrifluoroborates. Yields are illustrative and will vary based on the specific substrates used.
| Electrophile (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) | Reference |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3) | Toluene/H₂O | 90 | 85-95 | [2][10] |
| 1-Bromo-4-methoxybenzene | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | THF/H₂O | 80 | 80-90 | [3][11] |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | Dioxane/H₂O | 110 | 70-85 | [9] |
| 2-Bromopyridine | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | i-PrOH/H₂O | 80 | 75-85 | [12] |
| Aryl Mesylate | Pd(OAc)₂ (2) | CM-phos (4) | K₃PO₄ (2) | t-Butanol | 110 | 65-80 | [6] |
References
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. Benchchem.
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates . The Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides . The Journal of Organic Chemistry. Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates | Request PDF . ResearchGate. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides . Organic Letters. Available at: [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds . Chemical Reviews. Not directly used for protocol but provides context on C-F activation. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling . Accounts of Chemical Research. Available at: [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2013). Mild Palladium-Catalyzed C–H Alkylation Using Potassium Alkyltrifluoroborates in Combination with MnF3 . Organic Letters. Provides context on other Pd-catalyzed reactions. Available at: [Link]
-
Alonso, D. A., et al. (2009). Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media . The Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates . The Journal of Organic Chemistry. Available at: [Link]
-
Chow, W. K., et al. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates . The Journal of Organic Chemistry. Available at: [Link]
-
This compound | C7H7BF3KO . PubChem. Available at: [Link]
-
Suzuki Coupling . YouTube. Provides a general overview of the reaction mechanism. Available at: [Link]
-
Bakher, S., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Niwa, T., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction . Nature Catalysis. Discusses the role of base and alternatives. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles . The Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates . ResearchGate. Available at: [Link]
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- 5. This compound | C7H7BF3KO | CID 44717227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates [organic-chemistry.org]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Synthesis and Application of Potassium 2-(Hydroxymethyl)phenyltrifluoroborate in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
This comprehensive guide provides detailed protocols for the synthesis and subsequent application of potassium 2-(hydroxymethyl)phenyltrifluoroborate as a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This application note is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies. We will explore the advantages of using this air- and moisture-stable organotrifluoroborate salt, present a step-by-step synthesis protocol from its corresponding boronic acid, and detail a robust procedure for its use in the formation of biaryl compounds, a common structural motif in medicinal chemistry.
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] While boronic acids have traditionally been the workhorse nucleophiles in these transformations, their inherent limitations, such as propensity for protodeboronation and trimerization to form boroxines, can lead to challenges in reproducibility and stoichiometry control.[2]
Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent these issues.[3][4] These crystalline, free-flowing solids are notably stable to both air and moisture, which simplifies their handling and storage and eliminates the need for strictly inert atmospheric conditions during setup.[2][3] Their enhanced stability allows for more precise stoichiometric control in reactions, often leading to improved yields and cleaner reaction profiles.[2] The trifluoroborate moiety acts as a protecting group for the boronic acid, which is slowly released in situ under the basic reaction conditions of the Suzuki-Miyaura coupling, minimizing undesirable side reactions.[4][5]
This compound is a particularly valuable building block, as the hydroxymethyl group provides a handle for further functionalization or can participate in hydrogen bonding interactions, influencing the conformation and biological activity of the final molecule.[6][7] This guide will provide a comprehensive framework for the synthesis and utilization of this important reagent.
Synthesis of this compound
The most common and straightforward method for the preparation of potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[3][7] This protocol is adapted from a general and reliable procedure.[7]
Reaction Principle
The synthesis involves the displacement of the hydroxyl groups of the boronic acid with fluoride ions from KHF₂ to form the stable tetracoordinate borate salt.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-(Hydroxymethyl)phenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Deionized water
-
Acetonitrile (MeCN)
-
Diethyl ether (Et₂O)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolution of Boronic Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(hydroxymethyl)phenylboronic acid (1.0 equiv) in methanol (approximately 3-4 mL per gram of boronic acid).
-
Preparation of KHF₂ Solution: In a separate beaker, prepare a solution of potassium hydrogen fluoride (KHF₂, 3.0 equiv) in deionized water (approximately 3-4 mL per gram of KHF₂). Caution: KHF₂ is corrosive and will etch glassware over time. Prepare this solution fresh and handle with appropriate personal protective equipment (PPE).[7]
-
Reaction: Cool the methanolic solution of the boronic acid to 0-5 °C using an ice bath. Slowly add the aqueous KHF₂ solution to the cooled, stirring boronic acid solution. A thick white precipitate will form.
-
Stirring: Remove the ice bath and allow the slurry to stir at room temperature for 1-2 hours to ensure complete reaction.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold methanol and then diethyl ether to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the product under high vacuum to remove residual solvents. For particularly stubborn solvent inclusion, gentle heating (e.g., 40-50 °C) under vacuum may be necessary.
Purification
For most applications, the product obtained after filtration and drying is of sufficient purity. However, if further purification is required, recrystallization is a viable option.
-
Recrystallization: The product can be recrystallized from hot acetonitrile or a mixture of acetone and diethyl ether.[1] Dissolve the crude product in a minimal amount of boiling acetonitrile and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Characterization
The purity and identity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic and methylene (CH₂OH) protons with appropriate chemical shifts and integrations. |
| ¹³C NMR | Aromatic and methylene carbons. The carbon attached to boron may show broadening due to quadrupolar relaxation. |
| ¹⁹F NMR | A single, broad resonance characteristic of the BF₃ group. |
| ¹¹B NMR | A quartet (due to coupling with fluorine) or a broad singlet, depending on the resolution. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (broad), C-H (aromatic and aliphatic), C=C (aromatic), and B-F stretching. |
| Melting Point | Typically, organotrifluoroborate salts have high melting points, often decomposing above 300 °C. |
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner for a wide range of aryl and heteroaryl halides and triflates. The following protocol provides a general and robust starting point for these reactions. Optimization of the catalyst, ligand, base, and solvent may be necessary for particularly challenging substrates.
Catalytic Cycle and Workflow
The generally accepted mechanism for the Suzuki-Miyaura coupling involves an oxidative addition, transmetalation, and reductive elimination sequence.[8] The organotrifluoroborate first undergoes slow hydrolysis to the boronic acid, which then enters the catalytic cycle.
Caption: Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborate.
Detailed Experimental Protocol
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromobenzonitrile as a model)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like PdCl₂(dppf)·CH₂Cl₂
-
Phosphine ligand (e.g., triphenylphosphine (PPh₃), RuPhos, SPhos, or XPhos)
-
Base (e.g., cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄))
-
Solvent system (e.g., THF/water, dioxane/water, or toluene/water)
-
Ethyl acetate
-
Brine
Equipment:
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 9:1 or 4:1 mixture of organic solvent to water).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium source (e.g., 1-5 mol %) and the ligand (e.g., 2-10 mol %). Add the catalyst and ligand to the reaction mixture under a positive flow of the inert gas.
-
Heating: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling can be highly dependent on the specific substrates. The following table provides a starting point for optimization.
| Parameter | General Conditions | Considerations for Optimization |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂ (1-5 mol %) | For challenging couplings, consider more active pre-catalysts (e.g., Buchwald pre-catalysts). |
| Ligand | PPh₃, RuPhos, SPhos, XPhos (1.2-2.0 equiv relative to Pd) | Electron-rich, bulky phosphines (e.g., RuPhos, SPhos) are often effective for coupling with aryl chlorides and sterically hindered substrates.[9] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ (2-3 equiv) | Cs₂CO₃ is often a good choice for organotrifluoroborates.[9] K₃PO₄ can be effective for substrates with base-sensitive functional groups. |
| Solvent | THF/H₂O, Dioxane/H₂O, Toluene/H₂O (e.g., 9:1) | The choice of solvent can influence reaction rates and solubility. Dioxane is often a good general-purpose solvent. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive substrates (e.g., aryl chlorides), but can also lead to degradation. |
Safety Considerations
-
Potassium Hydrogen Fluoride (KHF₂): Corrosive and toxic. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety glasses.
-
Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid inhalation of fine powders.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be malodorous. Handle under an inert atmosphere.
-
Solvents: Organic solvents are flammable. Ensure all heating is done using a heating mantle or oil bath in a well-ventilated area, away from open flames.
Conclusion
This compound is a highly stable, easy-to-handle, and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its use overcomes many of the limitations associated with traditional boronic acids, leading to more reliable and reproducible synthetic outcomes. The protocols detailed in this guide provide a solid foundation for the synthesis and application of this valuable building block in academic and industrial research, particularly in the fields of medicinal chemistry and materials science.
References
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011).
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
-
Chem-Station. (2015, November 2). Organotrifluoroborate Salts. Retrieved from [Link]
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Molander, G. A., & Biolatto, B. (2002).
- Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
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- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. This compound|CAS 850623-74-4 [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of Potassium Organotrifluoroborates in Medicinal Chemistry: A Guide to Application and Protocol
Introduction: For researchers, scientists, and drug development professionals, the quest for robust, efficient, and versatile synthetic methodologies is paramount. In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex molecular architectures. While boronic acids have long been the workhorses in these transformations, their inherent instability and propensity for decomposition have often presented significant challenges.[1] Enter potassium organotrifluoroborates, a class of tetracoordinate boron species that have emerged as superior alternatives, offering enhanced stability, ease of handling, and broad functional group tolerance.[1][2] This technical guide provides an in-depth exploration of the applications of potassium organotrifluoroborates in medicinal chemistry, complete with detailed experimental protocols and insights into their expanding role in drug discovery and molecular imaging.
The Stability Advantage: Why Potassium Organotrifluoroborates Shine
The utility of potassium organotrifluoroborates stems from their unique structural features. The tetracoordinate nature of the boron atom, bonded to three highly electronegative fluorine atoms, imparts remarkable stability to air and moisture.[2] This is in stark contrast to boronic acids, which exist in a dehydrative equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry and handling.[2] Boronate esters, while more stable than boronic acids, can be susceptible to hydrolysis.[2]
The practical benefits of this stability are manifold. Potassium organotrifluoroborates are typically crystalline, free-flowing solids that can be stored indefinitely at room temperature without special precautions, simplifying laboratory workflow and ensuring reagent integrity over time.[2][3] This inherent robustness allows them to be carried through multi-step synthetic sequences where their boronic acid or ester counterparts might require cumbersome protection and deprotection steps.[2]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of potassium organotrifluoroborates in medicinal chemistry is as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of biaryl and heteroaryl motifs, which are prevalent in a vast number of pharmaceuticals.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involving a potassium organotrifluoroborate is depicted below. The reaction is believed to proceed through the in-situ slow release of the corresponding boronic acid under basic conditions, which then participates in the catalytic cycle. This slow release is thought to minimize undesirable side reactions, such as homocoupling.[2]
Caption: Figure 1. Catalytic Cycle of the Suzuki-Miyaura Reaction.
Comparative Performance in Suzuki-Miyaura Coupling
While a comprehensive side-by-side comparison across all possible substrates is not feasible, the following table compiles data from various studies to illustrate the performance of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions.
| Entry | Aryl Halide/Triflate | Organoboron Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) | |---|---|---|---|---|---| | 1 | 4-Bromoacetophenone | Potassium Vinyltrifluoroborate | PdCl₂/PPh₃ | Cs₂CO₃ | THF/H₂O | 85 | | 2 | 2,6-Dichloropyridine | Potassium Phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | MeOH | 95 | | 3 | 4-Bromobenzonitrile | Potassium Benzyloxymethyltrifluoroborate | Pd(OAc)₂/RuPhos | Cs₂CO₃ | Toluene/H₂O | 88 | | 4 | 1-Bromonaphthalene | Potassium Phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | MeOH | 98 | | 5 | 4-Chloroanisole | Potassium β-trifluoroborato amide | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 79 |
Note: Reaction conditions are optimized for each specific transformation and may not be directly comparable.
Experimental Protocols
Protocol 1: Synthesis of Potassium Aryltrifluoroborates from Boronic Acids
This protocol describes a general and efficient method for the preparation of potassium aryltrifluoroborates from their corresponding boronic acids.[2][3]
Materials:
-
Arylboronic acid (1.0 equiv)
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂) (3.0 equiv)
-
Water (H₂O)
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottomed flask, dissolve the arylboronic acid (1.0 equiv) in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).
-
Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid. A white precipitate of the potassium aryltrifluoroborate should form immediately.[2]
-
Continue stirring the mixture at room temperature for 30 minutes to ensure complete reaction.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold methanol and then with diethyl ether.
-
Dry the product under high vacuum to obtain the pure potassium aryltrifluoroborate.
Caption: Figure 2. Workflow for the Synthesis of Potassium Aryltrifluoroborates.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides with Potassium Secondary Alkyltrifluoroborates
This protocol provides a robust method for the coupling of challenging aryl chloride electrophiles with secondary alkyltrifluoroborates.[1]
Materials:
-
Aryl chloride (0.5 mmol, 1.0 equiv)
-
Potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 equiv)
-
Potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
Schlenk tube
-
Magnetic stir bar
-
Argon source
-
Oil bath
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol), potassium secondary alkyltrifluoroborate (0.525 mmol), and potassium carbonate (1.5 mmol).[1]
-
Evacuate the tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Add toluene (5 mL) and deionized water (0.5 mL) to the Schlenk tube.
-
Stir the mixture and sparge with argon for 15 minutes.
-
In a separate vial, combine palladium(II) acetate (0.01 mmol) and RuPhos (0.02 mmol).[1]
-
Under a positive pressure of argon, add the catalyst/ligand mixture to the reaction tube.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expanding Horizons: Potassium Organotrifluoroborates in PET Imaging
A particularly exciting and rapidly developing application of organotrifluoroborates is in the field of Positron Emission Tomography (PET) imaging.[4] The short-lived positron-emitting isotope, fluorine-18 (¹⁸F), is the most widely used radionuclide for PET. However, the introduction of ¹⁸F into complex biomolecules, such as peptides and antibodies, has traditionally been a synthetic challenge.
Organotrifluoroborates have emerged as excellent precursors for ¹⁸F-labeling due to their ability to undergo rapid ¹⁸F-¹⁹F isotope exchange in aqueous media.[5] This allows for a simple, one-step labeling procedure that is compatible with sensitive biomolecules.[5]
Caption: Figure 3. General Workflow for ¹⁸F-Labeling of Biomolecules.
Protocol 3: One-Step ¹⁸F-Labeling of a Peptide using an Ammoniomethyltrifluoroborate Precursor
This protocol provides a general method for the ¹⁸F-labeling of a peptide functionalized with an ammoniomethyltrifluoroborate moiety.[5]
Materials:
-
Peptide-organotrifluoroborate precursor
-
Aqueous [¹⁸F]fluoride
-
Pyridazine-HCl buffer (pH 2-2.5)
-
Sep-Pak C18 cartridge
-
Ethanol
-
Water for injection
Procedure:
-
The peptide is first conjugated to an organotrifluoroborate precursor, often through a linker using click chemistry.[5]
-
The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a small volume of aqueous potassium carbonate.
-
The eluted [¹⁸F]fluoride is added to a solution of the peptide-organotrifluoroborate precursor in a pyridazine-HCl buffer (pH 2-2.5).[5]
-
The reaction mixture is heated at 100-120 °C for 15-20 minutes.
-
The reaction is quenched with water.
-
The ¹⁸F-labeled peptide is purified using a Sep-Pak C18 cartridge. The cartridge is first washed with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
The desired ¹⁸F-labeled peptide is then eluted from the cartridge with a small volume of ethanol/water.
-
The final product is formulated in a physiologically compatible solution for in vivo imaging. This one-step method can provide ¹⁸F-labeled peptides in good radiochemical yield (20-35%) and high specific activity within 30 minutes.[5]
Late-Stage Functionalization in Drug Discovery
The stability and functional group tolerance of potassium organotrifluoroborates make them ideal reagents for the late-stage functionalization of complex drug candidates. This strategy allows for the rapid diversification of lead compounds, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. For instance, a photoelectrochemical approach has been developed for the late-stage C(sp²)-H alkylation of bioactive heteroarenes using organotrifluoroborates, allowing for the introduction of alkyl groups with high site selectivity under mild conditions.
Conclusion
Potassium organotrifluoroborates have firmly established themselves as indispensable tools in the medicinal chemist's arsenal. Their superior stability, ease of handling, and broad reactivity profile in Suzuki-Miyaura cross-coupling reactions have streamlined the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. Furthermore, their emerging role in PET imaging highlights their versatility and potential to accelerate the development of novel diagnostic agents. As research in this area continues to evolve, we can anticipate even more innovative applications of these remarkable reagents in the ongoing quest for new and improved medicines.
References
- Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions - Benchchem. (URL: )
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling - Benchchem. (URL: )
-
One-step 18F labeling of biomolecules using organotrifluoroborates - PMC - NIH. (2015-08-27) (URL: [Link])
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Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Publications. (URL: [Link])
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Electrochemical Synthesis of Potassium Aryltrifluoroborates. (2014-07-09) (URL: [Link])
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One-step 18F labeling of biomolecules using organotrifluoroborates | Semantic Scholar. (URL: [Link])
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Potassium alkyltrifluoroborate synthesis - Organic Chemistry Portal. (URL: [Link])
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6 - Organic Syntheses Procedure. (URL: [Link])
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Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Electrochemical Late-Stage Functionalization - PMC - NIH. (URL: [Link])
-
Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC - NIH. (URL: [Link])
-
One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | Organic Letters - ACS Publications. (URL: [Link])
-
ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Request PDF - ResearchGate. (URL: [Link])
-
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | Request PDF - ResearchGate. (URL: [Link])
-
[18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications | Accounts of Chemical Research - ACS Publications. (URL: [Link])
-
Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC - NIH. (URL: [Link])
-
Late-stage functionalization of bioactive molecules and synthetic... - ResearchGate. (URL: [Link])
-
Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates.. (URL: [Link])
-
Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed. (URL: [Link])
-
Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - NIH. (URL: [Link])
-
Late-stage functionalization of bioactive molecules and physiochemical... - ResearchGate. (URL: [Link])
-
Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - ResearchGate. (URL: [Link])
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013-10-03) (URL: [Link])
Sources
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Potassium Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While boronic acids have traditionally been the nucleophilic partners of choice, their inherent instability, propensity for protodeboronation, and tendency to form cyclic trimeric anhydrides (boroxines) can introduce challenges in reproducibility and stoichiometry.[2][3] In response to these limitations, potassium organotrifluoroborates (R-BF₃K) have emerged as exceptionally effective alternatives, offering a paradigm shift in stability, handling, and, in many cases, reactivity.[2][3]
These crystalline, free-flowing solids are remarkably stable to both air and moisture, a stark contrast to their boronic acid counterparts.[2][4] This stability simplifies storage and handling and allows for a broader tolerance of reaction conditions.[2][5] The tetracoordinate nature of the boron atom in organotrifluoroborates makes them significantly more resistant to premature protodeboronation, a common side reaction with boronic acids.[6] This enhanced stability allows them to be carried through multi-step syntheses where boronic acids might require protection and deprotection steps. This document provides a detailed exploration of the mechanism underpinning the use of organotrifluoroborates in the Suzuki-Miyaura reaction, followed by field-proven experimental protocols for their successful application.
The Mechanistic Nuances of the Suzuki-Miyaura Reaction with Organotrifluoroborates
The widely accepted mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] When employing potassium organotrifluoroborates, a crucial activation step precedes entry into the catalytic cycle. The overall process is a testament to the intricate and synergistic interplay between the catalyst, substrate, base, and solvent.
Pre-activation: The Role of Hydrolysis
Potassium organotrifluoroborates are generally considered "pre-nucleophiles" that are not directly active in the transmetalation step.[9][10] The first critical event is the hydrolysis of the stable trifluoroborate salt to generate the corresponding boronic acid in situ.[11][12][13] This "slow-release" of the active boronic acid is a key advantage, as it maintains a low concentration of the reactive species throughout the reaction. This minimizes common side reactions that plague boronic acids, such as oxidative homocoupling and protodeboronation.[9][11]
The rate of this hydrolysis is highly dependent on the substrate, base, and solvent system.[9][11] For many organotrifluoroborates, this hydrolysis is facilitated by the basic reaction conditions.[11] Interestingly, for some substrates, the hydrolysis exhibits an "acid-base paradox," where acid catalysis is required for efficient hydrolysis, ensuring a slow release under the basic conditions of the Suzuki-Miyaura coupling.[9][11]
Caption: Initial hydrolysis of potassium organotrifluoroborate.
The Catalytic Cycle
Once the boronic acid is generated, it enters the palladium-catalyzed cycle.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically bearing phosphine or N-heterocyclic carbene (NHC) ligands. This complex undergoes oxidative addition to the organohalide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate.[7][14] The choice of ligand is critical; electron-rich and bulky ligands promote this step, especially for less reactive electrophiles like aryl chlorides.[6][7]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group (R) from the boron atom to the palladium center.[15] The exact mechanism of transmetalation has been a subject of debate, but it is widely accepted that the base plays a crucial role.[8][12] One prominent pathway involves the reaction of the boronic acid with the base (e.g., hydroxide or carbonate) to form a more nucleophilic boronate species ([R-B(OH)₃]⁻). This boronate then reacts with the Pd(II) complex to transfer the R group, displacing the halide.[12][16] An alternative pathway suggests the formation of a palladium hydroxo complex ([Ar-Pd(L)₂-OH]), which then reacts with the neutral boronic acid.[12] Regardless of the precise pathway, this step results in a diorganopalladium(II) complex.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups (Ar and R) from the palladium center, forming the desired C-C bond in the product.[7][14] This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky ligands on the palladium complex facilitate this step by promoting a cis-arrangement of the two organic groups.[7][8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocols
The following protocols are designed to be robust starting points for a variety of substrates. Optimization of the ligand, base, solvent, and temperature may be necessary for challenging transformations.
General Protocol for the Cross-Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides
This protocol is adapted from methodologies proven effective for a broad scope of aryl and heteroaryl chlorides.[5][17]
Reagents and Equipment:
-
Aryl chloride (1.0 equiv)
-
Potassium aryltrifluoroborate (1.05 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol %)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol %) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 4 mol %)[5][18]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene/Water (e.g., 10:1 v/v) or THF/Water (e.g., 9:1 v/v)[3][19]
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl chloride (e.g., 0.5 mmol), potassium aryltrifluoroborate (e.g., 0.525 mmol), and the base (e.g., 1.5 mmol).[3]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the solvent mixture (e.g., 5 mL toluene and 0.5 mL water) via syringe.[3]
-
Catalyst Preparation: In a separate vial, weigh the Pd(OAc)₂ (e.g., 0.01 mmol) and the phosphine ligand (e.g., 0.02 mmol).
-
Catalyst Addition: Briefly remove the septum/cap from the reaction vessel under a positive pressure of inert gas and add the catalyst/ligand mixture.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Protocol for the Cross-Coupling of Potassium Alkenyltrifluoroborates with Aryl Bromides
This protocol is optimized for the stereospecific coupling of alkenyltrifluoroborates.[20][21]
Reagents and Equipment:
-
Aryl bromide or triflate (1.0 equiv)
-
Potassium alkenyltrifluoroborate (1.1 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol %)
-
tert-Butylamine (t-BuNH₂) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Standard reaction glassware and inert atmosphere setup
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, combine the aryl bromide (e.g., 1.0 mmol), potassium alkenyltrifluoroborate (e.g., 1.1 mmol), PdCl₂(dppf)·CH₂Cl₂ (e.g., 0.02 mmol), and the base (e.g., 3.0 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., i-PrOH/H₂O) via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-85 °C) with vigorous stirring until the starting material is consumed, as monitored by TLC or GC.
-
Workup and Purification: Follow the general workup and purification procedure described in the previous protocol.
Data Presentation: Substrate Scope and Performance
The use of potassium organotrifluoroborates is compatible with a wide array of functional groups and substitution patterns on both coupling partners. The following tables provide a representative, non-exhaustive summary of the reaction's scope.
Table 1: Coupling of Various Potassium Organotrifluoroborates with Aryl Halides
| Entry | Organotrifluoroborate (R-BF₃K) | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | Phenyl | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 95 | [1] |
| 2 | 3-Pyridyl | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₂CO₃ | Methanol | 91 | [17] |
| 3 | Vinyl | 4-Bromoacetophenone | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 85 | [19] |
| 4 | (E)-Styrenyl | 1-Iodo-4-nitrobenzene | PdCl₂(dppf) | t-BuNH₂ | i-PrOH/H₂O | 94 | [20] |
| 5 | Cyclopropyl | 4-Bromobenzonitrile | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 90 | [6] |
| 6 | n-Butyl | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 82 | [1] |
| 7 | Benzyloxymethyl | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 85 | [5] |
Note: Reaction conditions are optimized for each specific transformation and may not be directly comparable.
Conclusion: A Validated and Versatile Methodology
Potassium organotrifluoroborates represent a significant advancement in the field of cross-coupling chemistry. Their superior stability, ease of handling, and ability to act as slow-release sources of boronic acids make them highly reliable and versatile reagents for the Suzuki-Miyaura reaction. The mechanistic understanding and detailed protocols provided herein serve as a robust foundation for researchers, scientists, and drug development professionals to leverage these powerful building blocks in the synthesis of complex molecules. By understanding the causality behind the experimental choices—from the initial hydrolysis to the final reductive elimination—practitioners can troubleshoot and optimize these reactions for their specific synthetic challenges, ensuring high yields and reproducible results.
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Benchchem. Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286.
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
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Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(41), 14593–14609.
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Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2767–2770.
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Ridgway, B. H., & Woerpel, K. A. (1998). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. The Journal of Organic Chemistry, 63(3), 458–460.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Longdom Publishing. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 53(14), 3590–3602.
-
Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.
-
Wikipedia. (2023). Suzuki reaction.
-
Benchchem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling.
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
-
Molander, G. A., & Gravel, M. (2002). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 67(26), 9373–9376.
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Mechanism of Palladium-Catalyzed Suzuki–Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 17(8), 2492–2503.
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Royal Society of Chemistry. (2015). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Palladium-Catalysed Coupling Reactions (pp. 354-394).
-
Lennox, A. J. J. (2012). Organotrifluoroborate Coupling. University of Bristol.
-
Dreher, S. D., Lim, Y.-H., Sandrock, D. L., & Molander, G. A. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(9), 3466–3476.
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
-
Wang, Z., Wang, X., Wang, Y., & Zhu, J. (2020). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Beilstein Journal of Organic Chemistry, 16, 2824–2831.
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(32), 5589–5593.
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Semantic Scholar.
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 5(13), 2215–2218.
-
Muto, K., Yamaguchi, J., & Itami, K. (2020). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv.
-
Sandrock, D. L., & Molander, G. A. (2010). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry, 75(13), 4473–4483.
-
Schmidt, J., Choi, J., Liu, A. T., Chen, M., & Sigman, M. S. (2018). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 140(13), 4785–4790.
-
Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 9(1), 107–110.
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
-
Schmidt, J., Choi, J., Liu, A. T., Chen, M., & Sigman, M. S. (2018). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 140(13), 4785–4790.
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- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Biaryl Structures Utilizing Potassium 2-(Hydroxymethyl)phenyltrifluoroborate
Introduction: The Enduring Importance of Biaryl Motifs and the Rise of Organotrifluoroborates
The biaryl scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals, natural products, and advanced materials.[1][2] Its prevalence in drug discovery, from anti-inflammatory agents to complex neurological drugs, underscores the critical need for robust and versatile synthetic methods for its construction.[3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become a cornerstone for forging carbon-carbon bonds, and by extension, for synthesizing these vital biaryl structures.[4][5]
Traditionally, boronic acids have been the workhorse nucleophiles in these reactions. However, their inherent instability, propensity for dehydration to form cyclic boroxines, and susceptibility to protodeboronation can lead to stoichiometric uncertainty and diminished yields.[6][7] This has driven the development of more robust alternatives, with potassium organotrifluoroborates emerging as a superior class of reagents.[6][8]
Potassium 2-(hydroxymethyl)phenyltrifluoroborate is a crystalline, free-flowing solid that is remarkably stable to both air and moisture.[8] This stability simplifies handling and storage, and its monomeric nature allows for precise stoichiometric control in reactions.[4] The presence of the hydroxymethyl group offers a valuable functional handle for further synthetic transformations, making this reagent particularly attractive for the synthesis of complex, functionalized biaryl compounds in drug development and materials science.
This document provides a comprehensive guide to the application of this compound in the Suzuki-Miyaura cross-coupling reaction, offering insights into the reaction mechanism, detailed experimental protocols, and an overview of its synthetic potential.
The Scientific Foundation: Understanding the Suzuki-Miyaura Reaction with Organotrifluoroborates
The efficacy of potassium organotrifluoroborates in the Suzuki-Miyaura reaction is rooted in their unique chemical properties. While they are highly stable as benchtop reagents, they serve as a precursor to the active boronic acid species under the reaction conditions.
The Catalytic Cycle: A Step-by-Step Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium(0)/palladium(II) catalytic cycle.[9] A critical, yet often overlooked, initial step when using organotrifluoroborates is their in-situ hydrolysis to the corresponding boronic acid.[4][10]
-
Hydrolysis of the Organotrifluoroborate: In the presence of a base and water, the potassium aryltrifluoroborate undergoes slow hydrolysis to release the corresponding arylboronic acid. This "slow release" is advantageous as it maintains a low concentration of the reactive boronic acid, minimizing side reactions such as homocoupling.[10]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the Pd(II) center, displacing the halide. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic borate species.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1. The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, including the initial hydrolysis of the potassium organotrifluoroborate precursor.
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound
A common and efficient method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[6]
Materials:
-
2-(Hydroxymethyl)phenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-(hydroxymethyl)phenylboronic acid in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (approximately 3.0 equivalents).
-
While stirring the methanolic solution of the boronic acid, slowly add the aqueous KHF₂ solution.
-
A white precipitate of this compound should form.
-
Continue stirring the mixture at room temperature for 30-60 minutes to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold methanol and then with diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to obtain pure this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar phosphine ligand
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.1 mmol, 1.1 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2. A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Data and Performance
| Entry | Aryl Halide | Boron Reagent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [6] |
| 2 | 4-Bromoacetophenone | Potassium Phenyltrifluoroborate | PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 80 | 12 | 95 | |
| 3 | 3-Bromopyridine | Potassium (E)-Styryltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 92 | [6] |
| 4 | 4-Chlorobenzonitrile | Potassium 2-Furyltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 16 | 95 | [8] |
| 5 | 2-Bromomesitylene | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 91 | [6] |
Note: Reaction conditions are optimized for each specific transformation and serve as a guide for the expected high performance of this compound.
Conclusion and Future Outlook
This compound stands as a highly valuable reagent for the synthesis of functionalized biaryl structures. Its enhanced stability, ease of handling, and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction make it a superior alternative to traditional boronic acids, particularly in the context of drug discovery and development where efficiency and reproducibility are paramount. The protocols and data presented herein provide a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies, enabling the streamlined construction of complex molecular architectures.
References
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(19), 7101–7114. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Trost, B. M. (2002). On the utility of the biaryl motif in drug design. Journal of Medicinal Chemistry, 45(13), 2631-2644. [Link]
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Ding, K., et al. (2018). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Medicinal Chemistry Letters, 9(6), 549–554. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Ito, Y. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Organic Letters, 3(3), 393–396. [Link]
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Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl−Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174–238. [Link]
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 10(1), 113–116. [Link]
-
Riduan, S. N., & Zhang, Y. (2013). The catalytic mechanism of the Suzuki-Miyaura reaction. Dalton Transactions, 42(24), 8593-8604. [Link]
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Application Notes and Protocols: The Role of Potassium 2-(hydroxymethyl)phenyltrifluoroborate in C-C Bond Formation
<
Introduction: A Paradigm Shift in Cross-Coupling Chemistry
For researchers, scientists, and professionals in drug development, the quest for more stable, efficient, and versatile reagents for carbon-carbon (C-C) bond formation is a perpetual endeavor. The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis, valued for its broad functional group tolerance and mild reaction conditions.[1] Traditionally, boronic acids have been the workhorses in these transformations. However, their inherent instability, propensity for decomposition, and challenging purification can present significant hurdles.[2]
Enter potassium organotrifluoroborates, a class of reagents that are revolutionizing the field. These crystalline, free-flowing solids are remarkably stable to both air and moisture, a stark contrast to their boronic acid counterparts.[2][3][4] This inherent stability simplifies handling and storage and allows for greater tolerance of diverse functional groups and reaction conditions.[2][5] Among these valuable reagents, potassium 2-(hydroxymethyl)phenyltrifluoroborate has emerged as a particularly versatile building block. Its unique structure, featuring a nucleophilic aryl group for C-C bond formation and a conveniently located hydroxymethyl handle for further functionalization, makes it an invaluable tool in the synthesis of complex molecular architectures.[6]
This technical guide provides an in-depth exploration of the applications and protocols for utilizing this compound in C-C bond formation, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The Superiority of Organotrifluoroborates: A Mechanistic Perspective
The enhanced stability and reactivity profile of potassium organotrifluoroborates stem from the tetracoordinate nature of the boron atom, which is strongly bonded to three electron-withdrawing fluorine atoms.[2][3] This structural feature renders them less susceptible to protodeboronation compared to boronic acids.[2]
While stable for storage, under the basic conditions of the Suzuki-Miyaura reaction, organotrifluoroborates are believed to undergo slow hydrolysis to release the corresponding boronic acid, which is the active species in the catalytic cycle.[3][7] This "slow release" mechanism is advantageous as it maintains a low concentration of the reactive boronic acid, thereby minimizing common side reactions like homocoupling.[3][8]
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide).
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]
Caption: Suzuki-Miyaura Catalytic Cycle and Experimental Workflow.
Applications in C-C Bond Formation: Synthesis of Biaryl Structures
This compound is highly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl structures, which are prevalent motifs in pharmaceuticals and materials science.[6]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl halides.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or a similar electron-rich, bulky phosphine ligand (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Toluene or dioxane (5 mL)
-
Water (0.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inerting: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: In a separate vial, weigh the palladium source and ligand, and add them to the reaction mixture under a positive pressure of the inert gas.
-
Solvent Addition: Add the organic solvent and water via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative results for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides, demonstrating the broad applicability of this methodology.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 3-Chloropyridine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / XPhos | K₃PO₄ | t-Butanol | 80 | 6 | 95 |
| 4 | 2-Bromothiophene | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 88 |
Yields are for the isolated, purified product.
Experimental Workflow Visualization
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion: A Versatile and Robust Reagent for Modern Synthesis
This compound stands out as a highly stable, versatile, and efficient reagent for the construction of C-C bonds, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Its superior handling characteristics compared to traditional boronic acids, coupled with its broad functional group tolerance and the synthetic utility of the hydroxymethyl group, make it an indispensable tool for researchers and professionals in drug discovery and materials science. The protocols and data presented herein underscore the broad scope and high efficiency of this reagent in the synthesis of complex organic molecules, paving the way for innovative synthetic strategies.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Stephenson, C. R. J., et al. (2011). Metal-free C–C bond formation via coupling of nitrile imines and boronic acids. Chemical Science, 2(12), 2375-2379. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813–824. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(19), 7101–7115. [Link]
-
Pimba, A. G., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4863. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Csákÿ, A. G., & Sánchez-Sancho, F. (2016). C–H Bond Formation with Boronic Acids and Derivatives by Transition-Metal-Free Conjugate Addition Reactions. ResearchGate. [Link]
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Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Potassium Alkyltrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Introduction: A More Robust Approach to C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly within the realm of pharmaceutical and materials science. It facilitates the creation of carbon-carbon bonds, a critical step in the construction of complex molecular architectures. While traditionally reliant on boronic acids as the organoboron nucleophile, the landscape of this reaction has been significantly advanced by the introduction of potassium alkyltrifluoroborates (R-BF₃K).
These crystalline, free-flowing solids present a compelling alternative to their boronic acid counterparts, primarily due to their enhanced stability.[1][2] Potassium alkyltrifluoroborates are generally stable to both air and moisture, which circumvents the need for stringent anhydrous conditions and specialized handling techniques, simplifying experimental setup and improving reproducibility.[1][3][4] This inherent stability also mitigates the issue of protodeboronation, a common side reaction with boronic acids that can lead to diminished yields and the formation of unwanted byproducts.[5] Consequently, alkyltrifluoroborates can often be used in near-stoichiometric amounts, enhancing the atom economy of the reaction.[1]
This guide provides a comprehensive overview of the experimental workflow for the Suzuki-Miyaura cross-coupling of potassium alkyltrifluoroborates, offering detailed protocols, mechanistic insights, and practical considerations for researchers in both academic and industrial settings.
The Underlying Chemistry: Mechanism of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state. The generally accepted mechanism for the cross-coupling of potassium alkyltrifluoroborates is depicted below. A key feature of this process is the requirement for a base to activate the trifluoroborate, facilitating the crucial transmetalation step.[6]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The cycle commences with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. Concurrently, the potassium alkyltrifluoroborate is activated by the base. This is followed by transmetalation , where the alkyl group (R) is transferred from the activated boron species to the palladium center, displacing the halide. The final step is reductive elimination , which forms the desired carbon-carbon bond in the product (Ar-R) and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Experimental Workflow: From Reagents to Purified Product
The following diagram outlines the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction using potassium alkyltrifluoroborates.
Figure 2: General experimental workflow for the cross-coupling reaction.
Detailed Experimental Protocol: A Practical Guide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a potassium alkyltrifluoroborate with an aryl chloride. This can be adapted for other aryl halides (bromides, iodides, and triflates) with appropriate modifications to the catalyst system and reaction conditions.[7][8][9]
Materials and Reagents:
-
Aryl halide (1.0 equiv.)
-
Potassium alkyltrifluoroborate (1.05-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)
-
Phosphine ligand (e.g., RuPhos, SPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv.)
-
Anhydrous solvent (e.g., Toluene/H₂O, THF/H₂O, Dioxane/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), potassium alkyltrifluoroborate (e.g., 0.525 mmol, 1.05 equiv.), and base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene and deionized water in a 10:1 ratio) via syringe.[7] The mixture should be stirred to ensure proper mixing.
-
Catalyst Preparation and Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol%).[1][7] This can be added as a solid or dissolved in a small amount of the reaction solvent and added to the main reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a preheated oil bath and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated arene.
Key Parameters and Optimization
The success of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the careful selection of several key parameters.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and relatively inexpensive Pd(II) source that is reduced in situ to the active Pd(0) species. Pre-catalysts like PdCl₂(dppf)·CH₂Cl₂ can offer improved stability and reactivity.[10] |
| Ligand | RuPhos, SPhos, XPhos, P(t-Bu)₃, PPh₃ | The choice of ligand is critical, especially for challenging substrates. Electron-rich and bulky phosphine ligands, such as the Buchwald-type ligands (RuPhos, SPhos), are often necessary for the coupling of less reactive aryl chlorides and for sterically demanding substrates.[7][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | A base is required to activate the trifluoroborate for transmetalation.[6] The choice of base can significantly impact the reaction rate and yield. Cs₂CO₃ is often more effective for less reactive substrates.[8][9] |
| Solvent | Toluene/H₂O, THF/H₂O, Dioxane/H₂O | A mixture of an organic solvent and water is typically used. The water is necessary for the dissolution of the base and the activation of the trifluoroborate. The choice of organic solvent can influence the solubility of the reagents and the reaction temperature.[7][8] |
| Temperature | 80-110 °C | The reaction is typically heated to facilitate the oxidative addition and reductive elimination steps. The optimal temperature will depend on the specific substrates and catalyst system used. |
Substrate Scope and Functional Group Tolerance
A significant advantage of the Suzuki-Miyaura cross-coupling with potassium alkyltrifluoroborates is its broad substrate scope and high functional group tolerance.[1] The reaction is compatible with a wide range of functional groups, including esters, ketones, nitriles, and aldehydes, making it a valuable tool in the synthesis of complex, polyfunctional molecules.[7]
The reaction has been successfully applied to a variety of primary and secondary alkyltrifluoroborates.[7][11] However, the coupling of secondary alkyltrifluoroborates can be more challenging and may require careful optimization of the catalyst system to avoid side reactions such as β-hydride elimination, which can lead to the formation of isomeric products.[11]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate ligand or base- Low reaction temperature | - Use a fresh batch of catalyst and ensure proper inert gas technique.- Screen different ligands and bases.- Increase the reaction temperature. |
| Protodeboronation of R-BF₃K | - Presence of acidic impurities- Prolonged reaction times at high temperatures | - Ensure all reagents and solvents are free of acidic impurities.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupled Byproducts | - Inefficient transmetalation | - Optimize the base and solvent system to facilitate transmetalation.- Consider a different ligand that promotes the desired cross-coupling pathway. |
| β-Hydride Elimination (with secondary alkyltrifluoroborates) | - Inappropriate ligand choice | - Employ ligands that favor reductive elimination over β-hydride elimination.[11] |
Conclusion: A Versatile Tool for Modern Synthesis
Potassium alkyltrifluoroborates have proven to be highly effective and practical nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. Their enhanced stability, ease of handling, and broad functional group tolerance make them invaluable reagents for the construction of carbon-carbon bonds in a variety of contexts, from academic research to industrial drug development.[1][4] By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can harness the full potential of this powerful synthetic methodology.
References
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling - Benchchem.
- Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobor
- Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation | Journal of the American Chemical Society.
- Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Public
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing).
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed.
- An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals - Benchchem.
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor
- Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfon
- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Public
- Visible light-promoted alkylation of imines using potassium organotrifluorobor
- One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs)
- Mild Palladium-Catalyzed C–H Alkylation Using Potassium Alkyltrifluoroborates in Combin
- B -Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates | Request PDF - ResearchG
Sources
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- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with Potassium 2-(hydroxymethyl)phenyltrifluoroborate
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing potassium 2-(hydroxymethyl)phenyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this powerful synthetic tool, moving beyond simple procedural lists to explain the fundamental causality behind experimental choices. Our goal is to empower you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: The Underlying Chemistry - Mechanism & Key Principles
Potassium organotrifluoroborates ([R-BF₃]K) have become reagents of choice in Suzuki-Miyaura couplings due to their exceptional stability to air and moisture, which contrasts sharply with the often-challenging handling of boronic acids.[1][2] These crystalline solids can be considered bench-stable, protected forms of their corresponding boronic acids.[3]
The central, and most critical, principle to grasp is that the trifluoroborate salt is not the active species in the catalytic cycle. The reaction's success hinges on the controlled, in situ hydrolysis of the trifluoroborate to the corresponding boronic acid (ArB(OH)₂), which then participates in the palladium-catalyzed cycle.[4][5][6]
This process operates on a "slow-release" strategy. The gradual generation of the boronic acid in the reaction mixture is highly advantageous as it keeps the instantaneous concentration of the active boronic acid low. This minimizes common side reactions that plague Suzuki-Miyaura couplings, such as oxidative homocoupling and protodeboronation.[7][8] The key to optimization is to perfectly gear the rate of this hydrolysis with the turnover rate of the palladium catalyst.[4][5]
Caption: Fig 1. Relationship between trifluoroborate hydrolysis and the catalytic cycle.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of the corresponding boronic acid? A: There are several key advantages. Potassium organotrifluoroborates are generally stable, crystalline, free-flowing solids that are not sensitive to air or moisture, which greatly simplifies handling, weighing, and storage.[1][2] Boronic acids, in contrast, can be prone to decomposition and protodeboronation on the shelf. The slow, controlled release of the boronic acid in situ from the trifluoroborate salt minimizes side reactions, often leading to cleaner reaction profiles and higher yields.[5][7]
Q2: What is the specific role of water in this reaction? Is it just a solvent? A: Water is a critical reagent, not just a component of the solvent system. It is required for the hydrolysis of the C-B bond's protecting group—the three fluorine atoms—to generate the active boronic acid species.[4] Reactions attempted under strictly anhydrous conditions will typically fail.
Q3: What is the function of the base? I see many different bases used. A: The base has a dual role. First, it facilitates the hydrolysis of the trifluoroborate salt to the boronic acid.[4] Second, it activates the resulting boronic acid by forming a more nucleophilic boronate complex (e.g., [ArB(OH)₃]⁻), which is necessary for the crucial transmetalation step with the palladium center.[9][10] The choice of base is critical and can significantly affect both the rate of hydrolysis and the overall reaction efficiency.
Q4: Given the hydroxyl group in 2-(hydroxymethyl)phenyltrifluoroborate, do I need to protect it? A: Generally, no. The hydroxyl group is typically compatible with the conditions of the Suzuki-Miyaura reaction and does not require protection. However, in cases of persistent low yield or unexpected side products, potential coordination of the hydroxyl to the palladium center could be a contributing factor, though this is not commonly reported as a major issue.
Section 3: Troubleshooting Guide
Problem 1: Low or No Product Formation
Q: My reaction has stalled or shows no conversion. I've checked my starting materials. What is the most likely cause?
A: The most common culprit is inefficient hydrolysis of the trifluoroborate salt. This is the rate-limiting gateway to the entire catalytic cycle.
-
Check Your Base and Water Content: The hydrolysis rate is highly dependent on the base and the presence of water.[4] Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) or phosphates because its higher solubility and basicity can better facilitate the process in mixed solvent systems like THF/water or toluene/water.[3][11] Ensure you have an adequate amount of water in your solvent system (e.g., 10:1 organic/water).
-
Consider the "Acid-Base Paradox": Counterintuitively, some organotrifluoroborates hydrolyze faster under slightly acidic conditions.[4][5][7] However, the subsequent transmetalation step requires a base. This means there is a delicate balance. If you suspect hydrolysis is too slow, a stronger base like Cs₂CO₃ is a better starting point than attempting to lower the pH.
-
Physical Factors Matter: The hydrolysis can be influenced by the physical setup. Phase-splitting of the solvent induced by the base can alter the local pH.[4][8] The shape of the reaction vessel and the efficiency of the stirring can have a dramatic and often overlooked impact on reproducibility by affecting the interfacial area between the aqueous and organic phases.[8][12] If you see poor mixing, increase the stir rate.
Q: I believe hydrolysis is occurring, but the reaction is still not proceeding. Could it be the catalyst?
A: Yes, catalyst selection and activation are critical.
-
Catalyst System: For functionalized trifluoroborates, a simple Pd/phosphine ligand system is often required. Common, highly effective systems include Pd(OAc)₂ with a sterically hindered, electron-rich phosphine ligand like RuPhos or XPhos, or the pre-catalyst PdCl₂(dppf).[9][11][13] If one system fails, screening another is a logical step.
-
Oxygen is the Enemy: Palladium(0) catalysts are highly sensitive to oxygen. Incomplete degassing of your solvent and reaction vessel is a primary cause of catalyst death and reaction failure. Ensure you perform several vacuum/argon backfill cycles or sparge the solvent with an inert gas for at least 15-20 minutes before adding the catalyst.[2]
Problem 2: Significant Side Product Formation
Q: My primary side product is the deboronated arene from my trifluoroborate. How do I prevent this protodeboronation?
A: Protodeboronation occurs when the active boronic acid intermediate is protonated and loses its boron moiety.
-
The Cause: This side reaction competes directly with the desired transmetalation step. It suggests that the boronic acid is being generated but is not being consumed quickly enough by the catalytic cycle.
-
The Solution: The "slow-release" nature of the trifluoroborate is designed to prevent this, but if it persists, you may need to adjust conditions to better match the hydrolysis and coupling rates. Try a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or slightly lower the reaction temperature to slow the hydrolysis rate. You could also try a more active catalyst system (e.g., switching from PPh₃ to a Buchwald-type ligand like RuPhos) to accelerate the catalytic turnover.[14][15]
Q: I am observing significant homocoupling of my aryl halide starting material. What causes this and how can it be fixed?
A: Homocoupling (Ar-X + Ar-X → Ar-Ar) suggests a problem with the relative rates of the catalytic cycle steps.
-
The Cause: This often happens when the rate of oxidative addition of the aryl halide to the Pd(0) center is much faster than the rate of transmetalation with the boronate. This leads to a buildup of the Ar-Pd(II)-X intermediate, which can then undergo side reactions.
-
The Solution: The goal is to speed up transmetalation relative to oxidative addition.
-
Increase Base Strength/Equivalents: Ensure your base is sufficient to generate the active boronate species efficiently. Switching from K₂CO₃ to Cs₂CO₃ can help.
-
Change the Ligand: A more electron-rich ligand on the palladium can accelerate reductive elimination, but can sometimes slow transmetalation. This often requires empirical screening. Ligands like RuPhos and XPhos are generally very effective at promoting the desired pathway.[13]
-
Section 4: Recommended Protocols & Methodologies
General Starting Protocol for Optimization
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Caption: Fig 2. General experimental workflow for the Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and base (e.g., Cs₂CO₃, 3.0 equiv.).
-
Degassing: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times. Add the degassed solvent system (e.g., 10:1 THF/H₂O or Toluene/H₂O) via syringe to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%). Add the catalyst and ligand to the reaction mixture under a positive flow of argon.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.[16][17]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[18]
Table of Starting Conditions for Screening
Use this table as a guide for your initial optimization experiments. The optimal conditions are highly dependent on the specific aryl halide partner.
| Parameter | Condition A (General) | Condition B (For Challenging Substrates) | Condition C (Alternative Solvents) |
| Catalyst | Pd(OAc)₂ (2 mol%) | PdCl₂(dppf) (3 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | RuPhos (4 mol%) | - | XPhos (4-6 mol%) |
| Base | K₂CO₃ (3.0 equiv) | Cs₂CO₃ (3.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | Toluene / H₂O (10:1) | THF / H₂O (10:1) | n-Butanol or Ethanol |
| Temperature | 80 °C | 85 - 100 °C | 85 °C |
| Reference | [15][19] | [3][11] | [14] |
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C., et al. (2012). ResearchGate: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
Perrin, D. M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Perrin, D. M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of British Columbia. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Ham, J. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Molander, G. A. (2010). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. [Link]
-
Advion (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. [Link]
-
Vapourtec (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Hein, J. E. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
-
Molander, G. A., & Keuthen, C. M. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]
-
Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Pure and Applied Chemistry. [Link]
-
ResearchGate (n.d.). Optimization of Suzuki-Miyaura cross coupling reaction. [Link]
-
Organic Chemistry Portal (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Ye, Z., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. [Link]
-
ResearchGate (n.d.). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]
-
Ye, Z., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Royal Society of Chemistry. [Link]
-
Sigman, M. S., & Carrow, B. P. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]
-
Ye, Z., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Royal Society of Chemistry. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition. [Link]
-
ResearchGate (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. Semantic Scholar. [Link]
-
ChemOrgChem (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. [Link]
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- 12. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. benchchem.com [benchchem.com]
- 19. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Potassium 2-(Hydroxymethyl)phenyltrifluoroborate
Welcome to the technical support guide for the synthesis of potassium 2-(hydroxymethyl)phenyltrifluoroborate. This document is designed for researchers, scientists, and drug development professionals who are working with or planning to synthesize this valuable organoboron reagent. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your experimental success.
This compound is an air- and moisture-stable crystalline solid that serves as a versatile and more manageable surrogate for its corresponding boronic acid.[1] Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-established, offering advantages in stability and handling.[2][3] However, like any chemical synthesis, its preparation can present specific challenges. This guide provides troubleshooting protocols and in-depth explanations to navigate these issues effectively.
Section 1: Core Synthesis Protocol & Mechanism
The conversion of an arylboronic acid to its corresponding potassium trifluoroborate salt is a robust and widely adopted procedure. The reaction relies on the treatment of the boronic acid with potassium hydrogen fluoride (KHF₂), which serves as the fluoride source.
Experimental Protocol: Synthesis from Boronic Acid
This protocol outlines the standard procedure for converting 2-(hydroxymethyl)phenylboronic acid to its potassium trifluoroborate salt.
-
Reagent Preparation: In a polytetrafluoroethylene (PTFE) or plastic vessel, dissolve 2-(hydroxymethyl)phenylboronic acid (1.0 equiv) in methanol.
-
Reaction Initiation: Cool the solution in an ice bath. Separately, prepare a solution of potassium hydrogen fluoride (KHF₂, 3.0 equiv) in water.
-
Addition: Add the KHF₂ solution to the chilled boronic acid solution dropwise or in portions. A thick white precipitate of the product will typically form.[1]
-
Reaction & Stirring: Allow the mixture to stir at room temperature for 1-4 hours to ensure complete conversion. The progress can be monitored by ¹¹B NMR by observing the disappearance of the boronic acid signal (approx. +30 ppm) and the appearance of the trifluoroborate signal.[1]
-
Solvent Removal: Remove the methanol and water under reduced pressure. To ensure complete removal of water, co-evaporation with an anhydrous solvent like acetonitrile can be performed.[1]
-
Purification: The resulting solid contains the desired product and excess inorganic salts (KHF₂). Purification is achieved by dissolving the crude product in hot acetone, filtering off the insoluble inorganic salts, and then precipitating the product by adding a nonpolar solvent like diethyl ether or by concentrating the acetone.[4] Recrystallization from acetonitrile is also a viable method.[4]
-
Drying: Dry the purified white solid under vacuum to yield this compound.
Synthesis Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 4: Quantitative Data Summary
For a successful and reproducible synthesis, careful control of reagents and conditions is paramount.
| Parameter | Recommended Value | Rationale / Notes |
| Starting Material | 2-(hydroxymethyl)phenylboronic acid | Purity >97%. Should be stored in a desiccator to prevent boroxine formation. |
| Fluorinating Agent | Potassium Hydrogen Fluoride (KHF₂) | Corrosive solid. Handle with appropriate personal protective equipment (PPE). [4] |
| Stoichiometry | 1.0 equiv Boronic Acid : 3.0 equiv KHF₂ | Excess KHF₂ drives the reaction equilibrium towards the trifluoroborate product. [1] |
| Solvent System | Methanol / Water | Methanol solubilizes the boronic acid, while water is needed to dissolve the KHF₂. [1] |
| Reaction Temperature | 0 °C to Room Temperature | Initial addition is done at 0 °C to control any exotherm, then stirred at RT. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or ¹¹B NMR for disappearance of starting material for optimization. [1] |
| Purification Solvents | Acetone (for dissolving), Diethyl Ether (for precipitating) OR Acetonitrile (for recrystallization) | Choice depends on the specific solubility profile of the product. Use anhydrous solvents. [4] |
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Batey, R. A., Quach, T. D., & Shen, M. (2002). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 4(15), 2589–2592. [Link]
-
Batey, R. A., Quach, T. D., Shen, M., & Thadani, A. N. (2003). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Journal of the American Chemical Society, 125(37), 11148-11149. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(38), 9479-9482. [Link]
-
Perrin, D. M., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Presentation, University of Bristol. [Link]
-
Molander, G. A., & Figueroa, R. (2007). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 72(11), 4253-4255. [Link]
-
Churches, Q. I., Hooper, J. F., & Hutton, C. A. (2015). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. The Journal of Organic Chemistry, 80(11), 5428–5435. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
-
Vedejs, E. (2001). Potassium Phenyltrifluoroborate. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 36(12), 922–930. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 322. [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Potassium Alkynyltrifluoroborates with Aryl Halides and Triflates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Molander, G. A., & Nises, C. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 80(13), 6829–6836. [Link]
Sources
Technical Support Center: Purification of Potassium Organotrifluoroborates
Welcome to the technical support center for potassium organotrifluoroborates (R-BF₃K). This guide is designed for researchers, chemists, and drug development professionals who utilize these versatile and increasingly important reagents. As stable, crystalline solids, R-BF₃K salts offer significant advantages over their boronic acid counterparts, but their unique chemical properties require specific handling and purification strategies.[1][2][3]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot effectively and maintain the integrity of your materials.
Frequently Asked Questions (FAQs)
Q1: I've just synthesized a potassium organotrifluoroborate. What are the most likely impurities in my crude product?
A: The impurities in your crude product are almost always related to the synthetic route, which typically involves treating a crude boronic acid or an in situ generated organoboron species with potassium hydrogen difluoride (KHF₂).[4][5]
The most common impurities are:
-
Inorganic Fluoride Salts: Excess potassium hydrogen difluoride (KHF₂), potassium fluoride (KF), and potassium tetrafluoroborate (KBF₄) are the most prevalent contaminants.[4] These arise from the fluorinating agent used in the final step.
-
Unreacted Boronic Acid: If the conversion to the trifluoroborate is incomplete, you may have residual boronic acid. Boronic acids themselves are often not monomeric and can exist as dimeric or trimeric anhydrides (boroxines), which can complicate stoichiometry.[4][6]
-
Solvents: Residual solvents from the reaction or workup (e.g., methanol, acetone, acetonitrile) may be present.
Q2: How can I reliably assess the purity of my final R-BF₃K product?
A: Purity assessment is crucial. While techniques like ¹H and ¹³C NMR are standard, ¹⁹F NMR is particularly powerful for these compounds. The trifluoroborate anion gives a characteristic signal, and the purity of the salt can be easily checked using this method.[4] The absence of signals corresponding to KHF₂ or other fluoride-containing byproducts is a strong indicator of purity. High-resolution mass spectrometry (HRMS) operating in negative electrospray ionization mode can also be used for accurate mass determination of the [R-BF₃]⁻ anion.[7][8]
Q3: My R-BF₃K sample seems to be decomposing back to the boronic acid during purification. Why is this happening?
A: This is a classic issue and almost always points to unintended hydrolysis. While potassium organotrifluoroborates are significantly more stable than boronic acids, they are sensitive to Lewis acids and certain Brønsted acids.
The most common culprit is silica gel . Attempting to purify potassium organotrifluoroborates via standard silica gel column chromatography is strongly discouraged, as the acidic surface of the silica can catalyze hydrolysis, regenerating the boronic acid. Hydrolysis rates are also dependent on the organic substituent (R group) and the pH of the medium.[9][10]
Q4: My potassium organotrifluoroborate has very poor solubility in common organic solvents. How can I purify it effectively?
A: This is a known challenge. Potassium organotrifluoroborates are salts, and their solubility is generally high in polar solvents like methanol, acetone, and acetonitrile, but low to negligible in less polar solvents like dichloromethane, ether, and hydrocarbons.[4][6] This property is precisely what allows for their purification via recrystallization, as inorganic impurities are often insoluble in moderately polar organic solvents.
If your specific R-BF₃K is particularly insoluble, making recrystallization difficult, you have two primary options:
-
Continuous Extraction (Soxhlet): For compounds with low solubility, continuous Soxhlet extraction with a suitable solvent (e.g., acetone, acetonitrile) can be highly effective. This technique allows for the slow extraction of the desired product away from insoluble inorganic byproducts.[1]
-
Cation Exchange: For applications requiring solubility in nonpolar organic solvents, the potassium cation (K⁺) can be exchanged for a tetra-n-butylammonium (TBA⁺) cation. The resulting TBA organotrifluoroborate salts are soluble in solvents like dichloromethane and chloroform.[6][11]
Troubleshooting Guides: Problem & Solution
This section addresses specific experimental issues in a direct question-and-answer format.
Problem: My yield is very low after precipitating the R-BF₃K from the reaction mixture.
-
Potential Cause 1: Incomplete Precipitation. The product may have some solubility in the reaction solvent mixture, especially if excess methanol or water is present.
-
Solution: After adding KHF₂, instead of relying solely on precipitation and filtration, evaporate the solvent completely. This will leave a solid mixture of your product and inorganic salts. You can then proceed to selectively extract your product from this solid mixture using a suitable solvent like hot acetonitrile or acetone.[4]
-
-
Potential Cause 2: Incorrect Stoichiometry. An insufficient amount of KHF₂ will lead to incomplete conversion of the boronic acid to the trifluoroborate salt.
-
Solution: Ensure you are using a sufficient excess of KHF₂ (typically 3 equivalents or more) to drive the reaction to completion.[2]
-
Problem: My final product is contaminated with KHF₂.
-
Potential Cause: Inappropriate Recrystallization Solvent. The solvent chosen did not adequately separate the product from the inorganic salt.
-
Solution: Recrystallization from hot acetonitrile or acetone is the standard and most effective method.[4][11][12] These solvents solubilize the organotrifluoroborate salt while leaving inorganic salts like KF, KBF₄, and KHF₂ largely insoluble, allowing them to be removed by hot filtration.[4] Be aware that traces of KHF₂ have been observed as a contaminant when using acetonitrile, so thorough washing of the filtered product is essential.[4]
-
Workflow for Troubleshooting Inorganic Salt Contamination
Caption: Workflow for removing inorganic salt impurities.
Detailed Purification Protocols
Protocol 1: Standard Recrystallization
This is the most common method for purifying potassium organotrifluoroborates that exhibit reasonable solubility in hot acetonitrile or acetone.
Rationale: This protocol leverages the differential solubility of the organic potassium salt versus inorganic potassium salts in moderately polar organic solvents.
Step-by-Step Methodology:
-
Transfer Crude Product: Place the crude, dry potassium organotrifluoroborate salt into an appropriately sized round-bottomed flask equipped with a magnetic stir bar and a reflux condenser.
-
Add Solvent: Add a minimal amount of acetonitrile or acetone. The goal is to create a saturated solution at reflux.
-
Heat to Reflux: Heat the stirred mixture to reflux. Continue adding small portions of the solvent until all of the organotrifluoroborate salt has dissolved. Inorganic salts will remain as a fine, white suspension.[2][4]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed Büchner or sintered glass funnel to remove the insoluble inorganic salts. This step must be performed quickly to prevent premature crystallization in the funnel.
-
Crystallization: Transfer the hot filtrate to a clean flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. A thick white slurry or crystalline solid should form.[2]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the filter cake sequentially with a small amount of the cold recrystallization solvent, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the purified, crystalline product under high vacuum to remove all residual solvents. The final product should be a fine, white, free-flowing solid.
Protocol 2: Continuous Soxhlet Extraction
This method is ideal for organotrifluoroborates with very low solubility in suitable recrystallization solvents, where standard recrystallization would require prohibitively large solvent volumes.[1]
Rationale: Continuous extraction repeatedly washes the crude solid with freshly distilled hot solvent, slowly dissolving and transferring the desired product to a collection flask while leaving insoluble impurities behind.
Step-by-Step Methodology:
-
Load Thimble: Place the crude, dry solid mixture into a cellulose extraction thimble.
-
Assemble Apparatus: Place the thimble inside the main chamber of a Soxhlet extractor. Attach a flask containing the extraction solvent (e.g., acetone) to the bottom and a reflux condenser to the top.
-
Begin Extraction: Heat the solvent in the lower flask. The solvent will vaporize, bypass the extraction chamber, condense in the condenser, and drip down onto the crude solid in the thimble.
-
Cycle: When the extraction chamber is full, the solvent (now containing some dissolved product) will siphon back into the boiling flask. This cycle repeats automatically.
-
Duration: Allow the extraction to run for several hours or overnight, until no more solid is being extracted from the thimble.
-
Isolation: Once the extraction is complete, allow the apparatus to cool. The purified product is now dissolved in the boiling flask. Concentrate the solution by rotary evaporation to induce precipitation/crystallization.
-
Final Steps: Collect the solid by vacuum filtration, wash with a non-polar solvent (like diethyl ether), and dry under high vacuum.
Data & Visualization
Table 1: Solvent Selection for R-BF₃K Purification
| Solvent | Boiling Point (°C) | Product Solubility (R-BF₃K) | Impurity Solubility (KHF₂, KF) | Use Case |
| Acetonitrile | 82 | Good (when hot) | Very Low / Insoluble | Primary choice for recrystallization.[4][12] |
| Acetone | 56 | Good (when hot) | Very Low / Insoluble | Good alternative to acetonitrile.[2][4] |
| Methanol | 65 | High | Moderate | Generally used in the synthesis step; less ideal for selective recrystallization due to higher impurity solubility.[12] |
| Water | 100 | Varies (often slight) | High | Not suitable for removing inorganic fluoride salts. |
| Diethyl Ether | 35 | Insoluble | Insoluble | Used as a final wash to remove organic solvents and aid drying.[4] |
| Dichloromethane | 40 | Insoluble | Insoluble | Not suitable for dissolving potassium salts.[4][6] |
General Purification Workflow
Sources
- 1. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate mass determination of organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Avoiding Protodeboronation of Organotrifluoroborates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and preventative strategies for a common yet critical challenge in modern organic synthesis: the undesired protodeboronation of potassium organotrifluoroborate salts (R-BF₃K). As stable, crystalline solids, organotrifluoroborates are invaluable surrogates for boronic acids in cross-coupling reactions; however, their efficacy can be compromised by the cleavage of the C–B bond.[1][2] This resource combines mechanistic understanding with field-proven troubleshooting to help you maximize the potential of these versatile reagents.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of probable causes and a set of actionable solutions.
Problem 1: Low yield of desired cross-coupled product and significant formation of a deboronated (R-H) byproduct.
Symptom: You are performing a Suzuki-Miyaura coupling reaction. Post-reaction analysis (e.g., LC-MS, GC-MS, or NMR) shows a substantial amount of the arene/alkane corresponding to your organotrifluoroborate starting material, alongside unreacted starting materials and a low yield of the target molecule.[3]
Probable Cause(s):
-
Excessive Boronic Acid Concentration: The primary function of an organotrifluoroborate is to act as a protected form of the boronic acid, which is slowly released in situ.[4][5] If the rate of R-BF₃K hydrolysis to the active boronic acid (R-B(OH)₂) significantly outpaces the rate of the catalytic cross-coupling turnover, the boronic acid accumulates in the reaction mixture.[6][7] This free boronic acid is then susceptible to protodeboronation, especially under the basic and often aqueous conditions of the reaction.[1]
-
Sub-optimal pH: The pH of the reaction medium is a critical factor governing the rate of protodeboronation.[1] For most simple aryl and alkyl boronic acids, the rate of protodeboronation is minimized at neutral pH and accelerated under both acidic and basic conditions.[1] The strong base used in the coupling reaction can create a highly basic environment that promotes the base-catalyzed protodeboronation pathway.[1][8]
-
High Temperature or Prolonged Reaction Time: Thermal stress can accelerate both the hydrolysis of the trifluoroborate and the subsequent protodeboronation of the resulting boronic acid.[3]
Recommended Solutions:
-
Optimize the Base:
-
Action: Switch from a very strong, highly soluble base (like NaOH or KOH) to a weaker or partially soluble base (like K₃PO₄, Cs₂CO₃, or KOAc).
-
Rationale: A weaker base can maintain a sufficiently high pH for the catalytic cycle to proceed without creating an excessively harsh environment that accelerates protodeboronation.[3][4] In some systems, phase-splitting induced by bases like Cs₂CO₃ can create localized pH differences that impact hydrolysis rates, making reaction setup (e.g., vessel shape, stirring rate) important.[6][9]
-
-
Control the Temperature:
-
Action: Run the reaction at the lowest temperature that allows for efficient catalytic turnover. Start with a lower temperature (e.g., 50-60 °C) and monitor the reaction's progress.[4]
-
Rationale: Reducing thermal energy slows down the undesired protodeboronation side reaction, which often has a different activation energy than the desired cross-coupling.
-
-
Use a "Slow-Release" Strategy:
-
Action: Ensure your chosen organotrifluoroborate has a hydrolysis rate that is well-matched to your catalytic system.
-
Rationale: The stability of organotrifluoroborates varies significantly with the organic substituent. For example, those with electron-withdrawing groups (like nitrophenyl) or alkynyl groups hydrolyze very slowly, while those with electron-donating groups (like anisyl) or sterically bulky groups (like isopropyl) hydrolyze much faster.[4][9][10] Matching a "fast" catalyst with a "fast-release" R-BF₃K can maintain a low steady-state concentration of the sensitive boronic acid, favoring cross-coupling over protodeboronation.[1][6]
-
-
Increase Catalyst Efficiency:
-
Action: Employ a more active catalyst system (e.g., by using advanced phosphine ligands or a modern palladium precatalyst).
-
Rationale: A highly efficient catalyst increases the rate of the productive cross-coupling reaction.[1] If the desired reaction is significantly faster than the protodeboronation pathway, the side reaction becomes negligible.[11]
-
Problem 2: Inconsistent results and variable rates of R-BF₃K hydrolysis.
Symptom: You observe significant batch-to-batch variability in reaction outcomes, even when using the same protocol. Hydrolysis of the R-BF₃K seems unpredictable.
Probable Cause(s):
-
Glassware Effects: The hydrolysis of some organotrifluoroborates is subject to acid catalysis.[6][9] Fluoride ions released during hydrolysis can react with the silica in glass vessels (SiO₂) to generate water and Lewis acidic silicon species, which can, in turn, catalyze further hydrolysis. This creates a complex feedback loop.[5]
-
Stirring and Phase-Splitting: In biphasic solvent systems (e.g., THF/water), vigorous stirring and vessel shape can impact the interfacial area between the organic and aqueous phases where the base (like Cs₂CO₃) may reside.[5][6] This affects the localized pH and, consequently, the hydrolysis rate.[9]
Recommended Solutions:
-
Switch to Inert Reaction Vessels:
-
Standardize Reaction Setup:
-
Action: Carefully control and document the stirring rate, vessel shape, and solvent ratios for every reaction.
-
Rationale: For systems sensitive to phase-splitting, these mechanical and physical parameters can have a profound impact on the reaction profile.[9] Standardization is key to reproducibility.
-
Workflow for Troubleshooting Protodeboronation
Caption: A decision-making workflow for troubleshooting protodeboronation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of protodeboronation for organotrifluoroborates?
Protodeboronation of an organotrifluoroborate does not happen directly. It is a two-step process:
-
Hydrolysis: The R-BF₃K salt first hydrolyzes in the presence of water to form the corresponding boronic acid, R-B(OH)₂.[4][12] This equilibrium is driven forward by the presence of a base or a fluorophile (like glass) that sequesters the released fluoride ions.[5]
-
Protodeboronation of Boronic Acid: The resulting boronic acid then undergoes protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] This can occur through several pathways, most commonly catalyzed by acid or base.[1][8] For simple aromatic boronic acids, these are the primary mechanisms.[1]
The Protodeboronation Pathway
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Yields in Cross-Coupling Reactions with Potassium 2-(hydroxymethyl)phenyltrifluoroborate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of potassium 2-(hydroxymethyl)phenyltrifluoroborate in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why should I choose this compound over its corresponding boronic acid?
A: Potassium organotrifluoroborate salts offer significant advantages in stability and handling compared to their boronic acid counterparts.[1] They are crystalline, air- and moisture-stable solids, which simplifies storage and reaction setup.[1][2][3] This enhanced stability makes them less prone to protodeboronation—a common side reaction where the C-B bond is cleaved by water or other protic sources, leading to reduced yields.[4][5] Their robust nature often translates to better reproducibility and a wider tolerance for various functional groups.
Q2: What are the most critical parameters I need to control to ensure a high-yield reaction?
A: Achieving high yields in Suzuki-Miyaura coupling reactions is a multifactorial challenge.[6] The four most critical, interacting parameters you must optimize are:
-
Catalyst and Ligand System: The choice of palladium source and phosphine ligand is paramount. The ligand's electronic and steric properties directly influence the rates of oxidative addition and reductive elimination.
-
Base: The base is not merely a spectator; it is essential for activating the trifluoroborate for the transmetalation step.[7] Its strength, solubility, and compatibility with your substrates can dramatically affect the outcome.
-
Solvent: The solvent system dictates the solubility of all components and can influence catalyst activity and stability.
-
Temperature: Reaction kinetics are highly sensitive to temperature. Increasing the temperature can overcome activation barriers but may also accelerate catalyst decomposition or side reactions.[4]
Q3: How does the base actually work in this reaction, and which one should I choose?
A: The trifluoroborate salt (R-BF₃K) is not the active nucleophile in the catalytic cycle. The base facilitates a slow hydrolysis or reaction to form a more reactive boronate species, such as a boronic acid or a hydroxyborate, which can then efficiently transmetalate with the palladium center.
The choice of base is substrate-dependent.
-
Carbonates (Cs₂CO₃, K₂CO₃): These are the most common and effective bases for many aryltrifluoroborate couplings.[7][8] Cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility and basicity.[8][9]
-
Phosphates (K₃PO₄): This is a strong, non-nucleophilic base that can be particularly effective for coupling less reactive substrates or when dealing with base-sensitive functional groups.[4]
-
Fluorides (KF, CsF): Fluoride ions can also facilitate the formation of reactive boronate species and are sometimes used as milder alternatives.[4]
Q4: Can the primary alcohol in the 2-(hydroxymethyl) group cause problems?
A: The benzylic alcohol of this compound is generally well-tolerated in Suzuki-Miyaura reactions. However, under certain conditions, it can potentially interact with the catalyst or other reagents. If you suspect interference, such as catalyst inhibition or O-arylation side products, consider these points:
-
Base Choice: A very strong base could deprotonate the alcohol, creating a potentially coordinating alkoxide. Using a moderately strong base like K₂CO₃ or K₃PO₄ is often sufficient and avoids this issue.
-
Protecting Groups: In complex syntheses or if side reactions are confirmed, protecting the alcohol as a silyl ether (e.g., TBS) or benzyl ether is a standard strategy to ensure its inertness.
Troubleshooting Guide for Low-Yield Reactions
Problem 1: My reaction shows low or no conversion of starting materials.
This is the most common issue and can stem from several distinct steps in the catalytic cycle. A systematic approach is key to diagnosis.
Logical Troubleshooting Workflow
Caption: A logical workflow for diagnosing low-yield reactions.
Detailed Solutions
-
Cause A: Catalyst Inactivation
-
The Problem: The active Pd(0) species is highly sensitive to oxygen. Incomplete degassing allows oxygen to oxidize Pd(0) to inactive Pd(II) oxides.
-
The Fix: Ensure your solvent and reaction vessel are scrupulously deoxygenated. Sparging with argon for 30-60 minutes is good, but three freeze-pump-thaw cycles are superior. Use a robust precatalyst, such as a Buchwald palladacycle, which is designed for the efficient and clean generation of the active Pd(0) species in situ.[10]
-
-
Cause B: Inefficient Oxidative Addition
-
The Problem: The first step of the cycle, oxidative addition of the aryl halide to the Pd(0) center, can be slow, especially with electron-rich or sterically hindered aryl halides (and particularly aryl chlorides).
-
The Fix: This step is highly dependent on the ligand. For challenging electrophiles, switch to bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) or trialkylphosphines.[4][11][12] These ligands stabilize the electron-rich Pd(0) center and promote its insertion into the Ar-X bond.
-
-
Cause C: Slow or Failed Transmetalation
-
The Problem: The transfer of the 2-(hydroxymethyl)phenyl group from boron to palladium is often the rate-limiting step and is highly dependent on the base and solvent.
-
The Fix: If using a weaker base like K₂CO₃, consider switching to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄.[4][9] In aprotic solvents like THF or dioxane, adding a small amount of water can be beneficial as it helps generate the active boronate species.[4][7]
-
Problem 2: My desired product is formed, but I see significant byproducts.
Byproduct formation points to competing reaction pathways. Identifying the byproduct is key to solving the problem.
-
Byproduct A: Homocoupling of the Trifluoroborate
-
The Problem: You observe the formation of 2,2'-bis(hydroxymethyl)-1,1'-biphenyl. This arises from the coupling of two molecules of the trifluoroborate reagent.
-
The Fix: This is almost always caused by the presence of oxygen.[9] Improve your degassing technique as described above. Ensure a positive pressure of inert gas (argon or nitrogen) is maintained throughout the reaction.[9]
-
-
Byproduct B: Protodeboronation
-
The Problem: You isolate toluene-2-methanol, where the trifluoroborate group has been replaced by a hydrogen atom.
-
The Fix: While potassium trifluoroborates are more robust than boronic acids, this can still occur under harsh conditions (e.g., high temperatures combined with a strong aqueous base).[4] If this is a persistent issue, try a milder base (e.g., KF) or run the reaction at a lower temperature for a longer time. In extreme cases, using strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) may be necessary.[4]
-
General Experimental Protocol
This protocol provides a robust starting point for optimization.
Reaction Setup:
-
To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the chosen base (e.g., Cs₂CO₃, 2.0 equiv.).[4][9]
-
Seal the vessel with a rubber septum.
-
Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add the degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a 0.1 M concentration relative to the aryl halide).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and ligand (if needed). Briefly flush the vial with inert gas before quickly adding the solids to the reaction vessel under a positive pressure of argon.
-
Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary & Key Reagents
Table 1: Recommended Catalyst Systems
| Aryl Halide Partner | Recommended Catalyst (mol%) | Recommended Ligand (mol%) | Rationale |
| Aryl Iodide/Bromide | Pd(OAc)₂ (2%) | SPhos (4%) | Generally reactive; SPhos provides good activity. |
| Aryl Bromide (hindered) | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | Bulky ligand facilitates oxidative addition for sterically demanding substrates. |
| Aryl Chloride | XPhos Pd G3 (2-5%) | (Pre-formed) | Palladacycle is highly active and required for the challenging activation of Ar-Cl bonds.[12] |
| Aryl Triflates | PdCl₂(dppf) (2-3%) | (Pre-formed) | A common and effective catalyst for these highly reactive electrophiles. |
Table 2: Common Base and Solvent Combinations
| Base (equiv.) | Solvent System | Temperature (°C) | Notes |
| Cs₂CO₃ (2-3) | Dioxane / H₂O (10:1) | 90-110 | A highly effective, general-purpose system.[8] |
| K₃PO₄ (3) | Toluene or THF | 80-100 | Strong base, good for less reactive partners. Can often be run anhydrously. |
| K₂CO₃ (3) | THF / H₂O (9:1) | 80-100 | A more economical but sometimes less effective alternative to Cs₂CO₃.[7] |
Mechanistic Overview
Understanding the catalytic cycle is fundamental to troubleshooting. The process involves three key stages, each with its own potential failure points.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
-
Gao, F., et al. (2014). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. National Institutes of Health. Available at: [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. Available at: [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. National Institutes of Health. Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. Available at: [Link]
-
Kabalka, G. W., et al. (2006). Microwave enhanced ligand- and base-free cross-coupling of potassium aryltrifluoroborates salts with aryl triflates. ElectronicsAndBooks. Available at: [Link]
-
Cox, P. A., et al. (2016). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar. Available at: [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. Available at: [Link]
-
Perera, D., et al. (2016). Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. SciSpace. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2007). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. Available at: [Link]
-
Darses, S., & Genet, J. P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications. Available at: [Link]
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- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. This compound|CAS 850623-74-4 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion rates in Suzuki-Miyaura reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during their experiments, particularly focusing on the common issue of low conversion rates. Here, we synthesize fundamental mechanistic understanding with field-proven insights to help you navigate the complexities of this powerful C-C bond-forming reaction.
Troubleshooting Guide: Low Conversion & Yield
This section is structured to help you systematically diagnose the root cause of poor reaction performance.
Question 1: My Suzuki-Miyaura reaction shows little to no product formation. Where do I begin troubleshooting?
When a reaction fails completely, it's crucial to return to the fundamentals. The issue often lies with one of the core components or the reaction environment itself. A systematic check is the most efficient path forward.[1]
Initial Diagnostic Workflow:
-
Verify Reagent Integrity & Quality:
-
Boronic Acid/Ester: This is a frequent culprit. Boronic acids are susceptible to decomposition, primarily through protodeboronation, especially when dealing with electron-deficient or certain heteroaromatic substrates.[2] Consider using a fresh, high-purity batch. For persistent issues, switching to a more stable boronic ester derivative like a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate can be highly effective.[2][3] MIDA boronates, for instance, are exceptionally stable and participate in the reaction via slow release of the boronic acid, minimizing decomposition.[3][4]
-
Organic Halide/Pseudohalide: Confirm the purity and structural integrity of your electrophile. The reactivity order is generally I > Br > OTf >> Cl.[2] Aryl chlorides are notoriously less reactive and require more specialized, electron-rich, and bulky phosphine ligands to facilitate the difficult oxidative addition step.[3][5][6]
-
Palladium Catalyst & Ligand: Palladium(II) precatalysts can degrade over time, and phosphine ligands are notoriously sensitive to air oxidation.[2] Use fresh reagents or those stored correctly under an inert atmosphere. The choice of ligand is paramount; it dictates the catalyst's stability and reactivity.[3]
-
Base & Solvent: Ensure the base is pure and the solvent is anhydrous and properly degassed. Oxygen is a known poison for the active Pd(0) catalyst.[2][5]
-
-
Scrutinize the Reaction Setup:
-
Inert Atmosphere: Suzuki-Miyaura reactions are often air-sensitive.[1] Ensure your flask was thoroughly purged (e.g., via three vacuum/backfill cycles with argon or nitrogen) and that a positive pressure of inert gas was maintained throughout the reaction.[2][5]
-
Temperature Control: Verify that your heating apparatus is calibrated and the reaction reached the intended temperature. Some less reactive substrates require higher temperatures (e.g., 80-110 °C) to proceed efficiently.[7]
-
Question 2: My reaction has stalled at ~50% conversion or is giving me a mixture of byproducts. What are the likely causes and solutions?
Partial conversion or the formation of significant byproducts points towards competing reaction pathways or catalyst deactivation. The primary side reactions to consider are protodeboronation and homocoupling.[8]
Key Areas for Optimization:
-
Protodeboronation: This is the replacement of the C-B bond with a C-H bond and is a major pathway for boronic acid consumption, particularly with aqueous bases.[2]
-
Solution 1: Choice of Base. The base is not just a simple activator; it plays a complex role.[9][10][11] While strong bases can accelerate the reaction, they can also promote protodeboronation. Consider switching to a milder base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[2]
-
Solution 2: Anhydrous Conditions. While many Suzuki protocols use aqueous solvents, water is the proton source for this side reaction. Switching to anhydrous conditions (e.g., dry THF or dioxane) with a base like KF can suppress protodeboronation.[2]
-
Solution 3: Stable Boron Reagents. As mentioned, using pinacol esters, MIDA boronates, or aryltrifluoroborates can protect the boron moiety.[2][6][12] These reagents often exhibit a "slow-release" mechanism, keeping the concentration of the sensitive free boronic acid low at any given time.[4][12]
-
-
Homocoupling (Glaser-Hay type): The coupling of two boronic acid molecules is another common side reaction, often exacerbated by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[3]
-
Solution: Rigorous Degassing. Ensure the reaction mixture is thoroughly deoxygenated before heating. Bubbling argon through the solvent for 10-15 minutes prior to adding the catalyst is a standard and effective procedure.[2]
-
-
Catalyst Deactivation: The active Pd(0) species can be deactivated through several pathways, including oxidation or formation of inactive palladium black.[1][13] For heteroaromatic substrates, coordination of a nitrogen atom to the palladium center can also inhibit catalytic activity.[14][15]
-
Solution 1: Ligand Choice. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to stabilize the Pd(0) center, promote the desired reaction steps (oxidative addition and reductive elimination), and prevent the formation of inactive palladium dimers.[3][16]
-
Solution 2: Precatalyst Selection. Modern palladium precatalysts are designed for efficient and clean generation of the active Pd(0) species, which can be a problem when starting from simple Pd(II) salts like Pd(OAc)₂.[3][17]
-
Visualizing the Process
To effectively troubleshoot, a clear understanding of the reaction mechanism and the potential points of failure is essential.
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism, highlighting the key steps where issues can arise.
Caption: The Suzuki-Miyaura Catalytic Cycle and Common Failure Points.
A Logical Troubleshooting Workflow
When faced with a low-yielding reaction, follow this decision tree to systematically isolate the problem.
Caption: Systematic workflow for troubleshooting low Suzuki-Miyaura yields.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my reaction?
The base has multiple roles: it activates the boronic acid to form a more nucleophilic boronate species, and it can influence the catalyst's state.[9][11][18] The choice is substrate-dependent.
-
For sensitive substrates prone to hydrolysis: Use milder, non-hydroxide bases like K₃PO₄, Cs₂CO₃, or KF.[2]
-
General Purpose: K₂CO₃ is a common and effective choice for many standard couplings, often used in aqueous solvent mixtures.
-
For challenging couplings: Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective, especially with less reactive aryl chlorides.
| Base | Common Solvents | Key Characteristics |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Standard, inexpensive, widely used. |
| Cs₂CO₃ | Dioxane, Toluene, THF | Highly effective, good for difficult couplings, but more expensive. |
| K₃PO₄ | Dioxane, Toluene | Strong, non-nucleophilic base, excellent for sterically hindered substrates.[2] |
| KF | THF, Dioxane (anhydrous) | Mild, can suppress protodeboronation.[2] |
Q2: My aryl chloride substrate is unreactive. What should I change?
Aryl chlorides are challenging due to the strength of the C-Cl bond, which makes the oxidative addition step difficult.[3][5][6]
-
Switch to a specialized ligand: This is the most critical factor. Use bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos, XPhos, or RuPhos.[16] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is necessary for cleaving the C-Cl bond.
-
Use a stronger base: K₃PO₄ or Cs₂CO₃ are often required.
-
Increase the temperature: Reactions may require temperatures of 100-110 °C.
Q3: Can I run a Suzuki reaction open to the air?
While some robust catalyst systems show tolerance to air, it is strongly recommended to perform the reaction under an inert atmosphere (N₂ or Ar).[1][5] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) or palladium black, leading to catalyst deactivation and low yields.[2][3] Rigorous degassing of solvents is a best practice that significantly improves reproducibility and outcomes.
Q4: I see a black precipitate forming in my reaction. What is it and is it a problem?
The black precipitate is likely "palladium black," which is finely divided, agglomerated palladium metal. It signifies catalyst decomposition and deactivation.[3] This is a clear indication that your catalyst is not stable under the reaction conditions.
-
Cause: Often caused by an insufficient ligand-to-palladium ratio, ligand oxidation, or excessively high temperatures.
-
Solution: Increase the ligand loading (a ligand:Pd ratio of 1.1:1 to 2:1 is common), switch to a more robust/bulkier ligand that better protects the palladium center, or decrease the reaction temperature if possible.
Experimental Protocol: Standard Degassing Procedure
This protocol ensures the removal of dissolved oxygen, a common catalyst poison.
-
Setup: Assemble your reaction flask containing the organic halide, boronic acid/ester, base, and a magnetic stir bar. Seal the flask with a rubber septum.
-
Evacuate & Backfill: Connect the flask to a vacuum/inert gas manifold. Carefully pull a vacuum on the flask until bubbling ceases.
-
Inert Gas Purge: Switch the manifold to backfill the flask with an inert gas (Argon or Nitrogen).
-
Repeat: Repeat this evacuate/backfill cycle a total of three times to ensure a thoroughly inert atmosphere.[2]
-
Solvent Addition: Add your degassed solvent via syringe under a positive pressure of inert gas. To degas the solvent, you can bubble argon through it for 15-20 minutes prior to addition.
-
Catalyst Addition: Finally, add the palladium catalyst and ligand to the flask, again under a positive flow of inert gas. The reaction is now ready to be heated.
References
-
Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Galeandro-Diamant, T., et al. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Physical Chemistry C. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Kadam, A. A., et al. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
-
Murzintceva, M., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Çetinkaya, B., et al. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Taylor & Francis Online. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Murzintceva, M., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
-
Molander, G. A., & Brown, A. R. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
-
Ghaffari, M. F., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
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- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. fiveable.me [fiveable.me]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Optimal Performance with Organotrifluoroborates
Welcome to the technical support center for organotrifluoroborate chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection for successful cross-coupling reactions. Organotrifluoroborates are exceptionally stable and versatile reagents, but unlocking their full potential requires a rational approach to catalyst and reaction design.[1][2] This resource provides field-proven insights in a direct question-and-answer format to address common challenges and strategic decisions in your experimental work.
Part I: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments. Each entry explains the potential root cause related to the catalytic system and provides actionable steps for resolution.
Q1: My reaction has stalled, resulting in low or no product yield. What are the likely causes related to my catalyst system?
A1: Low conversion is a common issue that can typically be traced back to one of three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. When using organotrifluoroborates, the initial hydrolysis step is also critical.
Core Insight: Potassium organotrifluoroborates (R-BF₃K) are "protected" forms of boronic acids.[3][4] They must first hydrolyze in situ to the corresponding boronic acid (RB(OH)₂), which is the active species in the catalytic cycle.[5][6][7] If any step in the sequence is inefficient, the overall reaction will fail.
Potential Causes & Solutions:
-
Inefficient Catalyst Activation or Oxidative Addition: The Pd(0) catalyst must readily insert into the carbon-halide (or triflate) bond of your electrophile. This step is often the rate-limiting one, especially with less reactive electrophiles like aryl chlorides.
-
Explanation: Electron-rich and sterically hindered electrophiles can make oxidative addition difficult. The choice of ligand is paramount to creating a more reactive, electron-rich Pd(0) center.[8][9]
-
Solution: Switch to a catalyst system known for promoting challenging oxidative additions. Monocoordinated palladium complexes generated from bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[8][9] These ligands accelerate oxidative addition and subsequent steps, making them ideal for coupling with aryl chlorides or sterically demanding substrates.[8]
-
-
Slow Hydrolysis of the Organotrifluoroborate: The "slow-release" of the boronic acid is a key advantage for minimizing side reactions, but if it's too slow, it can stall the reaction.[4][6]
-
Explanation: Hydrolysis requires a protic solvent (typically water) and is influenced by pH, temperature, and even the shape of the reaction vessel.[6][7] Some organotrifluoroborates, particularly those with electron-withdrawing groups, hydrolyze very slowly under basic conditions.[7][10]
-
Solution: Ensure your solvent system contains water (e.g., THF/H₂O, Dioxane/H₂O). An increase in temperature can also accelerate hydrolysis. For particularly stubborn substrates, consider that some R-BF₃K reagents require acid catalysis for efficient hydrolysis, creating an "acid-base paradox" under standard basic Suzuki conditions.[7] Modifying the base or solvent system to slightly alter the pH of the bulk medium can be effective.[7]
-
-
Inefficient Transmetalation: This is the step where the organic group is transferred from boron to the palladium center. It requires activation of the boronic acid by a base.
-
Explanation: The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer to the Pd(II) center.[11] The choice of base is critical; it must be strong enough to promote this step but not so strong that it causes catalyst decomposition or excessive side reactions.
-
Solution: Cesium carbonate (Cs₂CO₃) is often a highly effective base for organotrifluoroborate couplings.[12] Other common bases include K₃PO₄ and K₂CO₃. The optimal base depends on the specific substrates and catalyst system. If transmetalation is suspected to be slow, switching to a stronger base like Cs₂CO₃ or K₃PO₄ can be beneficial.
-
Troubleshooting Workflow: Low Yield
Below is a logical workflow to diagnose the cause of low reaction yield.
Caption: Suzuki-Miyaura cycle using an organotrifluoroborate.
-
Role of Solvent (H₂O): The first step is the hydrolysis of the stable R-BF₃K salt to the active boronic acid, RB(OH)₂. [3][5]This step requires a protic source, making a co-solvent system containing water (e.g., THF/H₂O, Methanol) essential for the reaction to proceed. [13][14]Anhydrous conditions will typically result in no reaction.
-
Role of Base: The base performs a crucial function in the transmetalation step. [11][15] * Boronate Formation: The base deprotonates the boronic acid (or coordinates to the boron atom) to form a tetracoordinate anionic "boronate" species, [RB(OH)₃]⁻.
-
Enhanced Nucleophilicity: This boronate is significantly more nucleophilic than the neutral boronic acid, which dramatically accelerates the transfer of the organic group from boron to the palladium(II) center.
-
Part III: Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general starting point. Optimal conditions (catalyst, ligand, base, solvent, temperature) should be determined for each specific substrate combination.
Materials:
-
Potassium Organotrifluoroborate (1.0 equiv)
-
Aryl/Vinyl Halide or Triflate (1.0-1.2 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 3.0 equiv)
-
Degassed Solvent System (e.g., THF/H₂O 10:1, or Dioxane/H₂O 4:1)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the potassium organotrifluoroborate, the electrophile, the palladium precatalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 60-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Organotrifluoroborate Salts | Chem-Station Int. Ed. ([Link])
-
Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC - NIH ([Link])
-
Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. - Longdom Publishing ([Link])
-
Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC - NIH ([Link])
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications ([Link])
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H ([Link])
-
Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed ([Link])
-
Organotrifluoroborate - Wikipedia ([Link])
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Publications ([Link])
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI ([Link])
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling ([Link])
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society ([Link])
-
Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis - Wipf Group ([Link])
-
Cross-coupling Reactions of Organotrifluoroborate Salts ([Link])
-
Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC - NIH ([Link])
-
Organotrifluoroborates: Another Branch of the Mighty Oak | The Journal of Organic Chemistry - ACS Publications ([Link])
-
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Recent Advances in Organotrifluoroborates Chemistry | Request PDF - ResearchGate ([Link])
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Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids - ChemRxiv ([Link])
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Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit ([Link])
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A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates | Organic Letters - ACS Publications ([Link])
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Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides - PubMed ([Link])
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Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds ([Link])
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Technical Support Center: Managing Impurities in Potassium 2-(hydroxymethyl)phenyltrifluoroborate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive troubleshooting framework for the synthesis of potassium 2-(hydroxymethyl)phenyltrifluoroborate. As a stable, crystalline, and versatile building block, this organotrifluoroborate salt is increasingly utilized in complex synthetic applications, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Its bench-top stability offers a significant advantage over the corresponding boronic acid, which can exist as a mixture of the monomer and its cyclic trimeric anhydride (boroxine).[3][4]
However, achieving high purity is critical, as residual starting materials or byproducts can significantly impact the efficiency, reproducibility, and outcome of subsequent reactions.[5] This guide, structured in a question-and-answer format, addresses the common challenges encountered during synthesis and purification, providing field-proven insights and detailed protocols to ensure the consistent production of high-quality material.
Section 1: Frequently Asked Questions (FAQs): Synthesis Fundamentals
Q1: What is the most reliable method for synthesizing this compound?
The most common and efficient method is the reaction of 2-(hydroxymethyl)phenylboronic acid with potassium hydrogen difluoride (KHF₂) in a suitable solvent, typically aqueous methanol or acetonitrile.[6][7][8] The trifluoroborate salt precipitates from the reaction mixture and can be isolated by filtration. This method avoids the need to handle unstable organometallic intermediates in a one-pot fashion.[7]
Q2: Why is potassium hydrogen difluoride (KHF₂) used instead of potassium fluoride (KF)?
Potassium fluoride (KF) is generally not effective at displacing the hydroxyl groups of a boronic acid to form the trifluoroborate salt.[7] KHF₂ acts as a more potent fluorinating agent. It provides a source of hydrofluoric acid (HF) in situ, which is necessary to facilitate the complete conversion of the boronic acid or its associated boroxine into the stable tetracoordinate trifluoroborate anion [R-BF₃]⁻.[7]
Q3: How stable is the final product? What are the optimal storage conditions?
Potassium organotrifluoroborates are renowned for their stability. They are generally crystalline solids that are stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[9][10][11] However, their stability is pH-dependent. The primary degradation pathway is hydrolysis back to the corresponding boronic acid, which is accelerated under acidic conditions.[12][13] For long-term stability, store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[10]
Section 2: Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific issues that can arise during the synthesis, leading to product impurities.
Q4: My final product's NMR spectrum shows signals corresponding to the starting 2-(hydroxymethyl)phenylboronic acid. What caused this incomplete conversion?
This is a frequent issue stemming from several potential factors:
-
Insufficient Fluorinating Agent: The stoichiometry of KHF₂ is critical. An inadequate amount will result in incomplete conversion.
-
Reaction Time: The conversion is not instantaneous and requires sufficient time for the equilibrium to favor the product.
-
Poor Solubility/Mixing: Both the starting boronic acid and KHF₂ may have limited solubility in the reaction solvent, leading to a heterogeneous mixture. Inefficient stirring can prevent the reagents from reacting completely.
-
Presence of Boroxine: Commercial boronic acids often contain significant amounts of the corresponding boroxine (a cyclic trimer). This can alter the required stoichiometry and may react more slowly.[3]
Solutions & Preventative Measures:
-
Optimize Stoichiometry: Use a significant excess of KHF₂, typically 3 to 4.5 equivalents relative to the boronic acid.[8][14]
-
Increase Reaction Time: Ensure the reaction is stirred vigorously for at least 1-2 hours at room temperature or with gentle heating to drive the reaction to completion.[15]
-
Improve Mixing: Use a high-quality magnetic stir bar or overhead mechanical stirring for larger scales to ensure the suspension is well-mixed.
-
Solvent Choice: Using methanol as a solvent or co-solvent can help solubilize the reagents and facilitate the reaction.[8]
Q5: I started from a pinacol boronate ester, and the final product is a sticky, oily solid that is difficult to handle and purify. Why?
The primary byproduct when converting a pinacol boronate ester to a trifluoroborate is pinacol (2,3-dimethyl-2,3-butanediol).[14] Pinacol is a waxy, low-melting solid that can co-precipitate with the product, inhibiting crystallization and resulting in an oily or sticky texture. Its presence can also shift the reaction equilibrium back towards the starting boronate ester.[14]
Solution: Azeotropic Removal of Pinacol
A highly effective method for removing pinacol is to perform an azeotropic distillation with water under reduced pressure.[14]
Experimental Protocol: Pinacol Removal
-
After the reaction with KHF₂ is complete, remove the organic solvent (e.g., methanol, THF) via rotary evaporation.
-
To the resulting residue, add a sufficient amount of water to dissolve the solids.
-
Remove the water via rotary evaporation. The pinacol will form an azeotrope with water and be removed along with it.
-
Repeat the dissolution-evaporation cycle with water 2-3 times to ensure complete removal of the pinacol.[14]
-
After the final evaporation, proceed with standard purification, such as recrystallization from acetonitrile.
Q6: My elemental analysis results are incorrect, and the NMR shows broad signals, suggesting the presence of inorganic salts. How can I remove them?
Inorganic impurities, primarily excess KHF₂ or other potassium salts, are common contaminants. Because the desired product is also a potassium salt, simple water washes are often ineffective.
Solution: Purification by Recrystallization
Recrystallization is the most effective method for removing residual inorganic salts and other minor organic impurities. This compound has good solubility in hot acetone or acetonitrile and low solubility in these solvents when cold.[16][17]
Experimental Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of hot acetonitrile or acetone with vigorous stirring. The inorganic salts will remain largely insoluble.
-
Perform a hot filtration through a pre-warmed funnel to remove any insoluble material.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[17]
Q7: I've observed the gradual reappearance of boronic acid in my product during storage or after chromatography. What is causing this decomposition?
This indicates hydrolysis of the trifluoroborate salt. While generally stable, the C-B bond is susceptible to cleavage (protodeboronation) and the B-F bonds can hydrolyze under certain conditions.
-
Acidic Conditions: The trifluoroborate is most susceptible to hydrolysis under acidic conditions.[12]
-
Active Surfaces: Contact with silica gel during purification can promote hydrolysis.[13] It is strongly recommended to avoid standard silica gel chromatography for purifying organotrifluoroborates.
-
Moisture: Prolonged exposure to atmospheric moisture, especially in a non-neutral environment, can lead to slow degradation.[10]
Solutions & Preventative Measures:
-
Avoid Acid: Ensure all workup steps are performed under neutral or slightly basic conditions.
-
Avoid Silica Gel: Do not use standard silica gel chromatography for purification. Rely on recrystallization or precipitation techniques.
-
Proper Storage: Store the final, dry product in a tightly sealed vial, preferably in a desiccator or a dry, cool environment to minimize contact with atmospheric moisture.[10]
Section 3: Key Experimental Workflows & Data
Diagram 1: Synthesis and Purification Workflow
This diagram outlines the standard process for synthesizing and purifying this compound from its corresponding boronic acid.
Caption: Standard workflow for synthesis and purification.
Diagram 2: Troubleshooting Decision Tree
This logical diagram provides a step-by-step guide to identifying and resolving common purity issues based on initial analytical data.
Caption: Decision tree for troubleshooting impurities.
Table 1: Summary of Common Impurities and Diagnostic Data
| Impurity | Potential Source | Key Analytical Signal (¹H NMR in DMSO-d₆) | Recommended Action |
| 2-(hydroxymethyl)phenylboronic acid | Incomplete reaction; Hydrolysis | Broader aromatic signals; Distinct -CH₂OH singlet (~4.5 ppm); B(OH)₂ protons (broad singlet) | Increase KHF₂ stoichiometry; Ensure anhydrous conditions during workup. |
| Boroxine | Impure starting boronic acid | Very broad, complex aromatic and hydroxyl signals | Purify starting boronic acid prior to use or use freshly opened reagent. |
| Pinacol | Byproduct from pinacol ester precursor | Sharp singlet around 1.2 ppm | Perform azeotropic removal with water before recrystallization.[14] |
| Inorganic Salts (e.g., KHF₂) | Excess reagent | No distinct ¹H NMR signals, but causes peak broadening and poor integration. Fails elemental analysis. | Recrystallize from hot acetonitrile. |
| Acetonitrile (Solvate) | Recrystallization solvent | A sharp singlet around 2.1 ppm.[15] | Dry thoroughly under high vacuum, potentially with gentle heating. |
References
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Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. Accounts of Chemical Research. Available at: [Link]
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Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC - NIH. Organic Letters. Available at: [Link]
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Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. Available at: [Link]
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Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Publications. Chemical Reviews. Available at: [Link]
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A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry. Available at: [Link]
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Improved method for the conversion of pinacolboronic esters into trifluoroborate salts - University of Bristol. Tetrahedron Letters. Available at: [Link]
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Accurate Mass Determination of Organotrifluoroborates - PMC - NIH. The Open Organic Chemistry Journal. Available at: [Link]
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Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry. Available at: [Link]
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Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis - Wipf Group. University of Pittsburgh. Available at: [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. The Journal of Organic Chemistry. Available at: [Link]
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What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]
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Accurate mass determination of organotrifluoroborates - Scilit. The Open Organic Chemistry Journal. Available at: [Link]
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Organotrifluoroborate Coupling - ResearchGate. ResearchGate. Available at: [Link]
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Potassium alkyltrifluoroborate synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
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Potassium Phenyltrifluoroborate - ResearchGate. ResearchGate. Available at: [Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed. Current Opinion in Drug Discovery and Development. Available at: [Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - NIH. Current Opinion in Drug Discovery and Development. Available at: [Link]
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High accuracy mass spectrometry of potassium organotrifluoroborates - ACS Fall 2025. American Chemical Society. Available at: [Link]
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Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC - NIH. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC - NIH. Organic Letters. Available at: [Link]
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Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Chemistry Portal. Available at: [Link]
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Organotrifluoroborate Salts | Chem-Station Int. Ed. Chem-Station. Available at: [Link]
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Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds - White Rose eTheses Online. University of Leeds. Available at: [Link]
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Validation & Comparative
A Comparative Guide for Researchers: Potassium 2-(hydroxymethyl)phenyltrifluoroborate vs. Boronic Acids in Modern Cross-Coupling
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. For decades, boronic acids have been the workhorse nucleophiles in these transformations. However, their inherent instabilities have paved the way for a superior class of reagents: potassium organotrifluoroborates.
This guide provides an in-depth, data-driven comparison between the new challenger, potassium 2-(hydroxymethyl)phenyltrifluoroborate, and traditional boronic acids. We will explore the fundamental differences in their stability, handling, and reactivity, providing field-proven insights and detailed protocols to guide your experimental choices.
The Incumbent: Arylboronic Acids - A Double-Edged Sword
Arylboronic acids are trigonal, sp²-hybridized boron compounds that have been instrumental in the proliferation of cross-coupling chemistry. Their reactivity is well-established, and a vast library of derivatives is commercially available. However, their utility is often hampered by significant stability issues.
Key Limitations of Boronic Acids:
-
Protodeboronation: The carbon-boron bond is susceptible to cleavage by protonolysis, especially under the basic aqueous conditions typical of Suzuki-Miyaura reactions. This side reaction consumes the active reagent, leading to reduced yields and the formation of undesired arene byproducts.[1][2][3][4]
-
Trimerization: Boronic acids exist in a dehydrative equilibrium with their corresponding cyclic trimers, known as boroxines.[5] This complicates accurate stoichiometric measurements and can lead to inconsistent reaction outcomes.
-
Sensitivity to Air and Moisture: Many boronic acids are not bench-stable and can decompose upon prolonged exposure to the atmosphere, requiring storage under inert conditions and careful handling.[5] Boronic esters, while more stable than the acids, can still be prone to hydrolysis.[5]
The Challenger: Potassium Organotrifluoroborates - A Paradigm of Stability
Potassium organotrifluoroborates, pioneered and extensively developed by the Molander group, represent a significant evolution in organoboron chemistry.[6] These compounds feature a tetracoordinate boron atom, which imparts exceptional stability.
This compound is an exemplar of this class, combining the stability of the trifluoroborate salt with a versatile functional handle. They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[5][7][8] This stability allows them to be stored indefinitely at room temperature without special precautions and weighed out in the open atmosphere, simplifying laboratory workflow.[5][7][9]
Core Advantages of Organotrifluoroborates:
-
Exceptional Stability: The strong boron-fluorine bonds and the tetracoordinate nature of the boron center render them highly resistant to protodeboronation and decomposition.[5][6]
-
Ease of Handling: As bench-stable, non-hygroscopic crystalline solids, they eliminate the need for glove boxes or specialized handling techniques for routine use.[8][10]
-
Monomeric Structure: Unlike boronic acids, they exist as well-defined monomeric salts, ensuring accurate stoichiometry in reactions.[1][11][12]
-
Orthogonality: The trifluoroborate group can act as a protected form of a boronic acid, allowing it to be carried through various synthetic steps where a boronic acid would not survive.[9][13][14]
Head-to-Head Comparison: A Data-Driven Analysis
The practical differences between these two classes of reagents become evident when their properties and performance are directly compared.
Table 1: Physicochemical Property Comparison
| Property | Arylboronic Acids | This compound |
| Physical State | Often amorphous powders or waxy solids | Crystalline, free-flowing solid[5][7] |
| Structure | Trigonal, exists in equilibrium with boroxine trimers[5] | Tetracoordinate, monomeric salt[1][11][12] |
| Air/Moisture Stability | Variable; many are sensitive and degrade over time[5] | Highly stable; can be stored indefinitely on the benchtop[5][7][9][10] |
| Handling | Often requires inert atmosphere for storage/handling | Can be handled in air without special precautions[8] |
| Key Instability Pathway | Protodeboronation, trimerization[1][4] | Highly resistant to protodeboronation[5][6] |
Table 2: Performance Comparison in Suzuki-Miyaura Coupling
| Feature | Arylboronic Acids | Potassium Organotrifluoroborates |
| Activation | Requires base (e.g., Na₂CO₃, Cs₂CO₃) to form active boronate species[15] | Requires base and a protic source (e.g., water) for slow hydrolysis to the active boronic acid in situ[16][17] |
| Reactivity | Generally high, but can be diminished by decomposition | Often provides higher and more reproducible yields, especially with challenging substrates[13][18] |
| Side Reactions | Prone to homocoupling and protodeboronation byproducts[1] | Minimized side reactions due to slow, controlled release of the active coupling partner[16] |
| Substrate Scope | Broad, but can fail with sensitive or unstable heteroarylboronic acids | Excellent for challenging substrates, including many heteroaromatics where boronic acids are unstable[18] |
Note: Direct comparative yield data under identical conditions can be misleading, as conditions must be optimized for each reagent class. However, literature consistently shows that for substrates where boronic acids are unstable, switching to the corresponding trifluoroborate leads to significant improvements in yield.[13][18]
Mechanistic Considerations: The "Why" Behind the "How"
The operational differences between boronic acids and trifluoroborates stem from their distinct roles in the Suzuki-Miyaura catalytic cycle.
A boronic acid must first react with a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.
Figure 1: Suzuki-Miyaura cycle with boronic acid activation.
Potassium organotrifluoroborates, on the other hand, are considered protected boronic acid surrogates. They are not directly active in the catalytic cycle. Instead, under the basic, aqueous reaction conditions, they undergo slow, controlled hydrolysis to release the corresponding boronic acid in situ.[16] This "slow release" mechanism maintains a very low concentration of the unstable boronic acid at any given time, minimizing the opportunity for decomposition pathways like protodeboronation.[16]
Figure 2: Slow release mechanism of organotrifluoroborates.
Experimental Protocols: From Theory to Practice
The following protocols illustrate typical procedures for a Suzuki-Miyaura coupling. The key difference lies in the handling of the boron reagent.
Protocol 1: Typical Coupling with an Arylboronic Acid
Causality: This protocol requires careful handling of the boronic acid, which may be stored under an inert atmosphere. The base is crucial for activating the boronic acid for transmetalation.
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add a degassed solvent system (e.g., Toluene/EtOH/H₂O, 4:1:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC/MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Superior Coupling with this compound
Causality: This protocol highlights the operational simplicity of using a trifluoroborate. The reagent can be weighed in the open air. The presence of water is essential for the in situ hydrolysis that generates the active boronic acid. A base like Cs₂CO₃ is often preferred as it facilitates both the hydrolysis of the trifluoroborate and the subsequent transmetalation step.[19]
-
To a vial equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv.), this compound (0.55 mmol, 1.1 equiv.), and Cs₂CO₃ (1.5 mmol, 3.0 equiv.). Note: These solids can be weighed in the open air.
-
Add the palladium catalyst and ligand (e.g., Pd(OAc)₂, 2 mol %; RuPhos, 4 mol %).
-
Add the solvent system (e.g., Toluene/H₂O, 10:1, 5.5 mL).[8]
-
Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 80 °C).[8]
-
Monitor the reaction by TLC or GC/MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and pass through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 3: Comparative experimental workflow highlighting handling differences.
Conclusion: A Clear Choice for Robust and Reproducible Synthesis
For researchers, scientists, and drug development professionals, the ultimate goal is reliability, reproducibility, and efficiency. While boronic acids have a storied history in cross-coupling, their inherent instability presents persistent challenges. Potassium organotrifluoroborates, and specifically functionalized variants like this compound, have emerged as demonstrably superior alternatives.[13]
Their exceptional benchtop stability simplifies storage and handling, their monomeric nature ensures stoichiometric accuracy, and their unique "slow release" mechanism in solution leads to cleaner reactions and higher, more consistent yields, particularly with sensitive substrates.[16] By adopting these advanced reagents, chemists can overcome many of the limitations of traditional boronic acids, enabling more robust and efficient synthetic routes to complex molecules.
References
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Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(22), 7606-7617. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 9(5), 879-882. [Link]
-
Molander, G. A., & Canturk, B. (2009). Cross-coupling Reactions of Organotrifluoroborate Salts. In Organic Reactions (Vol. 79, pp. 255-562). John Wiley & Sons, Inc. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-7848. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Longdom Publishing. Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Organic Chemistry: Current Research. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. PubMed, National Center for Biotechnology Information. [Link]
-
Chemler, S. R. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Science of Synthesis, 47, 489-548. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Oxidation of Potassium Organotrifluoroborates: A Procedure for the Synthesis of Phenols and Alcohols. Organic Syntheses, 88, 293. [Link]
-
Dreher, S. D., et al. (2008). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 10(1), 125-128. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1294. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]
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Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed, National Center for Biotechnology Information. [Link]
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Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826. [Link]
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Wikipedia. Protodeboronation. [Link]
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D. Schade, et al. (2012). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. CHIMIA International Journal for Chemistry, 66(6), 398-401. [Link]
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A Comparative Guide to the Stability of Organotrifluoroborates and Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of an organoboron reagent is a critical decision that profoundly impacts reaction efficiency, purification strategy, and overall synthetic route viability. Among the most prominent players are boronic esters and potassium organotrifluoroborates (R-BF₃K), each offering a distinct profile of reactivity and stability. This guide provides an in-depth, objective comparison of their stability under various chemical and physical conditions, supported by experimental insights to inform your selection process.
At a Glance: The Stability Trade-Off
The fundamental difference between boronic esters and organotrifluoroborates lies in the coordination and hybridization of the boron atom. This structural variance is the primary determinant of their stability.
-
Boronic Esters (e.g., pinacol esters) feature a neutral, trigonal planar (sp²-hybridized) boron atom. This configuration possesses a vacant p-orbital, rendering it susceptible to nucleophilic attack, particularly by water (hydrolysis), and prone to decomposition pathways like protodeboronation.[1][2] While more stable than their parent boronic acids, their stability can be a significant concern during purification and long-term storage.[3]
-
Potassium Organotrifluoroborates feature an anionic, tetrahedral (sp³-hybridized) boron atom. The boron center is coordinatively saturated and carries a negative charge, which is balanced by a potassium counterion.[4][5] This tetracoordinate nature imparts exceptional stability to air, moisture, and a wide range of reagents, making them robust and easy-to-handle crystalline solids.[4][6][7]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Structural Comparison of Boron Reagents", shape=plaintext, fontsize=10]; end
Comparative Stability Analysis
A nuanced understanding of stability requires examining the behavior of these reagents under specific, commonly encountered laboratory conditions.
Benchtop, Air, and Moisture Stability
Organotrifluoroborates are unequivocally superior in terms of benchtop stability. They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[4][5] Most can be stored indefinitely at room temperature without special precautions, a significant advantage in multi-step synthesis and for reagents that are used infrequently.[6][7][8]
Boronic esters, particularly the widely used pinacol esters (Bpin), offer enhanced stability over boronic acids but are not without limitations.[1][2] They can be susceptible to hydrolysis, especially on exposure to atmospheric moisture over time, which can lead to the slow degradation back to the corresponding boronic acid and diol.[3][9] This is a reversible process that can complicate storage and handling.[3] Certain classes, like heteroaryl and vinyl boronic esters, are particularly prone to decomposition.[1][10]
| Reagent Class | General Form | Physical State | Air Stability | Moisture Stability | Storage Recommendation |
| Organotrifluoroborates | [R-BF₃]⁻K⁺ | Crystalline Solid | High | High | Ambient, sealed container |
| Boronic Esters | R-B(OR')₂ | Solid or Oil | Moderate | Moderate to Low | Inert atmosphere, desiccated |
Chromatographic Stability
The stability of organoboron reagents during chromatographic purification, typically on silica gel, is a critical practical consideration.
Organotrifluoroborates exhibit excellent stability on silica gel.[11] Their robust nature allows them to be carried through chromatographic purification steps with minimal degradation. This stability means they can be treated as a protecting group for the boronic acid functionality, allowing for modifications on other parts of the molecule before proceeding with a cross-coupling reaction.[11][12]
Boronic esters can be problematic during silica gel chromatography. The acidic nature of silica gel, combined with trace amounts of water in the eluent, can catalyze hydrolysis, leading to streaking, poor separation, and loss of material.[3] This instability often necessitates rapid purification or the use of alternative methods like crystallization or distillation.
dot graph TD { subgraph "Purification Workflow" direction LR; A[Crude Product] --> B{Silica GelChromatography}; B -- "Boronic Ester" --> C["Hydrolysis & Decomposition(Streaking, Yield Loss)"]; B -- "Organotrifluoroborate" --> D["Stable Elution(High Recovery)"]; end
} caption [label="Stability during Silica Gel Chromatography", shape=plaintext, fontsize=10]; end
pH Stability and Protodeboronation
Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is a major decomposition pathway for organoboron reagents, particularly in aqueous acidic or basic media.[13][14]
Organotrifluoroborates are significantly less susceptible to protodeboronation compared to their boronic acid or ester counterparts.[4] They act as a protected form of the boronic acid, which is slowly released in situ under the basic conditions of a Suzuki-Miyaura coupling.[14][15] This "slow-release" mechanism maintains a low concentration of the more reactive (and less stable) boronic acid at any given time, minimizing the rate of protodeboronation relative to the desired cross-coupling.[14][16] However, the rate of hydrolysis to the active boronic acid is dependent on the electronic nature of the organic substituent, with electron-rich groups accelerating the process.[11][14][17]
Boronic esters undergo hydrolysis to the boronic acid, which then participates in the catalytic cycle. This free boronic acid is susceptible to protodeboronation. The rate of this decomposition is highly pH-dependent and substrate-specific.[13][18][19] For example, many heteroaryl boronic acids, such as 2-pyridyl derivatives, are notoriously unstable around neutral pH, making their use challenging.[19][20] While esterification provides a degree of protection, the underlying instability of the corresponding boronic acid remains a key issue under reaction conditions.[13]
| Condition | Organotrifluoroborate Stability | Boronic Ester Stability | Primary Concern |
| Acidic (pH < 4) | High | Moderate (Hydrolysis) | Protodeboronation of released boronic acid |
| Neutral (pH ~7) | High | Substrate Dependent (e.g., 2-pyridyl unstable) | Protodeboronation of specific substrates |
| Basic (pH > 9) | Moderate (Slow Hydrolysis) | Low (Hydrolysis & Protodeboronation) | Protodeboronation of released boronic acid |
Experimental Protocols
Protocol 1: Synthesis of a Potassium Organotrifluoroborate
This general procedure illustrates the straightforward conversion of a boronic acid to its corresponding highly stable trifluoroborate salt.[4][6]
Materials:
-
Phenylboronic acid (1.0 eq)
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂) (3.0 eq)
-
Deionized water
Procedure:
-
Dissolve the phenylboronic acid (1.0 eq) in a minimal amount of methanol in a plastic or PTFE flask (Note: KHF₂/water can etch glass over time).[6]
-
In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (3.0 eq).
-
While stirring the methanolic solution of boronic acid at room temperature, add the aqueous KHF₂ solution dropwise.
-
A white precipitate of potassium phenyltrifluoroborate typically forms immediately.[4]
-
Continue stirring the resulting slurry for 30-60 minutes at room temperature to ensure complete conversion.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then with a cold organic solvent (e.g., diethyl ether or acetone) to remove impurities.
-
Dry the crystalline product under vacuum. The resulting potassium phenyltrifluoroborate can be stored on the benchtop.
Protocol 2: Assessing Stability on Silica Gel
This protocol provides a method to compare the stability of a boronic ester and an organotrifluoroborate during chromatography.
Materials:
-
Organotrifluoroborate of interest
-
Corresponding boronic ester (e.g., pinacol ester)
-
Silica gel (for column chromatography)
-
Appropriate eluent system (e.g., Hexane/Ethyl Acetate)
-
TLC plates
-
NMR tubes, deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare Samples: Create two separate solutions of known concentration (~20 mg/mL) in a minimal amount of the eluent: one for the organotrifluoroborate and one for the boronic ester. Add a known amount of an internal standard to each.
-
Initial Analysis: Acquire a ¹H NMR spectrum for each initial solution to establish the starting purity and the integral ratio of the compound to the internal standard.
-
Column Preparation: Pack two identical small silica gel columns (e.g., in Pasteur pipettes).
-
Chromatography:
-
Load the boronic ester solution onto the first column and elute with the chosen solvent system, collecting all fractions.
-
Load the organotrifluoroborate solution onto the second column and elute under identical conditions, collecting all fractions.
-
-
Post-Column Analysis:
-
Combine all fractions for each compound separately and remove the solvent under reduced pressure.
-
Dissolve each residue in the same deuterated solvent containing the same internal standard as in step 1.
-
Acquire a ¹H NMR spectrum for each recovered sample.
-
-
Data Comparison: Compare the integral ratio of the recovered compound to the internal standard against the initial ratio. A significant decrease in this ratio for the boronic ester sample would indicate decomposition on the silica gel column.
Conclusion and Practical Recommendations
The choice between an organotrifluoroborate and a boronic ester is a strategic decision based on a trade-off between stability and the specifics of the synthetic challenge.
Choose Organotrifluoroborates when:
-
Maximum Stability is Required: For multi-step syntheses where the boron moiety must survive various reaction conditions.[4][12]
-
Handling and Storage are Concerns: They are exceptionally easy to handle and store, requiring no special precautions.[6][8]
-
Purification is Challenging: Their stability to chromatography simplifies purification workflows.[11]
-
Protodeboronation is a Known Issue: The slow-release mechanism can significantly suppress this problematic side reaction.[14]
Choose Boronic Esters when:
-
High Reactivity is Needed: The parent boronic acids are generally more reactive and can lead to faster reaction times.[1]
-
The Substrate is Inherently Stable: For simple, robust aryl systems where decomposition is less of a concern.
-
Anhydrous Conditions are Used: In non-aqueous reaction systems, the risk of hydrolysis is minimized.
Ultimately, potassium organotrifluoroborates represent a more robust, versatile, and user-friendly class of organoboron reagents. Their superior stability profile often translates to higher reproducibility, easier purification, and a broader tolerance for complex molecular architectures, making them an increasingly preferred choice in both academic and industrial research.
References
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- Ozores, L. L., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry, 11(10), 931–939. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6768822/]
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- Dransfield, T., et al. (2015). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 13(10), 2895–2905. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c4ob02604h]
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- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [URL: https://www.researchgate.net/publication/26792348_Potassium_trifluoroborate_salts_as_convenient_stable_reagents_for_difficult_alkyl_transfers]
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The Practitioner's Guide to Organoboron Reagents in Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthetic chemist's arsenal, lauded for its versatility in constructing carbon-carbon bonds, particularly in the synthesis of complex molecules central to drug discovery and materials science.[1] The reaction's power lies in the palladium-catalyzed coupling of an organohalide with an organoboron reagent.[2] The choice of the organoboron species is a critical parameter that profoundly influences the reaction's efficiency, substrate scope, and functional group tolerance. This guide provides an in-depth comparative analysis of the most commonly employed organoboron reagents, offering field-proven insights and experimental data to empower researchers in making informed decisions for their synthetic endeavors.
The Heart of the Reaction: The Catalytic Cycle and the Role of the Organoboron Reagent
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is fundamental to appreciating the distinct roles and behaviors of different organoboron reagents.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The critical "Transmetalation" step involves the transfer of the organic group (R') from the boron atom to the palladium(II) center. The nature of the organoboron reagent dictates the mechanism and efficiency of this pivotal step. Two primary pathways are generally considered for transmetalation: the "boronate pathway," where the base activates the organoboron reagent to form a more nucleophilic "ate" complex, and the "oxo-palladium pathway," where the base reacts with the palladium(II) complex to form a more reactive palladium-hydroxo species.[4][5]
This guide will dissect the four principal classes of organoboron reagents: boronic acids, boronic esters, organotrifluoroborates, and MIDA boronates, evaluating their unique characteristics and performance in the context of the Suzuki-Miyaura reaction.
Boronic Acids: The Workhorse Reagents
Boronic acids are the most traditional and widely used organoboron reagents in Suzuki-Miyaura couplings due to their commercial availability and generally high reactivity.[6]
Structure and Properties: Boronic acids possess the general formula R-B(OH)₂. Their reactivity stems from the Lewis acidic nature of the boron atom, which facilitates the crucial transmetalation step.[6] However, this reactivity comes at the cost of stability. Boronic acids are prone to decomposition through pathways like protodeboronation (cleavage of the C-B bond by a proton source) and the formation of cyclic trimeric anhydrides known as boroxines.[7] This instability can complicate storage, handling, and stoichiometry.[6]
Performance in Suzuki-Miyaura Reactions: Boronic acids often provide high reaction rates and yields, particularly with reactive aryl and vinyl halides.[8] However, their instability can lead to lower yields with more challenging substrates or under prolonged reaction times due to decomposition.[6] The purity of the boronic acid is also a critical factor, as impurities can inhibit the catalyst and lead to side reactions.
Table 1: Performance Characteristics of Boronic Acids
| Feature | Description | Supporting Evidence |
| Reactivity | Generally high, often leading to faster reactions.[6] | The Lewis acidity of the boronic acid facilitates transmetalation.[6] |
| Stability | Lower stability; susceptible to protodeboronation and boroxine formation.[7] | Can be challenging to store and handle, especially for heteroaryl and vinyl derivatives.[6] |
| Handling | Can be difficult to purify and may require careful handling to avoid decomposition. | Prone to decomposition on the benchtop. |
| Typical Yields | Can be high, but may be compromised by reagent decomposition.[6] | Yields are highly dependent on the purity and stability of the specific boronic acid. |
Boronic Esters: The Stable and Versatile Alternatives
Boronic esters, such as the commonly used pinacol esters, offer a significant improvement in stability over their corresponding boronic acids.[6]
Structure and Properties: Boronic esters have the general formula R-B(OR)₂. The boron atom is protected by organic groups, which reduces its Lewis acidity and, consequently, its reactivity compared to boronic acids.[7] This enhanced stability makes them easier to handle, purify by chromatography, and store for extended periods.[6] They are often crystalline solids.
Performance in Suzuki-Miyaura Reactions: While generally less reactive than boronic acids, boronic esters provide more reproducible results and can lead to higher isolated yields in complex syntheses due to their higher purity and stability.[6] The transmetalation of boronic esters can proceed either directly or after in situ hydrolysis to the corresponding boronic acid, depending on the reaction conditions.[9] The steric and electronic properties of the diol used to form the ester can influence the reaction rate.[9]
Table 2: Performance Characteristics of Boronic Esters (e.g., Pinacol Esters)
| Feature | Description | Supporting Evidence |
| Reactivity | Generally lower than boronic acids, may require higher temperatures or longer reaction times.[7] | Steric bulk around the boron can hinder the formation of pre-transmetalation intermediates.[9] |
| Stability | High stability, resistant to protodeboronation and air-oxidation.[6] | Often crystalline solids that are easy to handle and purify.[6] |
| Handling | Straightforward handling and purification via standard techniques like column chromatography. | Can be stored for long periods without significant decomposition.[6] |
| Typical Yields | Often high and reproducible, especially in multi-step syntheses. | The higher purity of the starting material contributes to cleaner reactions and better yields.[6] |
Organotrifluoroborates: The Robust and Readily Handled Reagents
Potassium organotrifluoroborates (R-BF₃K) have emerged as highly effective and user-friendly alternatives to boronic acids and esters.
Structure and Properties: Organotrifluoroborates are tetracoordinate boron species that are typically crystalline, free-flowing solids. They exhibit exceptional stability to air and moisture, a stark contrast to the often-sensitive boronic acids.[10] This stability is attributed to the strong boron-fluorine bonds and the tetracoordinate nature of the boron atom.
Performance in Suzuki-Miyaura Reactions: Organotrifluoroborates are generally considered "protected" forms of boronic acids and often require in situ hydrolysis to the corresponding boronic acid for transmetalation to occur.[11][12] This slow-release mechanism can be advantageous, as it maintains a low concentration of the active boronic acid, minimizing side reactions such as homocoupling.[12] They are compatible with a wide range of functional groups and have proven effective in challenging couplings, including those involving alkyl groups.[13]
Table 3: Performance Characteristics of Organotrifluoroborates
| Feature | Description | Supporting Evidence |
| Reactivity | Generally require activation (hydrolysis) to the boronic acid before transmetalation.[11][12] | The rate of hydrolysis can influence the overall reaction rate.[12] |
| Stability | Exceptionally stable to air and moisture.[10] | Can be stored indefinitely at room temperature without special precautions. |
| Handling | Easy to handle crystalline solids. | Their stability allows them to be carried through multi-step syntheses without protection/deprotection. |
| Typical Yields | Generally high, with reduced side reactions due to the slow-release mechanism. | Particularly effective for substrates where the corresponding boronic acid is unstable. |
MIDA Boronates: The Precision Tools for Iterative Cross-Coupling
N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in controlling the reactivity of organoboron species, enabling iterative cross-coupling strategies.
Structure and Properties: MIDA boronates are tetracoordinate boron species where the boron atom is protected by the tridentate MIDA ligand. They are remarkably stable, benchtop-stable solids that are compatible with a wide range of reagents and chromatographic purification.
Performance in Suzuki-Miyaura Reactions: MIDA boronates are unreactive under standard anhydrous Suzuki-Miyaura conditions. Deprotection to the corresponding boronic acid is readily achieved under mild aqueous basic conditions, allowing for a "slow-release" of the reactive species. This controlled reactivity is the cornerstone of iterative cross-coupling, where complex molecules can be assembled in a stepwise fashion. In some cases, MIDA boronates have been shown to provide higher yields than the corresponding boronic acids, particularly with unstable substrates.[14][15]
Table 4: Performance Characteristics of MIDA Boronates
| Feature | Description | Supporting Evidence |
| Reactivity | Unreactive until deprotected under mild aqueous basic conditions. | Allows for controlled, sequential reactions.[16] |
| Stability | Exceptionally stable to a wide range of reagents and chromatography. | Indefinitely bench-top stable under air. |
| Handling | Easy to handle crystalline solids that are compatible with standard laboratory techniques. | Their stability allows for the synthesis of complex boronic acid precursors. |
| Typical Yields | High yields, especially in iterative cross-coupling and with unstable boronic acids.[14][15] | The slow-release strategy minimizes decomposition of the active boronic acid. |
Comparative Summary of Organoboron Reagents
Figure 2: A conceptual comparison of the reactivity and stability of different organoboron reagents.
Table 5: Quantitative Comparison of Organoboron Reagents in a Representative Suzuki-Miyaura Coupling
Coupling of 4-bromoanisole with the respective phenylboron reagent.
| Organoboron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 | General knowledge, representative conditions |
| Phenylboronic Acid Pinacol Ester | PdCl₂(dppf) (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | ~90 | Based on typical protocols[3] |
| Potassium Phenyltrifluoroborate | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~92 | Based on typical protocols[17] |
| Phenyl MIDA Boronate | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | THF/H₂O | 80 | 18 | ~94 | Based on typical protocols |
Note: The conditions and yields are representative and can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent system employed.
Experimental Protocols
General Workflow for Suzuki-Miyaura Coupling
Figure 3: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with a Boronic Acid
Reaction: Coupling of 1-bromo-4-nitrobenzene with phenylboronic acid.
Materials:
-
1-bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-nitrobenzene, phenylboronic acid, and potassium carbonate.
-
Add the toluene, ethanol, and water.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling with a Boronic Ester (Pinacol Ester)
Reaction: Coupling of 2-chloropyridine with 4-methoxyphenylboronic acid pinacol ester.
Materials:
-
2-chloropyridine (1.0 mmol, 1.0 equiv)
-
4-methoxyphenylboronic acid pinacol ester (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine 2-chloropyridine, 4-methoxyphenylboronic acid pinacol ester, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
In a separate vial, premix Pd₂(dba)₃ and SPhos, and then add this catalyst mixture to the reaction tube under a positive flow of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the product.
Protocol 3: Suzuki-Miyaura Coupling with a Potassium Organotrifluoroborate
Reaction: Coupling of 4-chloroacetophenone with potassium vinyltrifluoroborate.
Materials:
-
4-chloroacetophenone (1.0 mmol, 1.0 equiv)
-
Potassium vinyltrifluoroborate (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF) (4 mL)
-
Water (1 mL)
Procedure:
-
To a microwave vial, add 4-chloroacetophenone, potassium vinyltrifluoroborate, and cesium carbonate.
-
Add Pd(OAc)₂ and XPhos.
-
Evacuate and backfill the vial with argon.
-
Add degassed THF and water.
-
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
Cool the reaction, dilute with diethyl ether, and wash with water.
-
Dry the organic phase over sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Suzuki-Miyaura Coupling with a MIDA Boronate
Reaction: Deprotection and coupling of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine MIDA boronate with 1-bromo-3-methoxybenzene.
Materials:
-
2-pyridyl MIDA boronate (1.0 mmol, 1.0 equiv)
-
1-bromo-3-methoxybenzene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF) (5 mL)
-
Water (1 mL)
Procedure:
-
In a Schlenk tube, combine the 2-pyridyl MIDA boronate, 1-bromo-3-methoxybenzene, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon.
-
Add degassed THF and water.
-
Seal the tube and heat the mixture at 80 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion and Future Outlook
The selection of an appropriate organoboron reagent is a strategic decision in the planning of any Suzuki-Miyaura cross-coupling reaction. Boronic acids remain the reagents of choice for many standard transformations due to their high reactivity. However, for more complex syntheses, particularly in the context of drug discovery and development where stability, purity, and reproducibility are paramount, boronic esters, organotrifluoroborates, and MIDA boronates offer significant advantages.
The development of "protected" boron reagents like organotrifluoroborates and MIDA boronates has expanded the scope of the Suzuki-Miyaura reaction, enabling the use of previously inaccessible or unstable building blocks and facilitating novel synthetic strategies such as iterative cross-coupling. As the demand for more efficient and sustainable synthetic methods continues to grow, further innovations in the design and application of organoboron reagents are anticipated, further solidifying the Suzuki-Miyaura reaction's position as a cornerstone of modern organic synthesis.
References
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Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
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Hartwig, J. F., & Carrow, B. P. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(4), 1046–1049. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(44), 15993-16007. [Link]
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NRO Chemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
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Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17334–17337. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Molander, G. A., & Brown, A. R. (2010). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 49(43), 7938-7940. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 52(29), 7362-7370. [Link]
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Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17334-17337. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications (pp. 322-354). Royal Society of Chemistry. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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Dreher, S. D., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 143(4), 1945-1953. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Scilit. [Link]
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Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4348–4351. [Link]
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Imao, D., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]
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Wang, Z., et al. (2021). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
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Molander, G. A., & Ham, J. (2006). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 71(21), 8274–8280. [Link]
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Molander, G. A., & Cooper, D. J. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 74(13), 4770–4775. [Link]
-
Molander, G. A., et al. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 66(13), 4511–4516. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Singh, U. P., & Singh, R. P. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1734–1742. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemler, S. R. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Advanced Synthesis & Catalysis, 350(14-15), 2216-2239. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Molander, G. A. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie International Edition, 49(40), 7278-7281. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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A Comparative Guide to Potassium 2-(hydroxymethyl)phenyltrifluoroborate in Complex Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for robust, reliable, and versatile reagents is constant. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation, but its efficacy is critically dependent on the nature of the organoboron nucleophile.[1] This guide provides a detailed validation of Potassium 2-(hydroxymethyl)phenyltrifluoroborate, comparing its performance against traditional boronic acids and esters to highlight its advantages in the synthesis of complex molecules.
The Stability Advantage: Overcoming the Pitfalls of Boronic Acids
Traditional boronic acids, while widely used, are beset by several inherent instabilities. They are prone to protodeboronation, a process where the carbon-boron bond is cleaved by acidic protons, and can readily form cyclic trimeric anhydrides known as boroxines.[2] This dehydration complicates stoichiometry and can lead to irreproducible results. Boronate esters offer an improvement in stability but can be susceptible to hydrolysis.[3][4]
Potassium organotrifluoroborates, including the title compound, present a superior alternative.[5] These crystalline, free-flowing solids are remarkably stable to both air and moisture, a characteristic that simplifies handling, storage, and weighing.[1][2] The tetracoordinate boron atom, strongly bonded to three electron-withdrawing fluorine atoms, renders the C-B bond significantly less susceptible to premature cleavage.[5][6] This enhanced stability allows for their use in multi-step synthetic sequences where less robust boron species would require dedicated protection and deprotection steps.[3][4]
This diagram illustrates the structural differences that lead to the enhanced stability of potassium organotrifluoroborates compared to boronic acids.
Caption: Stability of Boronic Acids vs. Trifluoroborates.
Reactivity and In Situ Activation
A key aspect of using potassium organotrifluoroborates is their mechanism of activation. While exceptionally stable for storage and handling, they readily hydrolyze in situ under the basic aqueous conditions typical of Suzuki-Miyaura reactions to generate the active boronic acid species.[4] This "slow release" mechanism can be highly advantageous, maintaining a low, steady concentration of the reactive boronic acid. This minimizes undesirable side reactions such as oxidative homocoupling and protodeboronation of the active species.[7]
The rate of this hydrolysis is dependent on the electronic nature of the organic substituent.[7] However, for many aryl systems, including 2-(hydroxymethyl)phenyltrifluoroborate, the release is efficient and well-geared for catalytic turnover.[7] This controlled release contrasts sharply with the bulk concentration of boronic acid present from the start when using the acid itself, which can lead to higher rates of side reactions.
The following diagram shows the generally accepted mechanism for the Suzuki-Miyaura cross-coupling, highlighting the activation step of the potassium trifluoroborate salt.
Caption: Suzuki-Miyaura cycle with trifluoroborate activation.
Comparative Performance: Experimental Data
The true validation of a reagent lies in its performance. This compound serves as a versatile building block, not only for forming biaryl structures but also in other transformations.[8] The ortho-hydroxymethyl group provides a valuable synthetic handle for further functionalization, expanding its utility in constructing complex molecular architectures.[8]
While a direct, single-source comparison across all substrates is challenging to compile, the literature provides compelling evidence of the high efficiency of organotrifluoroborates.[3] They often give superior yields compared to boronic acids, especially with challenging substrates or where stability is a concern.[3][9]
| Reagent Class | Coupling Partner | Catalyst System (Typical) | Yield (%) | Key Advantages | Source |
| Potassium Organotrifluoroborate | Aryl Chlorides | Pd(OAc)₂ / RuPhos | 70-95% | Excellent stability, tolerates sensitive functional groups (e.g., nitro, aldehyde).[10][11] | [10][11] |
| Potassium Organotrifluoroborate | Aryl Bromides | PdCl₂(dppf) | 80-99% | High yields, often near-stoichiometric use of boron reagent possible.[10][12] | [10][12] |
| Boronic Acid | Aryl Chlorides | Pd₂(dba)₃ / P(t-Bu)₃ | 60-90% | Widely available, well-established protocols. | [13] |
| Boronic Acid | Aryl Bromides | Pd(OAc)₂ / PCy₃ | 75-95% | Effective for standard couplings, but sensitive to protodeboronation. | [13] |
Note: Yields are representative and highly dependent on the specific substrates, catalyst, ligand, and base used. The data is compiled to illustrate general performance trends.
The robustness of organotrifluoroborates allows them to be used in nearly stoichiometric amounts (e.g., 1.0-1.2 equivalents), which improves atom economy compared to boronic acids that often require a larger excess to compensate for decomposition.[1][10]
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable method for the cross-coupling of this compound with an aryl chloride, a typically challenging class of electrophile.
Objective: To synthesize 2-(hydroxymethyl)-4'-methoxybiphenyl.
Materials:
-
This compound (1.02 eq)
-
4-Chloroanisole (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Water (Degassed)
Procedure:
-
To a Schlenk tube under an argon atmosphere, add this compound, 4-chloroanisole, and potassium carbonate.
-
In a separate vial, weigh the Pd(OAc)₂ and RuPhos ligand and add them to the Schlenk tube under a positive pressure of argon.
-
Add degassed toluene and water to the tube to create a 5:1 toluene/water solvent system.
-
Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.
-
Stir the reaction mixture vigorously for 14-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water. Add a pH 7 buffer solution to aid in separation if necessary.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
This protocol is adapted from established methodologies for coupling organotrifluoroborates with aryl chlorides.[10][11] The use of a bulky, electron-rich phosphine ligand like RuPhos is crucial for the efficient activation of the aryl chloride.
Conclusion
This compound stands out as a superior alternative to traditional boronic acids and esters for complex synthesis. Its exceptional air and moisture stability simplifies handling and improves reproducibility.[2][6][14] The reagent's ability to act as a protected form of boronic acid, which is slowly released under reaction conditions, minimizes side reactions and often leads to higher yields.[4][7] For researchers, scientists, and drug development professionals, the adoption of this and other organotrifluoroborates represents a significant step towards more efficient, reliable, and atom-economical synthetic strategies.
References
-
Tetrahedron Letters. Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. 2021. Available from: [Link]
-
Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Available from: [Link]
-
ResearchGate. Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. 2025. Available from: [Link]
-
ACS Publications. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. 2009. Available from: [Link]
-
National Institutes of Health. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Available from: [Link]
-
National Institutes of Health. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Available from: [Link]
-
ACS Publications. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Available from: [Link]
-
National Institutes of Health. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Available from: [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Available from: [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
PubMed. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. 2002. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. B -Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. 2025. Available from: [Link]
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ResearchGate. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. 2025. Available from: [Link]
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PubMed. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. 2009. Available from: [Link]
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ResearchGate. Potassium Phenyltrifluoroborate1,2. Available from: [Link]
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Synarchive. potassium (phenyl)trifluoroborate. Available from: [Link]
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National Institutes of Health. Potassium phenyltrifluoroborate. Available from: [Link]
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A Comparative Guide to the Reactivity of Substituted Phenyltrifluoroborates in Suzuki-Miyaura Coupling
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Potassium Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While boronic acids have traditionally been the nucleophilic partners of choice, their inherent instability and susceptibility to decomposition pathways like protodeboronation can pose significant challenges.[1][2][3] Potassium organotrifluoroborates have emerged as highly effective alternatives, offering enhanced stability to air and moisture, which simplifies handling and storage.[1][4][5][6] These crystalline solids are readily prepared and can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.[1] The enhanced stability of the trifluoroborate salt is attributed to the tetracoordinate nature of the boron atom, which protects it from the common degradation routes that affect the vacant p-orbital of the tricoordinate boronic acid.[3]
This guide provides a detailed comparison of the reactivity of substituted potassium phenyltrifluoroborates in the context of Suzuki-Miyaura cross-coupling reactions. We will delve into the electronic and steric effects of substituents on the phenyl ring, supported by experimental data, to provide a predictive framework for their application in synthesis.
The Influence of Substituents on Reactivity: An In-depth Analysis
The reactivity of a substituted phenyltrifluoroborate in a Suzuki-Miyaura coupling is intricately linked to the electronic properties of the substituent on the aromatic ring. These effects primarily manifest during the transmetalation step of the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.
Electronic Effects: A Hammett Plot Perspective
A Hammett plot analysis of the solvolytic lability of aryltrifluoroborates reveals a clear correlation between the substituent's electronic nature and the rate of reaction.[7][8]
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as methoxy (-OCH₃) and methyl (-CH₃) groups, enhance the rate of reaction.[7][8] This is because they increase the electron density on the carbon atom attached to the boron, making it more nucleophilic and facilitating the transmetalation to the electron-deficient palladium(II) center.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the aromatic ring, such as nitro (-NO₂) and cyano (-CN) groups, retard the reaction rate.[7][8] These groups decrease the nucleophilicity of the aryl group, making the transmetalation step slower and, in some cases, requiring more forcing reaction conditions.
This trend is consistent with the general understanding of substituent effects in electrophilic aromatic substitution, where electron-donating groups activate the ring towards reaction, and electron-withdrawing groups deactivate it.[9]
A study on the substituent effects on aryltrifluoroborate solvolysis in water, a key step preceding transmetalation in aqueous media, showed a Hammett correlation with a ρ value of approximately -1.[7][8] The negative ρ value indicates that the reaction is favored by electron-donating substituents. This provides a predictable rubric for tuning the reactivity of these reagents.[7][8]
| Substituent (on Phenyltrifluoroborate) | Classification | Expected Relative Reactivity in Suzuki-Miyaura Coupling |
| -OCH₃ (Methoxy) | Strong Electron-Donating | High |
| -CH₃ (Methyl) | Weak Electron-Donating | Moderate-High |
| -H (Hydrogen) | Neutral | Moderate |
| -Cl (Chloro) | Weak Electron-Withdrawing | Moderate-Low |
| -CN (Cyano) | Strong Electron-Withdrawing | Low |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Very Low |
Steric Hindrance: A Secondary but Significant Factor
Beyond electronic effects, the steric environment around the carbon-boron bond also plays a crucial role in determining the reactivity of substituted phenyltrifluoroborates. Ortho-substituents, regardless of their electronic nature, can significantly hinder the approach of the bulky palladium catalyst, thereby slowing down the transmetalation step.
For instance, the coupling of 1-naphthyltrifluoroborate, which has significant steric hindrance around the boron atom, has been shown to proceed at a slower rate compared to less hindered aryltrifluoroborates.[10] Similarly, even a single methyl group in the ortho position can impact the reaction kinetics.[10] Therefore, when designing a synthesis, it is crucial to consider the steric bulk of substituents in close proximity to the reactive center.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of Substituted Phenyltrifluoroborates
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a variety of substituted potassium phenyltrifluoroborates with aryl halides. Optimization of the base, solvent, and catalyst may be necessary for specific substrate combinations, particularly for those involving electron-withdrawing groups or significant steric hindrance.
Diagram of the Experimental Workflow
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- 7. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
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A Comparative Guide to the Efficiency of Potassium 2-(hydroxymethyl)phenyltrifluoroborate as a Coupling Partner
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the organoboron coupling partner is a critical determinant of the reaction's efficiency, scope, and practicality. This guide provides an in-depth assessment of potassium 2-(hydroxymethyl)phenyltrifluoroborate, a commercially available organotrifluoroborate, and objectively compares its performance against traditional boronic acids and their ester derivatives.
The Ascendancy of Organotrifluoroborates: A Paradigm Shift in Stability and Reactivity
For decades, boronic acids have been the workhorses of Suzuki-Miyaura coupling. However, their inherent instability—propensity for dehydration to form cyclic boroxines, and susceptibility to protodeboronation—presents significant challenges in terms of storage, handling, and stoichiometric accuracy.[3][4] Boronate esters, such as pinacol esters, offer improved stability but often at the cost of reduced reactivity.[4]
Potassium organotrifluoroborates have emerged as a superior class of coupling partners, elegantly circumventing many of the drawbacks associated with their predecessors.[3][5] These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, a direct consequence of the tetracoordinate boron center, which is less susceptible to protodeboronation.[3][6][7] This inherent stability simplifies handling and storage and broadens the tolerance for various functional groups and reaction conditions.[3][8]
The subject of this guide, this compound, embodies these advantages. The presence of the ortho-hydroxymethyl group provides a valuable synthetic handle for further molecular elaboration, making it a particularly attractive building block in complex molecule synthesis.[8]
Comparative Performance Analysis
While a single, comprehensive head-to-head study across a vast array of substrates is not available, a compilation of data from various sources highlights the superior performance of organotrifluoroborates.
| Feature | This compound | Arylboronic Acids | Arylboronate Esters (e.g., Pinacol) |
| Stability | High; air- and moisture-stable crystalline solid.[3][6][7] | Moderate to low; prone to decomposition and boroxine formation.[3][4] | High; generally stable crystalline solids.[4] |
| Handling | Simple; no special precautions required for storage.[9] | Requires inert atmosphere and low temperatures for long-term storage.[4] | Easy to handle and store at room temperature.[4] |
| Purity | High; easily purified by recrystallization. | Can be challenging to obtain in high purity.[4] | Generally high; can be purified by column chromatography.[4] |
| Reactivity | Often higher yields and faster reaction times compared to boronic acids.[9] | Generally more reactive than boronate esters, but can be compromised by decomposition.[4] | Often requires more forcing conditions or longer reaction times.[4] |
| Functional Group Tolerance | Excellent; stable to a wide range of reagents.[5][6] | Moderate; can be incompatible with certain functional groups. | Good; generally compatible with many functional groups. |
The Suzuki-Miyaura Catalytic Cycle: The Role of the Boron Reagent
The efficiency of the Suzuki-Miyaura coupling is intrinsically linked to the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The nature of the boron reagent directly influences this critical step.
Caption: The Suzuki-Miyaura catalytic cycle.
For organotrifluoroborates, the transmetalation is facilitated by a base, which is thought to promote the formation of a more nucleophilic boronate species or a palladium(II) hydroxide complex.[1][10] The enhanced stability of the C-B bond in organotrifluoroborates minimizes premature decomposition, ensuring a higher concentration of the active boron species is available for the catalytic cycle.[11]
Experimental Protocol: A Validated Workflow
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The causality behind the choice of reagents and conditions is explained to ensure a self-validating system.
Reaction: Coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.05 equiv.)
-
4-bromoanisole (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
Toluene
-
Deionized water
Procedure:
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).
-
Rationale: A slight excess of the organotrifluoroborate ensures complete consumption of the limiting aryl halide. Potassium carbonate is a commonly used base that is effective in promoting transmetalation.[10]
-
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times. This is crucial to prevent oxidation of the palladium catalyst and phosphine ligand.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL). Stir the mixture and sparge with argon for 15 minutes.
-
Rationale: The biphasic toluene/water solvent system is effective for many Suzuki-Miyaura couplings. Water can play a beneficial role in the catalytic cycle.[9] Sparging with argon removes dissolved oxygen.
-
-
Catalyst Preparation and Addition: In a separate vial, combine palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%). Add this catalyst/ligand mixture to the reaction tube under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: A step-by-step experimental workflow.
Conclusion
This compound stands out as a highly efficient and practical coupling partner for Suzuki-Miyaura reactions. Its superior stability, ease of handling, and high reactivity offer significant advantages over traditional boronic acids and esters. For researchers in drug discovery and process development, the adoption of such robust reagents can lead to more reliable, reproducible, and scalable synthetic routes. The inherent stability of the trifluoroborate moiety also allows for its incorporation early in a synthetic sequence, withstanding a variety of subsequent chemical transformations.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 6. longdom.org [longdom.org]
- 7. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|CAS 850623-74-4 [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Potassium Organotrifluoroborates: A Comparative Guide to a Superior Class of Organoboron Reagents
An In-Depth Technical Guide
This guide provides an in-depth analysis of potassium organotrifluoroborates, comparing their performance, applications, and underlying chemical principles against traditional organoboron reagents. It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile compounds in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Rise of a Bench-Stable Boron Reagent
For decades, organoboron compounds have been indispensable tools in carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While boronic acids and their corresponding esters have been the workhorses in this field, their utility is often hampered by inherent instability. Many are sensitive to air and moisture, prone to decomposition upon purification (e.g., chromatography), and susceptible to competitive protodeboronation, which cleaves the crucial carbon-boron bond.[1][2]
In the mid-1990s, a significant advancement came with the popularization of potassium organotrifluoroborates (R-BF₃K) as highly stable and effective alternatives.[3][4][5] These compounds are tetracoordinate boron 'ate' complexes, a structural feature that masks the reactivity of the C-B bond.[1] This "protection" imparts exceptional stability; most organotrifluoroborates are crystalline solids that are stable to air and moisture indefinitely, making them easy to handle, store, and accurately weigh.[6][7][8][9][10] This guide will explore the key applications where these attributes provide a distinct advantage over other organoboron species.
Synthesis and Properties
The preparation of potassium organotrifluoroborates is remarkably straightforward. The most common method involves treating a boronic acid or its crude precursor with an aqueous solution of potassium hydrogen fluoride (KHF₂).[3][4][11] This simple, often quantitative conversion allows for the easy isolation of the stable trifluoroborate salt, bypassing the often-difficult purification of the corresponding boronic acid.[8]
Caption: General synthesis of potassium organotrifluoroborates from boronic acids.
Comparative Analysis: Organotrifluoroborates vs. Boronic Acids and Esters
The choice of organoboron reagent is critical and depends on the specific synthetic challenge. The following table provides a comparative overview of the most common classes of these reagents.
| Feature | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters (e.g., Pinacol) |
| Stability (Air/Moisture) | Excellent; typically crystalline solids that can be stored indefinitely on the bench.[6][7][10] | Variable; many are prone to dehydration to form boroxines and can be sensitive to air. | Generally good, but can be susceptible to hydrolysis, especially under acidic or basic conditions. |
| Ease of Purification | High; readily purified by recrystallization.[8] Generally stable on silica gel. | Often difficult; can decompose or streak on silica gel chromatography. | Generally straightforward via chromatography or distillation. |
| Protodeboronation | Significantly less prone to protodeboronation compared to boronic acids.[2][12] | Susceptible, especially for electron-rich or heteroaromatic derivatives, often requiring excess reagent.[1] | Less susceptible than boronic acids but can still be an issue. |
| Reactivity in Cross-Coupling | Excellent; acts as a slow-release source of the corresponding boronic acid under reaction conditions.[13] | High; the active species in the catalytic cycle. | Requires hydrolysis or activation to the boronic acid or boronate anion to participate in transmetalation. |
| Handling | Simple; non-hygroscopic, crystalline solids that are easy to weigh and handle.[14] | Can be challenging due to their physical properties and potential instability. | Typically oils or low-melting solids, handled as solutions. |
Core Application I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application of potassium organotrifluoroborates.[12][15] Their superior stability and resistance to protodeboronation make them ideal partners, particularly for constructing complex molecules and in the synthesis of heteroaromatic compounds, where boronic acids are often unstable.[15]
Mechanistic Rationale
The prevailing mechanism involves the slow, base-mediated hydrolysis of the organotrifluoroborate to generate a low concentration of the corresponding boronic acid in situ.[13] This boronic acid is the active species that participates in the palladium catalytic cycle. This "slow-release" nature is a key advantage, as it minimizes the concentration of the reactive boronic acid at any given time, thereby suppressing common side reactions like oxidative homocoupling and protodeboronation.[13]
Caption: Suzuki-Miyaura cycle using an organotrifluoroborate as the boronic acid precursor.
Performance in Challenging Couplings
Organotrifluoroborates have proven particularly effective in coupling with less reactive electrophiles like aryl and heteroaryl chlorides.[6][14][16] Their enhanced stability allows for the more forcing conditions (higher temperatures, stronger bases) often required for these transformations without significant degradation of the nucleophilic partner.
Table of Selected Suzuki-Miyaura Reactions with Aryl Chlorides
| Entry | Aryltrifluoroborate | Aryl Chloride | Catalyst / Ligand | Base | Yield (%) | Reference |
| 1 | Potassium Phenyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | 95 | Molander, G. A., et al. (2008) |
| 2 | Potassium 2-Thienyltrifluoroborate | 2-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | 92 | Molander, G. A., et al. (2008) |
| 3 | Potassium Vinyltrifluoroborate | 4-Chloroacetophenone | PdCl₂(dppf) | Cs₂CO₃ | 88 | Molander, G. A., et al. (2002)[4] |
| 4 | Potassium Cyclopropyltrifluoroborate | 4-Chloro-N,N-dimethylaniline | Pd(OAc)₂ / XPhos | K₂CO₃ | 85 | Dreher, S. D., et al. (2008)[1] |
Experimental Protocol: Suzuki-Miyaura Coupling of Potassium Phenyltrifluoroborate with 4-Chlorotoluene
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add potassium phenyltrifluoroborate (1.2 mmol, 1.2 equiv), 4-chlorotoluene (1.0 mmol, 1.0 equiv), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Atmosphere Control: Seal the tube with a rubber septum, and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (3 mL) and water (0.3 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.
Core Application II: Radiolabeling for Positron Emission Tomography (PET)
The development of new PET imaging agents is a cornerstone of modern medicine and drug development. Fluorine-18 (¹⁸F) is the preferred radionuclide for PET due to its ideal half-life (109.7 min) and low positron energy.[17] However, the incorporation of ¹⁸F into complex biomolecules like peptides and antibodies under mild, aqueous conditions has been a long-standing challenge.[17][18]
Potassium organotrifluoroborates have emerged as a revolutionary solution. They enable a one-step, aqueous ¹⁸F-labeling reaction via a simple ¹⁸F-¹⁹F isotope exchange mechanism.[18]
The Isotope Exchange Workflow
This method involves synthesizing a biomolecule conjugated to a stable organotrifluoroborate precursor. This precursor is then simply incubated with an aqueous solution of [¹⁸F]fluoride at a slightly acidic pH and elevated temperature. The isotope exchange is typically rapid, allowing for the preparation of the final PET tracer in high radiochemical yield and purity within 30 minutes.[18]
Caption: Workflow for one-step ¹⁸F-labeling of biomolecules using organotrifluoroborates.
Advantages Over Other ¹⁸F-Labeling Methods
-
Operational Simplicity: A single aqueous labeling step avoids the multi-step, anhydrous procedures required by many other methods.[17]
-
Aqueous Conditions: The reaction is performed in water, making it ideal for sensitive biomolecules that are incompatible with organic solvents.
-
High Specific Activity: The method consistently produces PET tracers with high specific activity, which is crucial for minimizing the injected mass dose and avoiding unwanted pharmacological effects.[18]
-
No HPLC Purification: For many conjugates, purification can be achieved with a simple solid-phase extraction cartridge, which is a major advantage for automated clinical production.[18]
General Protocol for ¹⁸F-Labeling of a Peptide-Trifluoroborate Conjugate
-
[¹⁸F]Fluoride Preparation: Trap aqueous [¹⁸F]fluoride (1-10 mCi) on a QMA light anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vial using a minimal volume (<100 µL) of saline.
-
Precursor Addition: Add a stock solution of the peptide-organotrifluoroborate conjugate (10-50 µg in water or buffer).
-
pH Adjustment: Add a small volume of an acidic buffer (e.g., 0.1 M HCl or phosphate buffer) to adjust the final pH to between 2 and 4.
-
Labeling Reaction: Seal the vial and heat at 100 °C for 15-20 minutes.
-
Purification: After cooling, dilute the reaction mixture with water and pass it through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride.
-
Elution: Elute the final ¹⁸F-labeled peptide from the cartridge with an ethanol/water mixture. The product is then ready for quality control and subsequent use.
Expanding a Versatile Toolkit: Other Applications
The stability of the trifluoroborate moiety allows it to be carried through various synthetic transformations, greatly expanding its utility beyond cross-coupling.[4][10]
-
Nucleophilic Additions: Organotrifluoroborates can act as nucleophiles in rhodium-catalyzed 1,2-additions to aldehydes and 1,4-conjugate additions to α,β-unsaturated ketones.[7][9]
-
Functional Group Interconversion: The robust C-B bond allows for chemical manipulation of other parts of the molecule. For example, remote functional groups can be oxidized, reduced, or otherwise modified while the trifluoroborate remains intact for a later cross-coupling step.[4]
-
Materials Science: The ease of incorporating diverse organic fragments makes organotrifluoroborates valuable building blocks for functional materials, including polymers and organic electronics.[7]
Conclusion
Potassium organotrifluoroborates represent a significant evolution in organoboron chemistry. Their exceptional bench stability, ease of handling, and unique reactivity profile provide clear advantages over traditional boronic acids and esters in many contexts.[2][4][12] From simplifying complex Suzuki-Miyaura couplings to revolutionizing the field of ¹⁸F-radiochemistry for PET imaging, these reagents have proven to be powerful and versatile tools. For researchers in organic synthesis and drug development, mastering the application of potassium organotrifluoroborates is no longer just an alternative—it is a strategic necessity for efficient and robust molecular construction.
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-
Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health (NIH). Available at: [Link]
-
Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic-Chemistry.org. Available at: [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health (NIH). Available at: [Link]
-
Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing. Available at: [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications. Available at: [Link]
-
Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. Available at: [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. Available at: [Link]
-
PREPARATION OF POTASSIUM ORGANOTRIFLUOROBORATES AND THEIR OXIDATION TO ALCOHOLS AND PHENOLS. Organic Syntheses. Available at: [Link]
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Recent Advances in Organotrifluoroborates Chemistry. ResearchGate. Available at: [Link]
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Review of the month: Potassium organotrifluoroborates. GalChimia. Available at: [Link]
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Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate. Available at: [Link]
-
[(18)F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. PubMed. Available at: [Link]
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Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health (NIH). Available at: [Link]
-
ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. Available at: [Link]
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Organotrifluoroborates: Another Branch of the Mighty Oak. ACS Publications. Available at: [Link]
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Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. University of Pennsylvania ScholarlyCommons. Available at: [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks. Available at: [Link]
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Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. National Institutes of Health (NIH). Available at: [Link]
-
Organotrifluoroborate. Wikipedia. Available at: [Link]
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Automated Synthesis of PET Radiotracers by Copper-mediated 18F-Fluorination of Organoborons: Importance of the Order of Addition and Competing Protodeborylation. National Institutes of Health (NIH). Available at: [Link]
-
One-step 18F labeling of biomolecules using organotrifluoroborates. National Institutes of Health (NIH). Available at: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]
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The Ascendancy of Potassium Trifluoroborates in Suzuki-Miyaura Cross-Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For decades, boronic acids have been the workhorse nucleophiles in this palladium-catalyzed reaction. However, their inherent instability, particularly a susceptibility to protodeboronation and trimerization into boroxines, often compromises reaction efficiency and reproducibility. This guide provides an in-depth technical comparison of a superior class of reagents—potassium organotrifluoroborates—objectively evaluating their performance against traditional boronic acids through case studies and experimental data.
The Trifluoroborate Advantage: Stability Meets Reactivity
Potassium organotrifluoroborates have emerged as a robust alternative to boronic acids, addressing many of their shortcomings.[1] The tetracoordinate nature of the boron atom in trifluoroborates, forming strong boron-fluorine bonds, confers exceptional stability.[1] These compounds are typically crystalline, free-flowing solids that are stable to both air and moisture, obviating the need for specialized handling and storage techniques.[2] This enhanced stability not only allows for long-term storage but also translates to more reliable and reproducible cross-coupling reactions, often with higher yields, especially for challenging substrates such as electron-deficient or sterically hindered heteroaryl systems.[1]
The operational simplicity and improved stoichiometry are further compelling advantages. Due to their reduced tendency to undergo protodeboronation, potassium trifluoroborates can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.[2]
Caption: Advantages of Potassium Trifluoroborates over Boronic Acids.
The Suzuki-Miyaura Catalytic Cycle: The Role of the Boron Reagent
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the organohalide to the Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The nature of the boron reagent is most critical in the transmetalation step. While boronic acids are generally more reactive, their instability can be a significant drawback. Potassium trifluoroborates, while being bench-stable, are activated under the reaction conditions, typically in the presence of a base and water, to generate a reactive trivalent boron species in situ, which then participates in the catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle with Potassium Trifluoroborates.
Case Study 1: Cross-Coupling of a Primary Alkyltrifluoroborate with an Aryl Chloride
This case study demonstrates the utility of potassium alkyltrifluoroborates in coupling with challenging aryl chlorides, which are often less reactive than their bromide or iodide counterparts.
Experimental Protocol
A detailed protocol for the Suzuki-Miyaura cross-coupling of potassium 4-(benzoyloxy)butyltrifluoroborate with 2-chloroanisole is presented below.[3]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
2-Chloroanisole
-
Potassium 4-(benzoyloxy)butyltrifluoroborate
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
To a Biotage microwave vial, add Pd(OAc)₂ (2.3 mg, 0.01 mmol), RuPhos (9.3 mg, 0.02 mmol), 2-chloroanisole (71.3 mg, 0.50 mmol), potassium 4-(benzoyloxy)butyltrifluoroborate (142 mg, 0.50 mmol), and K₂CO₃ (207 mg, 1.5 mmol).[3]
-
Seal the vial with a cap lined with a disposable Teflon septum.
-
Evacuate and backfill the vial with nitrogen gas three times.[3]
-
Add toluene (2.5 mL) and deionized water (0.25 mL) to the vial.[3]
-
Heat the reaction mixture to 80 °C for 24 hours.[3]
-
After cooling to room temperature, monitor the reaction for completion by GC/MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for Experimental Choices
-
Catalyst System (Pd(OAc)₂/RuPhos): The use of a bulky, electron-rich phosphine ligand like RuPhos is crucial for the coupling of less reactive aryl chlorides.[4][5] These ligands promote the formation of monoligated palladium species, which are highly active in the oxidative addition step and facilitate the reductive elimination to afford the desired product.[4]
-
Base (K₂CO₃): The base plays a critical role in the activation of the trifluoroborate salt and in the transmetalation step.[6] Potassium carbonate is a moderately strong inorganic base that is effective in this transformation.
-
Solvent System (Toluene/H₂O): The biphasic solvent system is common for Suzuki-Miyaura reactions with trifluoroborates. Water is necessary for the hydrolysis of the trifluoroborate to the active boronic acid species in situ.
Results
| Aryl Chloride | Product | Yield (%) |
| 2-Chloroanisole | 4-(2-Methoxyphenyl)butyl Benzoate | 87 |
| 4-Chloro-N,N-dimethylaniline | 4-(4-(Dimethylamino)phenyl)butyl Benzoate | 91 |
| 2-Chlorotoluene | 4-(o-Tolyl)butyl Benzoate | 85 |
Data sourced from Dreher et al., J. Org. Chem. 2009, 74, 3626-3631.[3]
Case Study 2: Cross-Coupling of a Heteroaryltrifluoroborate with an Aryl Halide
Heteroarylboronic acids are notoriously unstable, making their corresponding potassium trifluoroborates particularly advantageous for the synthesis of heterobiaryls, which are prevalent in pharmaceuticals.[7]
Experimental Protocol
The following is a general procedure for the cross-coupling of potassium heteroaryltrifluoroborates with aryl halides.[8]
Materials:
-
Aryl halide
-
Potassium heteroaryltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To an oven-dried, resealable Schlenk tube, add the aryl halide (0.25 mmol, 1.0 equiv), potassium heteroaryltrifluoroborate (0.26 mmol, 1.04 equiv), cesium carbonate (0.75 mmol, 3.0 equiv), palladium(II) acetate (0.0075 mmol, 3 mol %), and RuPhos (0.015 mmol, 6 mol %).[8]
-
Evacuate and backfill the tube with argon three times.[8]
-
Add tetrahydrofuran (1.0 mL) and water (0.25 mL) via syringe.[8]
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography.
Rationale for Experimental Choices
-
Base (Cs₂CO₃): Cesium carbonate is a stronger and more soluble base than potassium carbonate, and it is often found to be more effective in promoting the coupling of challenging substrates, including heteroaryltrifluoroborates.[9][10][11]
-
Ligand (RuPhos): As in the previous case, a bulky, electron-rich phosphine ligand is employed to enhance catalytic activity.[7]
Comparative Performance Data
The superiority of potassium heteroaryltrifluoroborates is particularly evident when compared to their boronic acid counterparts, which often give low or inconsistent yields.
| Boron Reagent | Aryl Halide | Product | Yield (%) |
| Potassium 1H-Indol-5-yltrifluoroborate | 4-Chlorotoluene | 5-(p-Tolyl)-1H-indole | 91 |
| 1H-Indol-5-ylboronic acid | 4-Chlorotoluene | 5-(p-Tolyl)-1H-indole | Not reported under same conditions |
| Potassium 2-Furanyltrifluoroborate | 4-Chlorotoluene | 2-(p-Tolyl)furan | 95 |
| 2-Furanylboronic acid | 4-Chlorotoluene | 2-(p-Tolyl)furan | Often low and variable |
Note: Direct comparative yield data under identical conditions can be limited as researchers often opt for trifluoroborates when boronic acids are known to be problematic.[1]
Conclusion
Potassium organotrifluoroborates represent a significant advancement in the field of Suzuki-Miyaura cross-coupling. Their enhanced stability, ease of handling, and ability to deliver high and reproducible yields, particularly with challenging substrates, make them an invaluable tool for researchers in organic synthesis and drug development. While boronic acids will continue to have their place, the compelling advantages of potassium trifluoroborates position them as a superior alternative for a wide range of applications, enabling the efficient and reliable construction of complex molecular architectures.
References
- BenchChem. Potassium Heteroaryltrifluoroborates: A Superior Alternative to Boronic Acids in Cross-Coupling Reactions. BenchChem. Accessed January 1, 2026.
- BenchChem. Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem. Accessed January 1, 2026.
- Molander, G. A.; Bernardi, C. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. J. Org. Chem.2002, 67 (24), 8424–8429.
- Amatore, C.; Jutand, A.; Le Duc, G. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Dalton Trans.2011, 40 (43), 11533-11542.
- Chow, W. K. Phosphine ligands enable challenging Suzuki-Miyaura coupling and Miyaura borylation. PhD Thesis, The Hong Kong Polytechnic University, 2014.
- Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. J. Org. Chem.2003, 68 (11), 4302–4314.
- Dreher, S. D.; Lim, S.-E.; Sandrock, D. L.; Molander, G. A. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. J. Org. Chem.2009, 74 (9), 3626–3631.
- Molander, G. A.; El-Fakih, H.; Dreher, S. D. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Org. Lett.2009, 11 (15), 3466–3469.
- Molander, G. A.; Dreher, S. D. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Am. Chem. Soc.2008, 130 (46), 15622–15629.
- Sreedhar, B.; Kumar, P. S.; Kumar, Y. N. Effect of different bases on the Suzuki-Miyaura coupling.
- Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009, 12 (6), 811-823.
- Molander, G. A.; Bernardi, C. R. Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
- Dreher, S. D.; Lim, S.-E.; Sandrock, D. L.; Molander, G. A. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal. Accessed January 1, 2026.
- Molander, G. A.; Yun, C.-S.; Ribagorda, M.; Biolatto, B. B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. J. Org. Chem.2003, 68 (14), 5534–5539.
- Carrow, B. P.; Hartwig, J. F. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc.2011, 133 (8), 2465–2468.
- Molander, G. A.; Brown, A. R. Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. J. Org. Chem.2006, 71 (25), 9681–9686.
- BenchChem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem. Accessed January 1, 2026.
- Dreher, S. D.; Weng, Z.; Lu, B.; Lim, J.; Yang, H.; Li, W.; Kwong, F. Y. Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki–Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. J. Org. Chem.2012, 77 (13), 5956–5964.
- Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014, 43 (1), 412-443.
- Molander, G. A.; Bernardi, C. R.
- K. C. Nicolaou, P. G. Bulger, D. Sarlah. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules2020, 25(5), 1164.
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A Comparative Guide to the Stereospecificity of Reactions with Chiral Organotrifluoroborates
For researchers, scientists, and drug development professionals, the quest for stereochemical control in carbon-carbon bond formation is a paramount objective. Chiral organotrifluoroborates have emerged as remarkably stable and versatile reagents in achieving this goal. Their enhanced stability to air and moisture, compared to their boronic acid counterparts, makes them highly attractive for a range of stereospecific transformations.[1][2][3] This guide provides an in-depth evaluation of the stereospecificity of reactions involving chiral organotrifluoroborates, offering a comparative analysis of key reaction classes with supporting experimental data and mechanistic insights.
The Advantage of Organotrifluoroborates in Stereoselective Synthesis
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit exceptional stability, allowing for indefinite storage under ambient conditions.[3][4] This tetracoordinate nature not only confers stability but also modulates their reactivity in a synthetically useful manner.[3][5] The slow release of the corresponding boronic acid under reaction conditions can suppress unwanted side reactions, such as homo-coupling, often observed with more reactive organoboron species.[3] The synthesis of chiral organotrifluoroborates is readily achieved from enantioenriched boronic esters, providing a gateway to a diverse array of stereochemically defined building blocks.[1]
This guide will focus on three major classes of stereospecific reactions employing chiral organotrifluoroborates:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Rhodium-Catalyzed 1,2-Addition to Carbonyl Compounds
-
Transition Metal-Catalyzed Asymmetric Conjugate Addition
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Tale of Retention and Inversion
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis.[4][6] When employing chiral secondary organotrifluoroborates, the stereochemical outcome of the reaction is critically dependent on the reaction conditions and the nature of the substrates, with transmetalation proceeding through either a stereoretentive or stereoinvertive pathway.[7][8]
Stereospecific Cross-Coupling of Secondary Alkyltrifluoroborates
A significant breakthrough in this area is the stereospecific cross-coupling of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl and heteroaryl chlorides.[4][9] This reaction proceeds with complete retention of stereochemistry , providing a reliable method for the synthesis of enantioenriched protected secondary alcohols.[4][9]
The key to this high fidelity is the presence of the benzyl protecting group. It is proposed to stabilize the diorganopalladium intermediate through coordination of the arene to the metal center, thereby preventing β-hydride elimination, a common pathway that can erode stereochemical integrity.[4][9]
Comparative Performance Data
| Entry | Chiral Organotrifluoroborate | Aryl Halide | Product | Yield (%) | ee (%) | Stereochemical Outcome | Reference |
| 1 | (R)-K[PhCH(OBn)BF3] | 4-Chloroanisole | (R)-1-(4-methoxyphenyl)benzyl benzyl ether | 95 | >99 | Retention | [4] |
| 2 | (R)-K[PhCH(OBn)BF3] | 2-Chloropyridine | (R)-2-(1-benzyloxy-1-phenylethyl)pyridine | 85 | >99 | Retention | [4] |
| 3 | (S)-K[CH3CH(OBn)BF3] | 4-Chlorotoluene | (S)-1-(4-methylphenyl)ethyl benzyl ether | 92 | >99 | Retention | [4] |
Experimental Protocol: Stereospecific Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add the chiral potassium 1-(benzyloxy)alkyltrifluoroborate (1.0 equiv), aryl chloride (1.2 equiv), Pd(OAc)2 (0.05 equiv), and a suitable phosphine ligand (e.g., SPhos, 0.10 equiv).
-
Add anhydrous THF as the solvent.
-
Add a base (e.g., K3PO4, 3.0 equiv) and water.
-
Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Rhodium-Catalyzed 1,2-Addition to Aldehydes: A Reliable Path to Chiral Alcohols
The rhodium-catalyzed 1,2-addition of organoboron reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols.[10][11] When chiral secondary and even tertiary alkyl potassium trifluoroborates are employed, this reaction proceeds with complete retention of stereochemistry .[10] This high degree of stereospecificity is a significant advantage, as it allows for the direct transfer of a stereocenter from the organotrifluoroborate to the product alcohol.
A noteworthy aspect of this transformation is the successful coupling of even sterically hindered tertiary alkyltrifluoroborates without erosion of enantiomeric purity, a testament to the mildness and efficiency of the rhodium catalyst system.[10]
Comparative Performance Data
| Entry | Chiral Organotrifluoroborate | Aldehyde | Product | Yield (%) | er | Stereochemical Outcome | Reference |
| 1 | (R)-K[PhCH(CH3)BF3] | Benzaldehyde | (1R,2R)-1,2-diphenylpropan-1-ol | 85 | 98:2 | Retention | [10] |
| 2 | (R)-K[PhCH(CH3)BF3] | 4-Methoxybenzaldehyde | (1R,2R)-1-(4-methoxyphenyl)-2-phenylpropan-1-ol | 88 | 98:2 | Retention | [10] |
| 3 | (R)-K[Ph2C(CH3)BF3] (tertiary) | Benzaldehyde | (R)-2,2-diphenyl-1-phenylpropan-1-ol | 75 | 97:3 | Retention | [10] |
Experimental Protocol: Rhodium-Catalyzed 1,2-Addition
-
In a reaction tube, dissolve the chiral potassium alkyltrifluoroborate (1.0 equiv) and the aldehyde (1.2 equiv) in a mixture of dioxane and water (e.g., 10:1).
-
Add the rhodium catalyst, such as [{RhCl(cod)}2] (0.025 equiv).
-
Seal the tube and heat the mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and brine, then dry over MgSO4.
-
Concentrate the solution and purify the residue by column chromatography.
-
Determine the enantiomeric ratio by chiral HPLC or GC analysis.
Asymmetric Conjugate Addition to Michael Acceptors: Building Complexity with High Enantioselectivity
The conjugate addition of organotrifluoroborates to α,β-unsaturated carbonyl compounds provides a powerful tool for the construction of chiral β-functionalized ketones and esters.[1] This reaction can be rendered highly enantioselective through the use of chiral rhodium or palladium catalysts.[1][12][13][14]
In these reactions, the stereochemistry of the newly formed stereocenter is determined by the chiral catalyst rather than the chirality of the organotrifluoroborate itself (which is typically achiral in these cases). The choice of the chiral ligand is therefore crucial for achieving high levels of enantioselectivity. Ligands such as (S,S)-chiraphos and (S,S)-dipamp have proven to be highly effective in palladium-catalyzed additions, while chiral dienes are often employed in rhodium-catalyzed systems.[1]
Comparative Performance of Chiral Catalysts
| Entry | Organotrifluoroborate | Michael Acceptor | Catalyst/Ligand | Product | Yield (%) | ee (%) | Reference |
| 1 | K[PhBF3] | 2-Cyclohexen-1-one | 2 | (S)-3-Phenylcyclohexan-1-one | 95 | 96 | [1] |
| 2 | K[PhBF3] | 2-Cyclopenten-1-one | 2 | (S)-3-Phenylcyclopentan-1-one | 98 | 99 | [1] |
| 3 | K[CH2=CHBF3] | 2-Cyclohexen-1-one | [Rh(acac)(CO)2] / (R)-BINAP | (R)-3-Vinylcyclohexan-1-one | 90 | 88 | [1] |
Experimental Protocol: Asymmetric Conjugate Addition
-
In a Schlenk tube, dissolve the chiral palladium or rhodium precursor and the chiral ligand in a suitable solvent (e.g., aqueous methanol).
-
Add the Michael acceptor (1.0 equiv).
-
Add the potassium organotrifluoroborate (1.5 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., -15 °C to room temperature) for the required time.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over a drying agent, and concentrate in vacuo.
-
Purify the product by flash chromatography.
-
Determine the enantiomeric excess using chiral HPLC.
Conclusion
Chiral organotrifluoroborates are robust and highly effective reagents for stereospecific synthesis. The stereochemical outcome of their reactions is highly dependent on the chosen methodology:
-
Suzuki-Miyaura cross-couplings of appropriately substituted secondary alkyltrifluoroborates can proceed with excellent, predictable retention of stereochemistry .
-
Rhodium-catalyzed 1,2-additions to aldehydes offer a reliable method for the stereospecific transfer of both secondary and tertiary stereocenters with retention of configuration .
-
Asymmetric conjugate additions , while not relying on a chiral boron reagent, demonstrate the utility of organotrifluoroborates in catalyst-controlled enantioselective transformations , achieving up to 99% ee.
The choice of reaction type and conditions allows for a high degree of control over the final stereochemistry, making chiral organotrifluoroborates invaluable tools for the synthesis of complex, enantioenriched molecules in academic and industrial research.
References
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Morken, J. P., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
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Leonori, D., & Aggarwal, V. K. (2015). Stereochemical course of Suzuki–Miyaura cross-coupling with chiral secondary boronic esters or trifluoroborate salts. Nature Chemistry. [Link]
-
Somoza, F. M. (n.d.). Asymmetric synthesis of boronic acids and organofluorine compounds by organocatalysis. Stockholm University. [Link]
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Stefani, H. A., et al. (2018). Stereoselective synthesis of dolastatin units by organotrifluoroborates additions to α-amino aldehydes. Tetrahedron. [Link]
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Sandrock, D. L., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. The Journal of Organic Chemistry. [Link]
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Molander, G. A. (n.d.). Organotrifluoroborates in Selective Organic Synthesis. NIH RePORTER. [Link]
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Perrin, D. M. (2016). [(18)F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. Accounts of Chemical Research. [Link]
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Crassous, J., et al. (2009). Complete Stereoretention in the Rhodium-Catalyzed 1,2-Addition of Chiral Secondary and Tertiary Alkyl Potassium Trifluoroborate. Angewandte Chemie International Edition. [Link]
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Morken, J. P., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society. [Link]
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Zou, X.-Z., et al. (2025). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Science Advances. [Link]
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Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry. [Link]
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Perrin, D. M. (2016). [(18)F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. Accounts of Chemical Research. [Link]
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Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry. [Link]
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Matos, K., & Soderquist, J. A. (2002). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry. [Link]
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Various Authors. (2016). Reports on the advancements of organotrifluoroborates and their use in PET imaging. ResearchGate. [Link]
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Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry. [Link]
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Morken, J. P., et al. (2018). Stereospecific Phosphination and Thioetherification of Organoboronic Esters. Angewandte Chemie International Edition. [Link]
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Various Authors. (2015). Organotrifluoroborate Salts. Chem-Station. [Link]
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Aggarwal, V. K., et al. (2020). Recent Advances in Stereospecific Transformations of Organoboron Reagents. Angewandte Chemie International Edition. [Link]
-
Liu, Z., et al. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates. Nature Protocols. [Link]
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Oliveira, R. A. (2007). Recent Advances in Organotrifluoroborates Chemistry. Revista Virtual de Química. [Link]
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Wang, C., et al. (2022). Chiral ruthenium complex/Ph2P(2-furyl)–catalyzed asymmetric nucleophilic addition of aryl aldehyde hydrazones to simple ketones. Science Advances. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Potassium 2-(hydroxymethyl)phenyltrifluoroborate
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. Handling novel chemical entities like Potassium 2-(hydroxymethyl)phenyltrifluoroborate requires not only procedural accuracy in our experiments but also in their disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this organoboron compound, grounded in established safety principles and regulatory awareness.
Hazard Identification and Risk Assessment
Based on data for Potassium Phenyltrifluoroborate, the primary hazards are skin and eye irritation.[2][3] It is crucial to handle this compound as a hazardous chemical waste.
Table 1: Hazard Profile based on Potassium Phenyltrifluoroborate
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Codes |
|---|---|---|---|
| Skin Irritation (Category 2) | Causes skin irritation.[2][3] | pictogram | P264, P280, P302+P352, P332+P313 |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[2][3] | pictogram | P264, P280, P305+P351+P338, P337+P313 |
| Environmental Hazard | Boron compounds can be harmful to wildlife and should not be disposed of down the drain.[4][5][6] | Not specified, but best practice dictates caution. | P273 (Avoid release to the environment) |
Data inferred from Safety Data Sheets for the closely related compound, Potassium Phenyltrifluoroborate.[2][3]
Required Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn to mitigate exposure risks.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.[2]
-
Body Protection: A standard laboratory coat is required.[7]
-
Respiratory Protection: While not typically required for handling small quantities of this stable solid in a well-ventilated area, a NIOSH-approved respirator should be used if dust is generated.[7]
Waste Collection and Segregation: A Step-by-Step Protocol
Proper segregation is paramount to prevent incompatible materials from mixing, which could lead to dangerous reactions.[8][9] This protocol outlines the procedure for collecting waste this compound and materials contaminated with it.
Step 1: Designate a Waste Container
-
Select a container that is in good condition, leak-proof, and chemically compatible with the waste.[9][10] A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is appropriate for solid waste.
-
If reusing a container, ensure all old labels are completely removed or defaced to avoid confusion.[8][10]
Step 2: Label the Container
-
All hazardous waste containers must be properly labeled before any waste is added.[8][11]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid Waste," "Contaminated Gloves and Wipes").[8][9]
-
Indicate the associated hazards (e.g., "Irritant").[8]
Step 3: Collect the Waste
-
Solid Waste: Carefully transfer residual this compound into the designated hazardous waste container using a scoop or spatula. Avoid creating dust.[12]
-
Contaminated Debris: Place any items lightly contaminated with the compound, such as gloves, weighing paper, or absorbent wipes, into the same container.
-
Prohibition of Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.[5][13][14] Boron compounds are on the "Red List" in some jurisdictions, indicating they should never enter drains.[4][5]
Step 4: Store the Waste Container
-
The container must be kept closed at all times except when adding waste.[9][10] Do not leave a funnel in the container.[9]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[8][9]
-
Ensure the waste is segregated from incompatible materials, particularly strong oxidizing agents.[2][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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Personal protective equipment for handling Potassium 2-(hydroxymethyl)phenyltrifluoroborate
A Researcher's Guide to Safely Handling Potassium 2-(hydroxymethyl)phenyltrifluoroborate
For the modern researcher, the novel reactivity of potassium organotrifluoroborates has opened new avenues in chemical synthesis, particularly in cross-coupling reactions.[1][2][3] this compound, with its unique structural motifs, is a valuable building block. However, its safe and effective use hinges on a thorough understanding of its handling, storage, and disposal. This guide provides essential, immediate safety and logistical information to ensure you and your colleagues can work with this reagent confidently and securely.
Understanding the Compound: Stability and Reactivity
Potassium organotrifluoroborates are generally crystalline, free-flowing solids that are remarkably stable to both air and moisture, which is a significant advantage over their boronic acid and ester counterparts.[2] This stability simplifies storage and handling.[2] However, like all chemical reagents, they are not without hazards. The primary concerns with compounds in this class are skin and eye irritation.[4]
Section 1: Personal Protective Equipment (PPE) - Your First Line of Defense
A proactive approach to safety begins with the correct personal protective equipment. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[5][6] | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.[4] |
| Hand Protection | Disposable nitrile gloves.[5][7] | Provides a barrier against skin contact, which can cause irritation.[4] For prolonged or repeated contact, consider double-gloving or using a heavier-duty glove.[6] |
| Body Protection | A long-sleeved laboratory coat.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required with adequate ventilation. If dust is generated, a NIOSH-approved respirator for dusts should be used.[4] | Prevents inhalation of airborne particles, which could cause respiratory irritation. |
It is imperative to inspect all PPE for integrity before each use and to don and doff it correctly to prevent cross-contamination.
Section 2: Safe Handling and Operations
Adherence to proper handling procedures is critical to minimizing exposure and ensuring the integrity of your experiments.
Engineering Controls: The Laboratory Environment
-
Ventilation: Always handle this compound in a well-ventilated area.[4][8] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are nearby before beginning any work.[9]
Step-by-Step Handling Protocol
-
Preparation: Before handling the solid, ensure your work area is clean and uncluttered. Have all necessary equipment and reagents ready.
-
Weighing: When weighing the compound, do so in a fume hood or a designated weighing enclosure to contain any dust. Avoid creating dust clouds.[4]
-
Dissolving: If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[4][8] Clean any contaminated surfaces.
The following diagram illustrates the essential workflow for the safe handling of this compound.
Section 3: Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment and complying with regulations.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[4][10]
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[11]
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted.[11]
-
Professional Disposal: Arrange for the disposal of chemical waste through a licensed and reputable waste disposal company.[12][13]
-
Contaminated Materials: Any materials, such as gloves, weighing paper, or pipette tips, that come into contact with the compound should be disposed of as contaminated waste.
Section 4: Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][12] Seek immediate medical attention.[4][12] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[8][12] If irritation persists, seek medical attention.[4] |
| Inhalation | Move the affected person to fresh air.[8][12] If they are not breathing, give artificial respiration.[12] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[14] Rinse mouth with water.[12] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[8] |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] Clean the spill area with soap and water. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with cleanup. |
This guide is intended to provide a foundation for the safe handling of this compound. Always consult the most current Safety Data Sheet (SDS) for the specific product you are using and adhere to your institution's safety protocols.
References
- Chemical Safety Data Sheet MSDS / SDS - POTASSIUM TRIFLUORO(TRIFLUOROMETHYL)
- SAFETY DATA SHEET - National Institute of Standards and Technology. (2015-04-29).
- SAFETY D
- Chemical Safety Data Sheet MSDS / SDS - POTASSIUM BENZYLTRIFLUOROBOR
- SAFETY D
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- SAFETY DATA SHEET - Fisher Scientific. (2024-03-29).
- Proper Protective Equipment - Chemistry LibreTexts. (2021-08-15).
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- Safety Data Sheet: Potassium tetrafluorobor
- Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS.
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- Safety D
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- Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
